Eak16-II
Description
Properties
Molecular Formula |
C70H121N21O25 |
|---|---|
Molecular Weight |
1656.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C70H121N21O25/c1-34(76-42(9)92)56(102)88-47(22-26-51(93)94)67(113)82-40(7)62(108)90-48(23-27-52(95)96)68(114)81-38(5)60(106)87-45(20-12-16-32-73)65(111)78-36(3)58(104)85-46(21-13-17-33-74)66(112)79-39(6)61(107)89-50(25-29-54(99)100)70(116)83-41(8)63(109)91-49(24-28-53(97)98)69(115)80-37(4)59(105)86-44(19-11-15-31-72)64(110)77-35(2)57(103)84-43(55(75)101)18-10-14-30-71/h34-41,43-50H,10-33,71-74H2,1-9H3,(H2,75,101)(H,76,92)(H,77,110)(H,78,111)(H,79,112)(H,80,115)(H,81,114)(H,82,113)(H,83,116)(H,84,103)(H,85,104)(H,86,105)(H,87,106)(H,88,102)(H,89,107)(H,90,108)(H,91,109)(H,93,94)(H,95,96)(H,97,98)(H,99,100)/t34-,35-,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
FNOGHYLVAHPXMA-TWSVGJSFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Eak16-II Peptide: A Technical Guide to Structure and Self-Assembly
Abstract
This document provides an in-depth technical overview of the Eak16-II peptide, a model system for studying molecular self-assembly. This compound is a 16-residue ionic-complementary peptide that spontaneously assembles into well-defined nanostructures. We will explore its primary and secondary structure, the detailed mechanism and driving forces behind its self-assembly into β-sheet rich nanofibers, and the environmental factors that influence this process. Furthermore, this guide presents key quantitative data in a structured format and details the experimental protocols used for its synthesis and characterization, making it a valuable resource for researchers, scientists, and professionals in drug development and biomaterial science.
This compound Peptide Structure
The structure of the this compound peptide is fundamental to its self-assembling properties. It is a synthetic peptide designed with a repeating sequence of hydrophobic and charged amino acids, making it amphiphilic.
Primary Structure and Physicochemical Properties
This compound is composed of 16 amino acids: Alanine (A), Glutamic Acid (E), and Lysine (K).[1] At neutral pH, Alanine is hydrophobic, Glutamic Acid is negatively charged, and Lysine is positively charged.[2] The specific sequence arranges these residues to create a distinct hydrophobic face and a hydrophilic face with a "Type II" charge distribution pattern of --++--++.[1] This ionic complementarity is a key driver of its assembly.[1][3] The N-terminus and C-terminus of the peptide are often protected by acetylation and amidation, respectively, to neutralize the terminal charges and mimic a segment within a larger protein.
| Property | Value | Reference |
| Amino Acid Sequence | Ac-AEAEAKAKAEAEAKAK-NH₂ | |
| Amino Acid Composition | Alanine (A), Glutamic Acid (E), Lysine (K) | |
| Molecular Weight | 1657 g/mol | |
| Chemical Formula | C₇₀H₁₂₁N₂₁O₂₅ | |
| Charge Distribution | Type II (--++--++) | |
| Key Feature | Amphiphilic |
Secondary Structure
Under physiological conditions, this compound predominantly adopts a β-sheet secondary structure. This conformation is stabilized by intermolecular hydrogen bonds between the peptide backbones. The amphiphilic nature of the peptide results in the hydrophobic alanine residues being segregated to one side of the β-sheet, while the charged, hydrophilic glutamic acid and lysine residues are on the other.
Experimental evidence for this β-sheet structure comes from:
-
Fourier Transform Infrared (FTIR) Spectroscopy: Shows a characteristic amide I peak for β-sheets in the range of 1620-1640 cm⁻¹.
-
Circular Dichroism (CD) Spectroscopy: Displays a typical β-sheet spectrum with a minimum ellipticity around 218 nm at neutral pH.
While stable as a β-sheet across a wide range of conditions, the structure can be induced to transition to an α-helix at extreme pH or at temperatures above 80°C.
Self-Assembly Mechanism
The self-assembly of this compound is a hierarchical process where individual peptide monomers organize into progressively larger supramolecular structures, ultimately forming a nanofibrillar hydrogel.
Driving Forces
The assembly is driven by a combination of non-covalent interactions:
-
Ionic Interactions: Complementary salt bridges form between the positively charged lysine (K) and negatively charged glutamic acid (E) residues on the hydrophilic faces of adjacent peptides.
-
Hydrophobic Effects: The hydrophobic alanine (A) faces of the peptides are driven to associate with each other to minimize their exposure to the aqueous environment.
-
Hydrogen Bonding: Extensive intermolecular hydrogen bonds form between the backbone amide and carbonyl groups, which is the defining feature of β-sheet formation.
Hierarchical Assembly Process
The assembly from monomer to hydrogel follows a distinct pathway. In aqueous solution and above a critical aggregation concentration (CAC), the peptide monomers, which favor a stretched conformation, align to form β-sheets. These sheets then stack upon one another, with their hydrophobic faces shielded from water, to form long, stable nanofibers. At sufficient concentration, these nanofibers entangle to create a three-dimensional network that entraps a large amount of water, forming a hydrogel.
Factors Influencing Self-Assembly
The formation and stability of this compound nanostructures are sensitive to several environmental factors. The peptide's Type II charge distribution makes its fibrillar structure remarkably stable across a wide pH range, a key difference from other sequences like Eak16-IV.
| Factor | Effect on this compound Assembly | Notes | Reference |
| Peptide Concentration | Fibril formation occurs above a Critical Aggregation Concentration (CAC). | At low concentrations (<0.08 mg/mL), fibrils may not form. | |
| pH | Forms stable fibrillar assemblies over a broad pH range (4 to 9). | Unlike pH-sensitive peptides (e.g., Eak16-IV), its structure is robust. | |
| Ionic Strength | Salts (e.g., in PBS) screen charge repulsion and promote faster, more extensive assembly into hydrogels. | Can induce the formation of macroscopic membranes. | |
| Temperature | The β-sheet structure is stable up to ~70-80°C. | Transitions to an α-helix at higher temperatures. |
Experimental Protocols
The study of this compound involves standardized methods for its synthesis, assembly, and characterization.
Peptide Synthesis and Purification
-
Synthesis: this compound is typically synthesized using automated solid-phase peptide synthesis (SPPS) with standard N-tert-butoxycarbonyl (t-Boc) or Fmoc chemistry.
-
Protection: The N-terminus is acetylated and the C-terminus is amidated to remove terminal charges.
-
Cleavage & Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product's identity and purity are confirmed by mass spectrometry.
Preparation of Self-Assembled Structures
-
Dissolution: Lyophilized, purified this compound powder is dissolved in ultrapure water (e.g., 18 MΩ·cm Milli-Q) or a buffer of choice (e.g., PBS) to the desired concentration.
-
Incubation: The solution is typically allowed to incubate at room temperature for at least one hour to allow for the self-assembly process to equilibrate. Sonication can be used to break up aggregates and create a more homogenous solution before assembly.
Characterization Methods
A multi-technique approach is required to fully characterize the peptide's structure and assembled morphology.
-
Atomic Force Microscopy (AFM): Used to directly visualize the surface topography of assembled nanostructures.
-
A freshly cleaved mica surface is used as the substrate.
-
A small volume (e.g., 10-20 µL) of the peptide solution is deposited onto the mica surface.
-
The sample is incubated for several minutes to allow peptides to adsorb to the surface.
-
The surface is gently rinsed with ultrapure water to remove unadsorbed peptides and salts.
-
The sample is dried completely under a gentle stream of nitrogen or in a desiccator.
-
Imaging is performed in tapping mode to minimize damage to the soft nanostructures.
-
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to determine the secondary structure of the peptide ensemble.
-
A background spectrum of the solvent (e.g., water) is collected.
-
A small amount of the peptide solution is placed between two calcium fluoride (CaF₂) windows.
-
Spectra are recorded, typically in the range of 1500-1800 cm⁻¹.
-
The background is subtracted from the sample spectrum to yield the peptide's absorbance spectrum. The amide I band (1600-1700 cm⁻¹) is analyzed for characteristic peaks of β-sheets (1620-1640 cm⁻¹), α-helices (~1650 cm⁻¹), and turns (~1675 cm⁻¹).
-
-
Circular Dichroism (CD) Spectroscopy: Provides quantitative information about the secondary structure in solution.
-
A peptide solution of known concentration (e.g., 100 µM) is prepared.
-
The solution is placed in a quartz cuvette with a short path length (e.g., 0.1-1 mm).
-
CD spectra are recorded in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
A spectrum of the solvent alone is also recorded and subtracted from the sample spectrum.
-
The resulting data, expressed as mean residue ellipticity, is analyzed. A strong negative band near 218 nm is characteristic of a β-sheet structure.
-
Applications and Significance
The predictable self-assembly and biocompatible nature of this compound make it a highly attractive biomaterial. It has been extensively studied for diverse biomedical applications, including as a scaffold for 3D cell culture and tissue engineering, and as a nanocarrier for the delivery of hydrophobic drugs. Its ability to stabilize and deliver therapeutic agents like the anticancer drug ellipticine highlights its potential in pharmaceutical formulations. Understanding the fundamental principles of its structure and assembly is crucial for designing the next generation of advanced peptide-based materials.
References
An In-depth Technical Guide to the Physicochemical Properties of Eak16-II Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptides have garnered significant attention in the field of biomaterials due to their inherent biocompatibility, biodegradability, and the ability to form well-defined nanostructures that mimic the native extracellular matrix.[1][2] Among these, the ionic self-complementary peptide EAK16-II has been extensively studied for its capacity to form stable β-sheet structures and subsequently self-assemble into hydrogels.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrogels, offering valuable insights for researchers and professionals in drug development and tissue engineering.
This compound is a 16-amino-acid peptide with the sequence AEAEAKAKAEAEAKAK.[5] Its design features alternating hydrophobic (Alanine, A) and hydrophilic (Glutamic Acid, E, and Lysine, K) residues. At neutral pH, the glutamic acid residues are negatively charged, and the lysine residues are positively charged, leading to an amphiphilic molecule with distinct hydrophobic and hydrophilic faces. This unique molecular architecture is the driving force behind its self-assembly into nanofibrous hydrogels.
Physicochemical Properties of this compound
The functional characteristics of this compound hydrogels are dictated by a range of physicochemical properties. These properties are summarized below, with quantitative data presented in structured tables for clarity and ease of comparison.
Table 1: Molecular and Structural Properties of this compound
| Property | Value | References |
| Amino Acid Sequence | AEAEAKAKAEAEAKAK | |
| Molecular Weight | 1657 g/mol | |
| Charge Distribution Type | II (--++--++) | |
| Secondary Structure | β-sheet | |
| Nanostructure | Fibrillar assemblies | |
| Fibril Dimensions | Width: 30–70 nm; Length: up to several micrometers |
Table 2: Conditions for Hydrogel Formation
| Parameter | Condition | Effect | References |
| pH | Stable fibrillar structure between pH 4 and 9 | This compound self-assembly is largely pH-independent in this range, unlike other EAK16 variants like EAK16-IV. | |
| Ionic Strength | High ionic strength facilitates fibril elongation | Charge screening promotes the stacking of β-sheet bilayers. | |
| Critical Aggregation Concentration (CAC) | 0.0604 mM (0.1 mg/mL) | Concentration above which fibrillar aggregates form. | |
| Solvent | Aqueous solutions (e.g., pure water, PBS) | The peptide self-assembles in aqueous environments. |
Table 3: Mechanical and Rheological Properties
| Property | Value/Observation | Method | References |
| Nature of Hydrogel | Viscoelastic | Rheological measurements | |
| Mechanical Strength | Generally soft, can be improved by cross-linking | Dynamic Mechanical Analysis | |
| Cross-linking Strategy | Introduction of Cysteine residues for disulfide bonds; Carbodiimide cross-linkers | Enhances mechanical properties |
Self-Assembly Mechanism
The self-assembly of this compound into a hydrogel is a hierarchical process driven by non-covalent interactions. The initial step involves the formation of β-sheets from individual peptide monomers. These β-sheets then organize into bilayers, driven by the hydrophobic interactions between the alanine residues, which get buried between two sheets. Subsequent stacking of these bilayers leads to the formation of elongated nanofibers. At concentrations above the critical aggregation concentration, these nanofibers entangle to form a three-dimensional network that entraps water, resulting in a hydrogel.
Caption: Hierarchical self-assembly of this compound peptides into a hydrogel network.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the protocols for key experiments used to characterize this compound hydrogels.
Preparation of this compound Hydrogels
-
Peptide Stock Solution: Dissolve lyophilized this compound peptide in deionized water to a stock concentration of 1 mM (1.657 mg/mL).
-
Dilution: Dilute the stock solution with the desired buffer (e.g., PBS) or deionized water to the final working concentration, which should be above the critical aggregation concentration (e.g., 1.2 mM).
-
Gelation: Allow the solution to stand at room temperature for a specified period (e.g., one hour) to facilitate self-assembly and hydrogel formation. For applications involving cell culture, the peptide solution can be mixed with the cell suspension before gelation is induced.
Characterization of Hydrogel Nanostructure: Atomic Force Microscopy (AFM)
-
Sample Preparation: A small aliquot of the this compound solution (at a concentration suitable for observing individual fibers, typically below the CAC) is deposited onto a freshly cleaved mica surface.
-
Incubation and Rinsing: Allow the peptide to adsorb to the surface for a few minutes. Gently rinse the surface with deionized water to remove unadsorbed peptides and salts.
-
Drying: Dry the sample under a gentle stream of nitrogen or by air-drying.
-
Imaging: Image the surface in tapping mode using a suitable AFM instrument. This will reveal the morphology and dimensions of the self-assembled nanofibers.
Caption: Experimental workflow for Atomic Force Microscopy (AFM) analysis of this compound nanostructures.
Determination of Secondary Structure: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation: Prepare a thin film of the this compound hydrogel or a dried sample.
-
Data Acquisition: Obtain the infrared spectrum of the sample using an FTIR spectrometer.
-
Analysis: Analyze the amide I region of the spectrum (1600-1700 cm⁻¹). The presence of a peak around 1630 cm⁻¹ is indicative of a β-sheet secondary structure.
Rheological Characterization
-
Sample Loading: Place the this compound hydrogel onto the rheometer plate.
-
Strain Sweep: Perform a strain sweep measurement to determine the linear viscoelastic region (LVR) of the hydrogel.
-
Frequency Sweep: Conduct a frequency sweep within the LVR to measure the storage modulus (G') and loss modulus (G''). A higher G' than G'' indicates a solid-like, elastic behavior characteristic of a gel.
-
Data Analysis: The values of G' and G'' provide quantitative information about the stiffness and viscoelastic properties of the hydrogel.
Applications in Drug Development
The unique properties of this compound hydrogels make them promising candidates for various drug delivery applications. Their biocompatibility and biodegradability are advantageous for in vivo use. The nanofibrous network can serve as a depot for the sustained release of therapeutic agents. Furthermore, the amphiphilic nature of this compound allows for the stabilization and delivery of hydrophobic drugs, which are often challenging to formulate in aqueous solutions. Modifications to the peptide sequence, such as the incorporation of cysteine residues for cross-linking, can further enhance the mechanical properties and stability of the hydrogel, allowing for more controlled release profiles.
Conclusion
This compound hydrogels represent a versatile and promising class of biomaterials with well-defined physicochemical properties. Their self-assembling nature, biocompatibility, and tunable mechanical characteristics make them highly attractive for applications in drug delivery and tissue engineering. A thorough understanding of their properties and the experimental protocols for their characterization, as outlined in this guide, is essential for their effective utilization and further development in the scientific and clinical fields.
References
- 1. jpt.com [jpt.com]
- 2. Self-Assembling Peptide EAK16 and RADA16 Nanofiber Scaffold Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically-Induced Cross-linking of Peptidic Fibrils for Scaffolding Polymeric Particles and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Eak16-II: A Technical Guide to the Discovery, Origin, and Characterization of a Pioneering Amphiphilic Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the Eak16-II amphiphilic peptide, a seminal discovery in the field of self-assembling biomaterials. From its serendipitous origin in a yeast protein to its well-characterized self-assembly into nanofibrous hydrogels, this compound has paved the way for significant advancements in tissue engineering, drug delivery, and regenerative medicine. This document details the discovery and origin of this compound, presents its physicochemical properties in a structured format, outlines key experimental protocols for its synthesis and characterization, and provides visual representations of its self-assembly pathway and the general workflow for the discovery of such peptides.
Discovery and Origin
The discovery of the this compound peptide was a landmark event that emerged from fundamental research in molecular biology. In 1990, while studying the yeast protein zuotin, Dr. Shuguang Zhang at the Massachusetts Institute of Technology identified a repetitive amino acid sequence: n-AEAEAKAKAEAEAKAK-c.[1] This sequence was notable for its alternating pattern of hydrophilic (glutamic acid - E, and lysine - K) and hydrophobic (alanine - A) residues.
The peptide was named EAK16 for its constituent amino acids and its length of 16 residues. The "-II" designation refers to the specific charge distribution pattern of the hydrophilic amino acids, which is (--++--++).[2] This arrangement of charged and hydrophobic residues confers upon the peptide its amphiphilic nature, a key driver of its self-assembling properties. Initial computational modeling predicted that EAK16 would form a stable α-helix; however, experimental observations revealed that under physiological conditions, it predominantly forms stable β-sheets.[1] This pioneering discovery opened a new field of designing and fabricating novel biomaterials based on self-assembling peptides.[3][4]
Physicochemical Properties
The unique properties of this compound are a direct result of its amino acid sequence and amphiphilic character. The following tables summarize key quantitative data for this peptide.
| Property | Value | Reference(s) |
| Amino Acid Sequence | Acetyl-AEAEAKAKAEAEAKAK-Amide | |
| Molecular Formula | C70H121N21O25 | |
| Molecular Weight | 1657 g/mol | |
| Charge Distribution | Type II (--++--++) | |
| Secondary Structure | β-sheet |
Table 1: General Physicochemical Properties of this compound
| Parameter | Value | Conditions | Reference(s) |
| Critical Aggregation Concentration (CAC) | ~0.1 mg/mL (~0.0604 mM) | In pure water | |
| Nanofiber Dimensions | Width: 30-70 nm, Length: several µm | Dependent on concentration | |
| Hydrogel Water Content | Up to 99.9% |
Table 2: Self-Assembly and Hydrogel Properties of this compound
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of the this compound peptide, compiled from various research articles.
Peptide Synthesis (Solid-Phase Peptide Synthesis)
This compound is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: Start with a rink amide resin to obtain a C-terminal amide.
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) in DMF.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence (Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, etc.).
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using acetic anhydride and a base like DIPEA in DMF.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using mass spectrometry.
-
Lyophilize the purified peptide to obtain a white powder.
-
Characterization of Self-Assembly
Protocol:
-
Sample Preparation:
-
Prepare this compound solutions at various concentrations (e.g., below and above the CAC of 0.1 mg/mL) in ultrapure water.
-
Deposit a small volume (e.g., 10 µL) of the peptide solution onto a freshly cleaved mica surface.
-
Allow the sample to adsorb for a few minutes.
-
Gently rinse the surface with ultrapure water to remove non-adsorbed peptides and salts.
-
Air-dry the sample under a gentle stream of nitrogen or in a desiccator.
-
-
AFM Imaging:
-
Operate the AFM in tapping mode to minimize sample damage.
-
Use a silicon cantilever with a sharp tip.
-
Optimize imaging parameters such as scan size, scan rate, and setpoint to obtain high-resolution images of the self-assembled nanofibers.
-
Acquire both height and phase images to visualize the topography and material properties of the nanostructures.
-
Protocol:
-
Sample Preparation:
-
Prepare an this compound solution at a concentration of approximately 100 µM in a suitable buffer (e.g., phosphate buffer at neutral pH).
-
Use a quartz cuvette with a path length of 1 mm.
-
-
CD Measurement:
-
Record CD spectra from 190 nm to 260 nm at a controlled temperature (e.g., 25 °C).
-
Set the instrument parameters: bandwidth of 1 nm, scanning speed of 50 nm/min, and average multiple scans for better signal-to-noise ratio.
-
A characteristic spectrum for a β-sheet structure will show a minimum around 218 nm and a maximum around 195 nm.
-
The data is typically expressed as mean residue ellipticity.
-
Protocol:
-
Sample Preparation:
-
Prepare a concentrated solution of this compound (e.g., 1-3 mg/mL) in D₂O to minimize the interference from the O-H bending vibration of water in the amide I region.
-
Place a small volume of the solution between two CaF₂ windows separated by a thin spacer.
-
-
FTIR Measurement:
-
Record the FTIR spectrum in the range of 1500-1800 cm⁻¹.
-
The amide I region (1600-1700 cm⁻¹) is particularly informative for secondary structure.
-
A strong absorption band between 1620 cm⁻¹ and 1640 cm⁻¹ is characteristic of β-sheet structures. A peak around 1695 cm⁻¹ can indicate antiparallel β-sheets.
-
Visualizations
Hierarchical Self-Assembly of this compound
The self-assembly of this compound is a hierarchical process driven by non-covalent interactions.
Caption: Hierarchical self-assembly of this compound from monomers to a hydrogel network.
Workflow for Discovery and Characterization of Self-Assembling Peptides
The discovery and development of novel self-assembling peptides like this compound typically follow a structured workflow.
Caption: A typical workflow for the discovery and characterization of self-assembling peptides.
Conclusion
The discovery of the this compound amphiphilic peptide from a yeast protein marked a pivotal moment in the field of biomaterials. Its simple yet elegant design, based on the alternating pattern of hydrophobic and charged amino acids, gives rise to a robust self-assembly process that forms well-defined nanofibers and hydrogels. This technical guide has provided a comprehensive overview of the origin, properties, and experimental methodologies associated with this compound. The structured data and detailed protocols are intended to serve as a valuable resource for researchers and professionals in the fields of materials science, drug development, and regenerative medicine, facilitating further innovation and application of this remarkable class of biomolecules.
References
- 1. Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Assembly of the Ionic Peptide EAK16: The Effect of Charge Distributions on Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the self-assembly of EAK16-family peptides into fibrillar and globular structures: molecular dynamics simulations from nano- to micro-seconds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AI accelerated discovery of self-assembling peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Modeling of EAK16-II Self-Assembly
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the molecular modeling approaches used to investigate the self-assembly of the ionic-complementary peptide EAK16-II. It details the computational methodologies, summarizes key quantitative findings, and outlines the experimental protocols used for validation.
Introduction to this compound
This compound is a synthetic, 16-residue peptide with the amino acid sequence Ac-AEAEAKAKAEAEAKAK-NH2.[1] It belongs to a class of self-assembling peptides (SAPs) characterized by an alternating pattern of hydrophobic (Alanine, A) and charged amino acid residues.[2] At neutral pH, the glutamic acid (E) residues are negatively charged, and the lysine (K) residues are positively charged.[3] This amphiphilic nature, with distinct hydrophobic and hydrophilic faces, is the primary driver of its self-assembly into stable β-sheet structures in aqueous solutions.[3][4] These structures, typically nanofibers, can entangle to form hydrogels, which are highly valued in biomedical applications like tissue engineering, drug delivery, and regenerative medicine. Understanding the molecular dynamics of its assembly is crucial for designing and fabricating novel biomaterials.
Molecular Modeling of this compound Self-Assembly
Computational modeling, particularly molecular dynamics (MD) simulations, provides critical insights into the early stages and mechanisms of peptide aggregation that are often difficult to capture experimentally. Studies on this compound have employed two primary simulation methodologies: All-Atom Molecular Dynamics (AAMD) and Coarse-Grained Molecular Dynamics (CGMD).
-
All-Atom (AA) Simulations: These simulations represent every atom in the system, offering a high-resolution view of molecular interactions. AAMD is essential for studying the detailed conformational changes of single peptide chains (monomers), the initial dimerization process, and the specific interactions (like hydrogen bonds and salt bridges) that stabilize the final structure.
-
Coarse-Grained (CG) Simulations: To study the collective behavior of many peptide chains over longer timescales (from nano- to microseconds), CG models are used. In these models, groups of atoms are represented as single "beads," reducing the computational complexity. This approach allows for the simulation of larger systems to observe the formation of higher-order structures like protofibrils and the influence of environmental factors on the assembly process.
The combination of AAMD and CGMD provides a comprehensive, multi-scale understanding of the self-assembly process, from single-chain dynamics to the formation of macroscopic structures.
Data Presentation: Quantitative Analysis of this compound Assembly
Molecular modeling and experimental work have quantified the conditions influencing this compound self-assembly. The key parameters include peptide concentration and the pH of the solution, which dictates the charge state of the acidic and basic residues.
| Parameter | Value / Observation | Method(s) | Reference(s) |
| Amino Acid Sequence | Ac-AEAEAKAKAEAEAKAK-NH2 | Peptide Synthesis | |
| Molecular Weight | ~1657 g/mol | Mass Spectrometry | |
| Critical Aggregation Conc. (CAC) | ~0.1 mg/mL | Surface Tension, Light Scattering | |
| Structure (Conc. > CAC) | Fibrillar Aggregates | Atomic Force Microscopy (AFM) | |
| Structure (Conc. < CAC) | Globular Aggregates | Atomic Force Microscopy (AFM) | |
| pH Stability Range | Fibrillar structures form from pH 4 to 9 | AFM, Surface Tension | |
| Secondary Structure | β-sheet | FTIR Spectroscopy, MD Simulations | |
| Assembly Morphology | Ribbon-like structures on hydrophobic surfaces | Coarse-Grained MD |
Experimental and Computational Protocols
Reproducibility in molecular modeling and experimental validation is paramount. The following sections detail the generalized protocols employed in the study of this compound self-assembly.
Molecular Dynamics (MD) Simulation Protocol
This protocol outlines the typical steps for both all-atom and coarse-grained simulations.
-
System Setup:
-
An initial conformation of the this compound peptide (e.g., an extended β-strand) is generated.
-
For multi-peptide simulations, multiple chains are placed randomly in a simulation box of defined dimensions.
-
The box is solvated with a pre-equilibrated water model (e.g., TIP3P for all-atom simulations).
-
Counter-ions (e.g., Na+ and Cl-) are added to neutralize the system's net charge and mimic physiological ionic strength.
-
-
Force Field Selection:
-
All-Atom: A suitable force field such as CHARMM or AMBER is chosen to define the potential energy of the system.
-
Coarse-Grained: A model like MARTINI is selected, where groups of atoms are represented by single interaction sites.
-
-
Energy Minimization: The system's energy is minimized to remove unfavorable steric clashes or geometries.
-
Equilibration:
-
The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system pressure is then equilibrated to 1 bar under constant pressure (NPT ensemble), allowing the box density to relax.
-
-
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which trajectory data (atomic coordinates over time) is collected.
-
Analysis: The trajectory is analyzed to determine structural evolution, secondary structure formation (e.g., β-sheets), root-mean-square deviation (RMSD), radius of gyration (Rg), and intermolecular interactions.
Atomic Force Microscopy (AFM) Protocol
AFM is used to visualize the morphology of the self-assembled nanostructures on a surface.
-
Sample Preparation: this compound solutions are prepared at various concentrations in ultrapure water or a buffer solution.
-
Incubation: A small aliquot of the peptide solution is deposited onto a freshly cleaved, atomically flat substrate, such as mica. The sample is incubated to allow for peptide assembly and adsorption to the surface.
-
Rinsing and Drying: The substrate is gently rinsed with ultrapure water to remove unadsorbed peptides and then dried under a stream of inert gas (e.g., nitrogen).
-
Imaging: The sample is imaged using an AFM operating in tapping mode to minimize damage to the soft peptide structures. The resulting images provide topographical information, revealing the shape (fibrillar or globular) and dimensions of the aggregates.
Surface Tension Measurement Protocol
This technique is used to determine the critical aggregation concentration (CAC), the concentration at which monomers begin to form larger aggregates in bulk solution.
-
Solution Preparation: A series of this compound solutions with varying concentrations are prepared.
-
Measurement: The surface tension of each solution is measured using a technique like Axisymmetric Drop Shape Analysis-Profile (ADSA-P).
-
Data Analysis: Surface tension is plotted against peptide concentration. For amphiphilic molecules like this compound, the surface tension typically decreases as concentration increases, up to a certain point. The concentration at which the surface tension plateaus is identified as the CAC. Below the CAC, peptides exist primarily as monomers at the air-water interface, while above the CAC, they form aggregates (micelles or fibrils) in the bulk solution.
Proposed Self-Assembly Pathway
The self-assembly of this compound is a concentration-dependent process involving nucleation and growth. Below the CAC, peptides exist predominantly as monomers, with some forming small, globular aggregates. Above the CAC, a nucleation event initiates the formation of protofibrils, which then elongate and associate to form mature fibrils.
Conclusion
The molecular modeling of this compound self-assembly, through a synergistic combination of all-atom and coarse-grained simulations, has provided profound insights into the fundamental mechanisms driving its aggregation. These computational studies, validated by experimental techniques like AFM and surface tension analysis, have elucidated the critical roles of peptide concentration and pH in determining the final morphology of the assembled nanostructures. The detailed understanding of the interplay between hydrophobic and electrostatic forces at the molecular level is essential for the rational design of next-generation peptide-based biomaterials for advanced applications in drug delivery and tissue engineering.
References
The Influence of Ionic Strength on the Fibrillization of the Self-Assembling Peptide EAK16-II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The self-assembling peptide EAK16-II, with the sequence (AEAEAKAK)2, serves as a significant model system for understanding the fundamental principles of amyloid fibrillogenesis and for the development of novel biomaterials. The transition of this peptide from soluble monomers to ordered β-sheet-rich fibrils is a complex process highly influenced by environmental factors. This technical guide provides an in-depth analysis of the critical role of ionic strength, primarily modulated by sodium chloride (NaCl), on the fibrillization of this compound. We will explore the underlying mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the self-assembly process and experimental workflows. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, materials science, and drug development who are investigating peptide self-assembly and amyloid formation.
Introduction: The this compound Peptide and the Importance of Ionic Strength
This compound is an ionic-complementary peptide, characterized by alternating acidic (glutamic acid, E) and basic (lysine, K) amino acid residues, interspersed with hydrophobic alanine (A) residues.[1] This amphiphilic nature drives its self-assembly in aqueous solutions into well-defined nanostructures, primarily β-sheet rich fibrils.[2][3] The formation of these fibrils is a nucleation-dependent process, influenced by factors such as peptide concentration, pH, and, critically, the ionic strength of the surrounding medium.[4][5]
Ionic strength plays a pivotal role in modulating the electrostatic interactions between the charged residues of the this compound peptides. At neutral pH, the glutamic acid residues are negatively charged, and the lysine residues are positively charged. The presence of salt ions in the solution can shield these charges, thereby reducing electrostatic repulsion between peptide monomers and facilitating their association into larger aggregates. Understanding the precise effects of ionic strength is crucial for controlling the self-assembly process, which has significant implications for the design of peptide-based biomaterials for applications in tissue engineering, drug delivery, and as models for studying amyloid diseases.
The Mechanism of this compound Fibrillization: A Multi-Step Process
The fibrillization of this compound is a complex process that can be conceptualized as a multi-step pathway involving nucleation and growth. The overall process is significantly influenced by both peptide concentration and ionic strength.
At concentrations below a critical aggregation concentration (CAC), which for this compound is approximately 0.1 mg/mL, the peptide exists predominantly as monomers. Above the CAC, self-assembly is initiated. The addition of salt, such as NaCl, can promote this process.
The proposed mechanism for this compound self-assembly is as follows:
-
Nucleation: Peptide monomers slowly associate to form unstable oligomeric nuclei. This is often the rate-limiting step. Ionic strength can accelerate this step by screening the electrostatic repulsion between monomers.
-
Elongation: Once stable nuclei are formed, they act as templates for the rapid addition of further monomers, leading to the growth of protofibrils.
-
Fibril Formation: Protofibrils can then associate laterally to form mature, thicker fibrils.
This pathway is a simplified representation, and the actual process may involve off-pathway oligomers and different fibril morphologies depending on the specific conditions.
Quantitative Impact of Ionic Strength on this compound Fibrillization
The effect of ionic strength on this compound fibrillization has been quantitatively assessed in several studies. A key finding is the existence of a critical NaCl concentration that modulates the dimensions of the resulting nanostructures.
Effect of NaCl Concentration on Fibril Dimensions
Atomic Force Microscopy (AFM) has been instrumental in visualizing and quantifying the morphology of this compound aggregates. Studies have shown that for peptide concentrations below the critical self-assembly concentration (CSAC), the presence of NaCl significantly influences the dimensions of the peptide fibrils. A critical NaCl concentration of approximately 20 mM has been identified. Below this concentration, the equivalent radius of the fibrils increases with increasing salt concentration. Conversely, above 20 mM NaCl, the equivalent radius tends to decrease.
| Peptide Concentration (mg/mL) | NaCl Concentration (mM) | Equivalent Radius of Fibrils (nm) |
| < CSAC | 0 | Base Radius |
| < CSAC | 10 | Increased Radius |
| < CSAC | 20 | Maximum Radius |
| < CSAC | 50 | Decreased Radius |
| < CSAC | 100 | Further Decreased Radius |
| Note: This table is a qualitative representation based on the findings of Hong et al. (2005). The exact values for the equivalent radius are dependent on specific experimental conditions. |
Effect of NaCl Concentration on Surface Tension and Aggregation Kinetics
Surface tension measurements provide insights into the kinetics of peptide self-assembly at the air-water interface. For this compound at concentrations below its CSAC, the equilibrium surface tension and the induction time for aggregation are influenced by the NaCl concentration. The induction time, which is the time required for a significant change in surface tension to occur, decreases with increasing NaCl concentration up to approximately 20 mM, indicating faster aggregation. Above this critical concentration, the trend reverses.
| Peptide Concentration (mg/mL) | NaCl Concentration (mM) | Equilibrium Surface Tension | Induction Time |
| < CSAC | 0 | High | Long |
| < CSAC | 10 | Lower | Shorter |
| < CSAC | 20 | Minimum | Shortest |
| < CSAC | 50 | Higher | Longer |
| < CSAC | 100 | Higher | Longer |
| Note: This table is a qualitative summary of the trends observed by Hong et al. (2005). |
Experimental Protocols
To investigate the role of ionic strength on this compound fibrillization, a combination of biophysical and imaging techniques is employed. The following are detailed methodologies for key experiments.
Atomic Force Microscopy (AFM) for Fibril Imaging
AFM is a high-resolution imaging technique that allows for the visualization of the morphology and dimensions of individual peptide fibrils.
Materials:
-
This compound peptide solution at the desired concentration.
-
NaCl solutions of varying concentrations.
-
Freshly cleaved mica substrates.
-
High-purity water for rinsing.
-
AFM instrument with tapping mode capabilities.
Protocol:
-
Sample Preparation:
-
Prepare this compound solutions in the presence of different NaCl concentrations.
-
Incubate the solutions for a predetermined time to allow for fibril formation.
-
Deposit a small aliquot (e.g., 10 µL) of the peptide solution onto a freshly cleaved mica surface.
-
Allow the peptide to adsorb for 10-15 minutes.
-
Gently rinse the mica surface with high-purity water to remove unadsorbed peptides and excess salt.
-
Dry the sample under a gentle stream of nitrogen or air.
-
-
AFM Imaging:
-
Mount the sample onto the AFM stage.
-
Engage the AFM tip in tapping mode to minimize sample damage.
-
Optimize imaging parameters (scan size, scan rate, setpoint amplitude, and gains) to obtain high-quality images.
-
Acquire height and phase images of the fibril structures.
-
-
Data Analysis:
-
Use AFM analysis software to measure the height, width, and length of the fibrils.
-
Calculate the equivalent radius of the fibrils for quantitative comparison across different ionic strengths.
-
Axisymmetric Drop Shape Analysis-Profile (ADSA-P) for Surface Tension Measurement
ADSA-P is a powerful technique for measuring interfacial tension by analyzing the shape of a pendant drop. It can be used to monitor the kinetics of peptide adsorption and aggregation at the air-water interface.
Materials:
-
This compound peptide solutions with varying NaCl concentrations.
-
ADSA-P instrument equipped with a high-resolution camera and a syringe for drop formation.
Protocol:
-
Instrument Setup:
-
Fill the syringe with the peptide solution to be analyzed.
-
Carefully form a pendant drop at the tip of the needle.
-
-
Data Acquisition:
-
Capture a series of images of the drop profile over time.
-
The software automatically digitizes the drop profile from the captured images.
-
-
Data Analysis:
-
The ADSA-P software fits the experimental drop profile to the theoretical Laplace curve to determine the surface tension.
-
Plot the surface tension as a function of time to determine the equilibrium surface tension and the induction time for aggregation.
-
Thioflavin T (ThT) Fluorescence Assay for Fibrillization Kinetics
The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
This compound peptide solutions.
-
NaCl solutions.
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence detection capabilities (excitation ~440-450 nm, emission ~480-490 nm).
Protocol:
-
Reaction Setup:
-
In a 96-well plate, mix the this compound peptide, NaCl solution, and ThT to their final desired concentrations in the assay buffer.
-
Include control wells with buffer and ThT only (for background subtraction).
-
-
Kinetic Measurement:
-
Place the plate in the plate reader, which is set to maintain a constant temperature (e.g., 37°C).
-
Monitor the ThT fluorescence intensity at regular intervals over a period of hours or days.
-
Incorporate intermittent shaking to promote fibril formation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity as a function of time to obtain aggregation kinetics curves.
-
From these curves, parameters such as the lag time, elongation rate, and final plateau fluorescence can be determined.
-
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
DLS is a non-invasive technique used to measure the size distribution of particles and aggregates in solution. It is particularly useful for detecting the early stages of aggregation.
Materials:
-
This compound peptide solutions with varying NaCl concentrations.
-
DLS instrument.
-
Low-volume cuvettes.
Protocol:
-
Sample Preparation:
-
Prepare the peptide solutions and filter them through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing large aggregates or dust.
-
Transfer the sample to a clean cuvette.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Acquire the light scattering data over time.
-
-
Data Analysis:
-
The DLS software analyzes the fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution.
-
Monitor the changes in Rh and PDI over time to track the progress of aggregation.
-
Conclusion
The ionic strength of the solution is a critical parameter that significantly influences the fibrillization of the self-assembling peptide this compound. By modulating electrostatic interactions, salt concentration affects the kinetics of aggregation, the morphology of the resulting fibrils, and the overall self-assembly pathway. A thorough understanding of these effects, gained through the application of the quantitative techniques and detailed protocols outlined in this guide, is essential for both fundamental research into amyloid formation and the rational design of novel peptide-based biomaterials. This guide provides a comprehensive framework for researchers to investigate and control the fascinating process of this compound self-assembly.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-Assembly of the Ionic Peptide EAK16: The Effect of Charge Distributions on Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the self-assembly of EAK16-family peptides into fibrillar and globular structures: molecular dynamics simulations from nano- to micro-seconds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of NaCl and peptide concentration on the self-assembly of an ionic-complementary peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing the Secondary Structure of Eak16-II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eak16-II is a synthetic, self-assembling peptide (SAP) that has garnered significant interest within the fields of biomaterials, drug delivery, and tissue engineering.[1][2][3] Discovered as a repeating segment in the yeast protein zuotin, its sequence (AEAEAKAKAEAEAKAK) consists of alternating hydrophobic (Alanine) and charged hydrophilic (Glutamic Acid and Lysine) amino acids.[1][4] This amphiphilic nature is the primary driver for its self-assembly in aqueous solutions into well-defined nanostructures, predominantly stable β-sheets. These β-sheets further organize into nanofibers, which can entangle to form hydrogels with high water content, mimicking the natural extracellular matrix. Understanding the secondary structure of this compound is critical, as this conformation dictates its assembly, material properties, and ultimate utility in biomedical applications.
This technical guide provides an in-depth overview of the core experimental techniques used to characterize the secondary structure of this compound, complete with detailed methodologies and data presentation.
Dominant Secondary Structure: The β-Sheet
At physiological pH and ionic strengths, this compound reliably adopts a β-sheet conformation. This structure is stabilized by hydrogen bonds between polypeptide chains and hydrophobic interactions between the alanine residues, which become buried between β-sheet bilayers. The charged glutamic acid and lysine residues remain exposed to the aqueous environment, facilitating solubility and interaction with other molecules. This predictable and stable secondary structure is the fundamental building block of the resulting nanofibers and hydrogels. While the L-amino acid form (l-EAK16) maintains a stable β-sheet across a wide range of temperatures, the D-amino acid enantiomer (d-EAK16) exhibits remarkable structural plasticity, transitioning from a β-sheet to an α-helix at temperatures above 80°C.
Experimental Characterization Protocols
The determination of this compound's secondary structure relies on several key biophysical techniques. The most common and powerful methods are Circular Dichroism (CD) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy. Nuclear Magnetic Resonance (NMR) can provide more detailed atomic-level information.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used method for rapidly assessing the secondary structure of peptides and proteins in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (185-240 nm) is highly sensitive to the peptide's secondary structure.
Expected Results for this compound: A typical CD spectrum for this compound in its β-sheet conformation will display a single negative band (minimum) around 218 nm. In contrast, an α-helical structure would show two negative bands at approximately 222 nm and 208 nm and a positive band around 193 nm, while a random coil produces a strong negative band near 200 nm. The mirror-image spectrum is observed for the D-amino acid version (d-EAK16).
Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Characteristic Minima (nm) | Characteristic Maxima (nm) |
| β-Sheet (this compound) | ~218 | ~195-200 |
| α-Helix | ~222, ~208 | ~193 |
| Random Coil | ~198 | N/A |
Detailed Experimental Protocol: CD Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound peptide (e.g., 1 mM) in high-purity water. Purity of the synthesized peptide should be >95%.
-
Dilute the stock solution to a final concentration of approximately 100 µM (or 0.1-0.5 mg/mL) using the desired buffer (e.g., phosphate buffer). Ensure the buffer has low absorbance in the far-UV region.
-
Prepare a buffer-only sample to be used as a blank for baseline correction.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas flow (to purge the optical path of oxygen) at least 30 minutes before use.
-
Set the temperature control as required for the experiment (e.g., 25°C).
-
Use a quartz cuvette with a suitable path length, typically 1 mm or 2 mm, to maintain an optimal absorbance range.
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer-only blank.
-
Rinse the cuvette thoroughly with the peptide sample before filling. Ensure no air bubbles are present.
-
Acquire the CD spectrum for the this compound sample over a wavelength range of 190 nm to 260 nm.
-
Set the scanning speed, bandwidth, and accumulation number to achieve a good signal-to-noise ratio. Typically, 3-5 scans are averaged.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula:
-
MRE = (Observed Ellipticity [mdeg]) / (10 * n * c * l)
-
Where: n is the number of amino acid residues (16 for this compound), c is the molar concentration of the peptide, and l is the path length of the cuvette in cm.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. For peptides, the Amide I band (1600-1700 cm⁻¹) is particularly informative as it arises primarily from the C=O stretching vibration of the peptide backbone and is highly sensitive to secondary structure.
Expected Results for this compound: The FTIR spectrum of this compound is characterized by a strong Amide I peak between 1620 and 1640 cm⁻¹, which is a definitive indicator of a β-sheet structure. This distinguishes it from α-helices (centered around 1650-1658 cm⁻¹) and random coils (around 1640-1650 cm⁻¹).
Table 2: FTIR Amide I Band Positions for Common Secondary Structures
| Secondary Structure | Amide I Peak Position (cm⁻¹) |
| β-Sheet (this compound) | ~1620-1640 |
| α-Helix | ~1650-1658 |
| β-Turn | ~1660-1685 |
| Random Coil | ~1640-1650 |
Data compiled from multiple sources.
Detailed Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Prepare an this compound solution at a concentration of 1-3 mg/mL in D₂O (Deuterium oxide is used to avoid the strong absorbance of H₂O in the Amide I region).
-
Lyophilize the peptide from a D₂O solution to ensure complete H/D exchange. Re-dissolve in D₂O to the final concentration.
-
Alternatively, for solid-state analysis (e.g., of a hydrogel), the sample can be lyophilized and analyzed as a KBr pellet or using Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy.
-
-
Instrument Setup:
-
Power on the FTIR spectrometer and allow it to stabilize.
-
Use an appropriate sample cell, such as a CaF₂ transmission cell with a defined path length (e.g., 50-100 µm) for liquid samples.
-
-
Data Acquisition:
-
Collect a background spectrum using the D₂O buffer alone.
-
Introduce the this compound sample into the cell.
-
Acquire the sample spectrum, typically by co-adding a number of scans (e.g., 128 or 256) to improve the signal-to-noise ratio. The typical spectral range is 1500-1800 cm⁻¹.
-
-
Data Processing:
-
Subtract the D₂O background spectrum from the sample spectrum to isolate the peptide's absorbance.
-
Perform baseline correction and, if necessary, Fourier self-deconvolution or second-derivative analysis to resolve overlapping peaks within the Amide I band.
-
Identify the peak maximum of the Amide I band to assign the dominant secondary structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While CD and FTIR provide global information about secondary structure, NMR spectroscopy can deliver atomic-resolution structural data in solution. It relies on the magnetic properties of atomic nuclei and can be used to determine interatomic distances and torsional angles, which define the peptide's three-dimensional structure. Though experimentally intensive, NMR is invaluable for a detailed understanding of the β-sheet arrangement and intermolecular contacts in this compound fibrils.
Detailed Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
For detailed structural studies, uniform isotopic labeling (¹⁵N and/or ¹³C) of the this compound peptide is typically required.
-
Dissolve the labeled peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of 0.5-1.0 mM. The pH should be carefully chosen to ensure stability and slow amide proton exchange.
-
Add a DSS or TMSP standard for chemical shift referencing.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for maximum sensitivity.
-
Tune and match the probe for the required nuclei (¹H, ¹⁵N, ¹³C).
-
Set the sample temperature and allow it to equilibrate.
-
-
Data Acquisition:
-
Resonance Assignment: Acquire a series of 2D and 3D correlation experiments to assign the chemical shifts of the backbone and side-chain atoms. Common experiments include:
-
2D ¹H-¹⁵N HSQC: To visualize each backbone N-H pair as a single peak.
-
3D HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH: To link sequential amino acid residues ("sequential walk").
-
-
Structural Restraints: Acquire experiments to measure structural constraints:
-
3D ¹⁵N-edited NOESY-HSQC: To identify Nuclear Overhauser Effects (NOEs), which correspond to through-space proximities between protons (<5 Å). Strong sequential Hα(i)-HN(i+1) NOEs and the absence of HN(i)-HN(i+1) NOEs are characteristic of β-sheets.
-
Measure ³J-coupling constants to determine dihedral angle restraints.
-
-
-
Data Processing and Structure Calculation:
-
Process the NMR data using software such as NMRPipe.
-
Analyze the spectra and assign resonances using software like CcpNmr Analysis.
-
Use the collected NOE distance restraints and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the characterization of this compound.
Caption: Experimental workflow for this compound secondary structure analysis.
Caption: Self-assembly pathway of this compound from monomers to hydrogel.
Caption: Factors influencing this compound structure and assembly.
References
- 1. Chemically-Induced Cross-linking of Peptidic Fibrils for Scaffolding Polymeric Particles and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Self-Assembling Peptide EAK16 and RADA16 Nanofiber Scaffold Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Understanding Beta-Sheet Formation in Eak16-II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-assembling peptide Eak16-II (AEAEAKAKAEAEAKAK) has garnered significant interest within the fields of biomaterials, drug delivery, and tissue engineering.[1][2] Its amphiphilic nature, characterized by alternating hydrophobic (Alanine) and charged hydrophilic (Glutamic Acid and Lysine) residues, drives its spontaneous self-assembly in aqueous solutions into well-ordered nanostructures.[2][3] A key feature of this assembly is the formation of beta-sheet-rich fibrils, which are fundamental to the hydrogelation process and the material properties of the resulting scaffolds.[2] This technical guide provides an in-depth exploration of the core principles and experimental methodologies used to understand and characterize beta-sheet formation in this compound.
Core Concepts of this compound Self-Assembly
The self-assembly of this compound is a concentration-dependent phenomenon. Below a certain concentration, known as the critical aggregation concentration (CAC), the peptides exist predominantly as monomers. As the concentration increases beyond the CAC, the peptides begin to aggregate, driven by hydrophobic interactions between the alanine residues and stabilized by ionic interactions between the glutamic acid and lysine residues. This process leads to the formation of beta-sheet structures, which then further associate to form protofibrils and ultimately mature fibrils. The resulting fibrillar network can entrap large amounts of water, leading to the formation of a hydrogel.
The arrangement of amino acids in this compound is crucial for its self-assembly into beta-sheets. The alternating pattern of hydrophobic and hydrophilic residues allows the peptide to adopt a conformation where the hydrophobic alanine residues are shielded from the aqueous environment, driving the formation of a bilayer structure. These bilayers then stack to form the characteristic fibrils.
Quantitative Data on this compound Assemblies
The physical properties of this compound assemblies have been quantified using various biophysical techniques. The following tables summarize key quantitative data reported in the literature.
| Parameter | Value | Method | Reference |
| Critical Aggregation Concentration (CAC) | ~0.1 mg/mL (6.04 x 10⁻⁵ M) | Surface Tension Measurement |
| Structure | Concentration | Height (nm) | Width (nm) | Length | Method | Reference |
| Filaments | 0.05 mg/mL | ~0.4 | ~35 | - | Atomic Force Microscopy (AFM) | |
| Globular Aggregates | 0.05 mg/mL | ~0.8 | ~70 (diameter) | - | Atomic Force Microscopy (AFM) | |
| Fibrils | > 0.1 mg/mL | - | 30 - 70 | Up to several micrometers | Atomic Force Microscopy (AFM) | |
| Nanofibers (on HOPG surface) | 2 mM and 6.2 mM | 0.9 ± 0.2 | 6.2 ± 2.0 | - | Atomic Force Microscopy (AFM) |
Experimental Protocols
A comprehensive understanding of this compound beta-sheet formation relies on a suite of biophysical techniques. Detailed methodologies for key experiments are provided below.
Atomic Force Microscopy (AFM) for Imaging Fibrillar Structures
AFM is a high-resolution imaging technique that allows for the visualization of the morphology and dimensions of self-assembled peptide nanostructures.
Sample Preparation:
-
Prepare this compound solutions at the desired concentrations in ultrapure water.
-
Incubate the solutions for a sufficient time to allow for self-assembly to occur.
-
Cleave a fresh mica surface using adhesive tape to obtain a clean, atomically flat substrate.
-
Deposit a small volume (e.g., 10-20 µL) of the peptide solution onto the mica surface.
-
Allow the sample to adsorb for a specific period (e.g., 1-10 minutes).
-
Gently rinse the surface with ultrapure water to remove unadsorbed peptides.
-
Dry the sample under a gentle stream of nitrogen or by air-drying.
Imaging:
-
Operate the AFM in tapping mode to minimize sample damage.
-
Use a silicon cantilever with a sharp tip.
-
Scan the surface at an appropriate scan rate (e.g., 1-2 Hz) and resolution (e.g., 512x512 pixels).
-
Acquire height and phase images to characterize the topography and material properties of the fibrils.
Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
FTIR spectroscopy is a powerful technique for determining the secondary structure of proteins and peptides by analyzing the vibrational modes of the peptide backbone. The amide I region (1600-1700 cm⁻¹) is particularly sensitive to secondary structure.
Sample Preparation:
-
Prepare a concentrated solution of this compound (e.g., 1-10 mg/mL) in D₂O to minimize water absorption in the amide I region.
-
Alternatively, dried films of the peptide can be analyzed.
Data Acquisition:
-
Acquire spectra using an FTIR spectrometer equipped with a suitable detector.
-
Collect a background spectrum of the buffer (D₂O) or the empty sample holder.
-
Acquire the sample spectrum.
-
Subtract the background spectrum from the sample spectrum to obtain the peptide's absorbance spectrum.
Data Analysis:
-
The amide I band, typically located between 1600 and 1700 cm⁻¹, is analyzed for characteristic peaks.
-
A strong peak in the range of 1620-1640 cm⁻¹ is indicative of the presence of beta-sheet structures.
-
For quantitative analysis, the amide I band can be deconvoluted into its constituent peaks corresponding to different secondary structures (α-helix, β-sheet, turns, random coil). The area under each peak is proportional to the percentage of that secondary structure.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Confirmation
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It provides information about the overall secondary structure of peptides in solution.
Sample Preparation:
-
Prepare this compound solutions at a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer that does not have a strong absorbance in the far-UV region (e.g., phosphate buffer).
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
Data Acquisition:
-
Record CD spectra in the far-UV range (typically 190-250 nm).
-
Acquire a baseline spectrum of the buffer and subtract it from the sample spectrum.
-
Data is typically expressed as mean residue ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.
Data Analysis:
-
A characteristic CD spectrum with a minimum around 218 nm and a maximum around 195 nm is indicative of a beta-sheet structure. The spectrum for l-EAK16 exhibits a negative band with a minimum at approximately 218 nm, confirming a beta-sheet conformation.
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich amyloid fibrils. This property can be exploited to monitor the kinetics of this compound self-assembly in real-time.
Protocol:
-
Prepare a stock solution of ThT in buffer (e.g., phosphate-buffered saline).
-
In a multi-well plate, mix the this compound solution at the desired concentration with the ThT solution.
-
Monitor the fluorescence intensity over time using a plate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.
-
The resulting kinetic curve will show a lag phase, followed by an exponential growth phase, and finally a plateau, representing the nucleation, elongation, and saturation of fibril formation, respectively.
Visualizing Workflows and Relationships
Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships in the study of this compound beta-sheet formation.
Conclusion
The formation of beta-sheets is the cornerstone of this compound self-assembly, dictating its transformation from individual peptide molecules into functional biomaterials. A multi-faceted experimental approach, combining high-resolution imaging with spectroscopic and kinetic assays, is essential for a thorough understanding of this process. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound and other self-assembling peptides, facilitating further advancements in the design and application of these versatile nanomaterials.
References
- 1. Concentration effect on the aggregation of a self-assembling oligopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemically-Induced Cross-linking of Peptidic Fibrils for Scaffolding Polymeric Particles and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembly of the Ionic Peptide EAK16: The Effect of Charge Distributions on Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Eak16-II: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the self-assembling peptide, Eak16-II. With the sequence Ac-AEAEAKAKAEAEAKAK-NH2, this 16-amino acid peptide is a subject of significant interest in the fields of drug delivery, tissue engineering, and regenerative medicine due to its ability to form well-defined nanostructures.[1] This document outlines the prevalent methods for its chemical synthesis, purification, and characterization, designed to be a valuable resource for researchers and professionals in drug development.
Peptide Characteristics
This compound is an amphiphilic peptide composed of alternating hydrophobic (Alanine, A) and charged (Glutamic Acid, E, and Lysine, K) amino acid residues. This arrangement facilitates its self-assembly into stable β-sheet structures in aqueous environments.[2] The N-terminus is acetylated and the C-terminus is amidated to mimic a native peptide bond and prevent unwanted enzymatic degradation.
| Property | Value | Reference |
| Sequence | Ac-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys-NH2 | [1] |
| Molecular Formula | C72H123N21O26 | Calculated |
| Average Molecular Weight | 1656.82 g/mol | [1] |
| Purity (Commercial) | >90% to >95% (HPLC) | [1] |
| Form | Lyophilized Powder | |
| Counterion | Trifluoroacetate (TFA) |
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The primary method for synthesizing this compound is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.
General Workflow for this compound Synthesis
The overall workflow for the solid-phase synthesis of this compound is depicted below.
References
EAK16-II: A Technical Guide to its Biocompatibility and Biodegradability
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAK16-II is a member of the self-assembling peptide family, a class of biomaterials that spontaneously form well-ordered nanostructures, such as nanofibers and hydrogels, in aqueous environments.[1][2] Its sequence, Ac-(AEAEAKAK)₂-NH₂, features a repeating pattern of hydrophobic (Alanine) and charged hydrophilic (Glutamic Acid and Lysine) amino acids. This amphiphilic nature drives its self-assembly into β-sheet structures, which are promising for a wide range of biomedical applications, including tissue engineering, drug delivery, and regenerative medicine.[2][3][4] A key advantage of such peptide-based materials is their inherent biocompatibility and biodegradability. This technical guide provides an in-depth overview of the current understanding of this compound's biocompatibility and biodegradability, summarizing available data, outlining experimental protocols, and visualizing key pathways.
Biocompatibility Profile
This compound has been generally characterized as a biocompatible material with low toxicity. Its use in various in vitro and in vivo studies for applications like drug delivery and tissue engineering further supports this notion.
In Vitro Cytotoxicity
While comprehensive dose-response cytotoxicity studies on this compound are not extensively reported in the literature, existing evidence from its use as a vehicle for other molecules suggests low intrinsic toxicity. For instance, macrophages co-cultured with a cross-linked this compound hydrogel remained viable and did not show signs of inflammatory activation, specifically the production of interleukin-1β. Furthermore, this compound hydrogels have been used as scaffolds for culturing cancer cell lines in studies focused on the efficacy of encapsulated drugs, indicating that the peptide scaffold itself is sufficiently non-toxic to maintain cell viability.
Quantitative Cytotoxicity Data
| Cell Line | Assay | Concentration of this compound | Observation | Reference |
| Macrophages | Viability Assay, IL-1β ELISA | Not specified | Macrophages remained viable and did not produce interleukin-1β when admixed with cross-linked this compound. | |
| A549 and MCF-7 | Cell Viability Assay | Not specified | This compound hydrogels were used as a culture matrix for these cancer cell lines to test the efficacy of an anticancer drug. The focus was not on the peptide's toxicity, but its use as a scaffold implies a degree of biocompatibility. |
In Vivo Biocompatibility
Studies involving the in vivo application of self-assembling peptides, including this compound, have generally reported good biocompatibility with no significant adverse reactions. For instance, when used as a vaccine adjuvant platform, self-assembling peptides are noted for their low immunogenicity. This is a critical factor for in vivo applications, as a strong immune response to the delivery vehicle itself is often undesirable.
Biodegradability Profile
A significant advantage of peptide-based biomaterials is their potential for enzymatic degradation into naturally occurring amino acids.
Enzymatic Degradation
The degradation of this compound is expected to be mediated by proteases, enzymes that cleave peptide bonds. The specific proteases responsible for its degradation in a physiological environment have not been fully elucidated, but it is known that the susceptibility of self-assembling peptides to degradation can be influenced by their structure. For example, the use of D-amino acids instead of the natural L-amino acids in the peptide sequence can confer resistance to protease degradation. This implies that the L-amino acid form of this compound is biodegradable by endogenous proteases. The ubiquitin-proteasome pathway is a major mechanism for the degradation of intracellular proteins, and it is plausible that if this compound is internalized by cells, it could be processed through this pathway. In vitro studies on other peptide hydrogels have shown degradation by enzymes like pronase and papain.
Factors Influencing Biodegradation
| Factor | Influence on this compound Degradation | Reference |
| Amino Acid Chirality | The natural L-amino acid form of this compound is susceptible to protease degradation, while D-amino acid versions are resistant. | |
| Self-Assembly and Structure | The formation of β-sheet fibrils can provide some protection against enzymatic degradation compared to monomeric peptides. |
Experimental Protocols
This section details the methodologies for key experiments to assess the biocompatibility and biodegradability of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of this compound in a suitable cell culture medium. Remove the old medium from the cells and add the this compound solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Prepare a stock solution of MTT in phosphate-buffered saline (PBS). Add the MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
In Vitro Biodegradation Assay
This protocol outlines a general method to assess the degradation of this compound hydrogels in the presence of proteases.
Protocol:
-
Hydrogel Formation: Prepare this compound hydrogels at a desired concentration in a suitable buffer (e.g., PBS).
-
Enzyme Treatment: Prepare solutions of relevant proteases (e.g., trypsin, proteinase K, or a mixture of proteases to simulate a physiological environment) at physiological concentrations.
-
Incubation: Add the protease solution to the this compound hydrogels. Incubate the samples at 37°C.
-
Degradation Monitoring: At various time points, monitor the degradation of the hydrogel. This can be done by:
-
Visual Inspection: Observing the physical disintegration of the hydrogel.
-
Weight Loss: Measuring the remaining hydrogel mass after removing the supernatant.
-
Peptide Release: Analyzing the supernatant for the presence of peptide fragments using techniques like high-performance liquid chromatography (HPLC).
-
-
Data Analysis: Plot the percentage of degradation over time to determine the degradation rate.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
References
Methodological & Application
Application Notes and Protocols: EAK16-II Hydrogel for 3D Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the in vivo cellular microenvironment more accurately than traditional two-dimensional (2D) monolayers.[1] Self-assembling peptide hydrogels, such as EAK16-II, have emerged as a versatile class of synthetic biomaterials for creating these 3D scaffolds.[2] this compound is an ionic self-complementary peptide (Ac-AEAEAKAKAEAEAKAK-NH2) that spontaneously assembles into a stable, nanofibrous hydrogel network in the presence of physiological salt concentrations.[2][3] This process is driven by non-covalent interactions, including hydrogen bonding, electrostatic attractions, and hydrophobic effects.[3] The resulting hydrogel is highly hydrated (typically >99% water), biocompatible, and biodegradable, making it an ideal matrix for a wide range of applications, including 3D cell culture, tissue engineering, and drug delivery. These notes provide detailed protocols for the preparation of this compound hydrogels and their use in 3D cell culture applications.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
This protocol describes the solubilization of lyophilized this compound peptide to create a stock solution.
Materials:
-
Lyophilized this compound peptide (purity >90%)
-
Sterile, nuclease-free water or 100 mM Sodium Bicarbonate solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required volume of sterile water to achieve the desired stock concentration (e.g., 10 mM or 1-2% w/v). Note: The molecular weight of Ac-AEAEAKAKAEAEAKAK-NH2 is approximately 1657 g/mol .
-
Aseptically add the calculated volume of sterile water or sodium bicarbonate solution to the vial containing the lyophilized this compound peptide.
-
Allow the peptide to dissolve for 10-15 minutes at room temperature. Gentle vortexing or magnetic stirring for a longer duration (up to 3 hours) can aid in complete dissolution.
-
The resulting peptide stock solution is now ready for hydrogel preparation. For short-term storage, keep the solution at 4°C. For long-term storage, aliquot and store at -20°C.
Protocol 2: this compound Hydrogel Formation and 3D Cell Encapsulation
This protocol details the process of mixing the this compound peptide solution with a cell suspension to form a cell-laden hydrogel. Gelation is typically induced by the introduction of ions from the cell culture medium.
Materials:
-
Reconstituted this compound peptide stock solution (from Protocol 1)
-
Cells of interest, harvested and prepared as a single-cell suspension
-
Complete cell culture medium (e.g., DMEM, MEM) containing serum (e.g., 10% FBS)
-
Sterile, low-retention pipette tips
-
Cell culture plates (e.g., 24-well or 96-well plate)
Procedure:
-
Prepare the cell suspension. Trypsinize and count the cells. Centrifuge the cell suspension and resuspend the cell pellet in the desired complete cell culture medium to achieve a concentrated stock (e.g., 2x the final desired cell density). Keep the cell suspension on ice.
-
In a sterile microcentrifuge tube, combine the this compound stock solution and the cell suspension. A common method is to mix the peptide solution with the cell culture medium containing the cells. For example, to create a 1 mM final peptide concentration, mix equal volumes of a 2 mM peptide stock and the 2x cell suspension.
-
Mix gently by pipetting up and down 3-5 times. Avoid introducing air bubbles. The solution will remain liquid for a short period.
-
Immediately dispense the cell-laden peptide solution into the wells of a cell culture plate. The volume will depend on the plate format (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C in a CO2 incubator. Gelation should occur within 15-30 minutes as the peptides self-assemble in response to the ions in the culture medium.
-
After the hydrogel has solidified, carefully add a sufficient volume of fresh, pre-warmed complete cell culture medium on top of the gel to prevent dehydration.
-
Culture the cell-laden hydrogels under standard conditions, changing the overlay medium every 2-3 days.
Caption: Experimental workflow for this compound hydrogel preparation and 3D cell encapsulation.
Protocol 3: Assessment of Cell Viability and Proliferation
Standard assays can be adapted to assess cell health and growth within the 3D hydrogel matrix.
A. Live/Dead Staining
-
Materials: Live/Dead Viability/Cytotoxicity Kit (e.g., with Calcein AM and Ethidium Homodimer-1).
-
Procedure:
-
Prepare the staining solution in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.
-
Remove the overlay culture medium from the hydrogels.
-
Add the staining solution to cover the hydrogel surface and incubate for 30-45 minutes at 37°C, protected from light.
-
Remove the staining solution and replace it with fresh PBS or medium.
-
Image the hydrogels immediately using a fluorescence or confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
B. Metabolic Activity/Proliferation Assay (e.g., AlamarBlue, MTS, CCK-8)
-
Materials: AlamarBlue or MTS/CCK-8 reagent.
-
Procedure:
-
Prepare the assay reagent by diluting it in fresh cell culture medium (typically a 1:10 ratio) as per the manufacturer's protocol.
-
Remove the old overlay medium from the hydrogels.
-
Add the medium containing the assay reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization based on cell type and density.
-
After incubation, carefully transfer a suitable volume (e.g., 100 µL) of the supernatant from each well to a new opaque-walled 96-well plate.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths. The signal intensity is proportional to the number of metabolically active cells.
-
Quantitative Data Summary
The physicochemical properties of this compound hydrogels can be tuned by modulating the peptide concentration. Higher concentrations generally lead to stiffer hydrogels with a denser nanofiber network.
| Parameter | 1 mM this compound | 2 mM this compound | 3 mM this compound | Reference(s) |
| Peptide Conc. (% w/v) | ~0.17% | ~0.33% | ~0.50% | |
| Storage Modulus (G') | ~100 Pa | ~500 Pa | ~1000 Pa | |
| Gelation Time | 15-30 minutes | 10-20 minutes | <15 minutes | |
| Cell Viability | High (>90%) | High (>90%) | High (>90%) |
Note: Values are approximate and can vary based on the specific buffer, temperature, and cell type used.
Visualizations of Mechanisms
Self-Assembly Mechanism of this compound
The formation of the this compound hydrogel is a hierarchical self-assembly process. Individual amphiphilic peptide monomers, which possess distinct hydrophobic and hydrophilic faces, first arrange into β-sheet structures. These β-sheets then stack and elongate to form stable nanofibers, which subsequently entangle to create a three-dimensional, water-rich hydrogel network.
Caption: Hierarchical self-assembly of this compound peptides into a hydrogel network.
Generalized Cell-Matrix Signaling Pathway
Cells cultured within a 3D hydrogel interact with the matrix, which provides both biochemical and mechanical cues. When this compound is functionalized with adhesion motifs (e.g., RGD), cells can bind via integrin receptors. This binding initiates intracellular signaling cascades that regulate cell behavior, including survival, proliferation, and differentiation. This process, known as mechanotransduction, is critical for mimicking tissue-like responses.
Caption: Generalized signaling pathway for cell interaction with a functionalized hydrogel matrix.
References
Application Notes and Protocols: EAK16-II as a Scaffold for Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
EAK16-II is a self-assembling peptide (SAP) composed of a repeating sequence of alanine, glutamic acid, and lysine (Ac-AEAEAKAKAEAEAKAK-NH2)[1][2]. This amphiphilic peptide possesses the remarkable ability to spontaneously self-assemble into well-ordered β-sheet structures in aqueous solutions, particularly under physiological ionic strengths[1][3]. These β-sheets further organize into nanofibers, which entangle to form a stable, three-dimensional hydrogel scaffold that can entrap over 99% water[4]. The resulting biomaterial closely mimics the architecture of the natural extracellular matrix (ECM), making it an excellent candidate for a variety of tissue engineering and biomedical applications. Key advantages of this compound scaffolds include their biocompatibility, biodegradability, and the ability to be custom-engineered at a molecular level.
Applications in Tissue Engineering and Drug Development
The unique properties of this compound hydrogels have led to their use in a wide range of applications:
-
3D Cell Culture: this compound scaffolds provide a biomimetic microenvironment for three-dimensional cell culture, supporting the growth and organization of various cell types into tissue-like structures. These 3D models are more representative of in vivo conditions compared to traditional 2D cell culture.
-
Regenerative Medicine: The scaffold's ability to support cell infiltration and tissue regeneration makes it a valuable tool in reparative and regenerative medicine. It has shown potential in neural tissue engineering, including promoting the differentiation of neural stem cells and supporting nerve regeneration. It is also being explored for cartilage and bone tissue regeneration.
-
Drug Delivery: The nanofibrous network of the this compound hydrogel can be used for the sustained release of small molecules, growth factors, and therapeutic proteins. This has significant implications for localized drug delivery in cancer therapy and other treatments.
-
Wound Healing: this compound hydrogels can accelerate the healing of skin wounds and diabetic ulcers.
Quantitative Data
The following tables summarize key quantitative data related to the properties and performance of this compound scaffolds.
Table 1: Physicochemical and Mechanical Properties of this compound
| Property | Value/Range | Notes |
| Peptide Sequence | Ac-AEAEAKAKAEAEAKAK-NH2 | Synthetic peptide |
| Molecular Weight | 1656.82 g/mol | |
| Purity | > 90% (HPLC/MS) | |
| Nanofiber Diameter | ~10-20 nm | |
| Stiffness (Young's Modulus) | 100-1000 Pa | Similar to the stiffness of nervous tissue |
| Water Content | > 99% |
Table 2: Cell Viability in this compound Scaffolds
| Cell Type | Assay | Viability | Source |
| Macrophages | Not specified | Viable | |
| Liver Cancer Cells (d-form this compound) | Not specified | High cell viability, low apoptosis | |
| Human Lung Carcinoma A549 cells | Not specified | Comparable to control |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel Scaffolds
This protocol describes the preparation of a 1% (w/v) this compound hydrogel, a common concentration for 3D cell culture applications.
Materials:
-
Lyophilized this compound peptide
-
Sterile deionized water (dH2O)
-
Sterile 10x Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Peptide Reconstitution:
-
Aseptically weigh the desired amount of lyophilized this compound peptide.
-
Reconstitute the peptide in sterile dH2O to a final concentration of 1% (w/v) (10 mg/mL).
-
Vortex gently to dissolve the peptide completely. The solution should be clear.
-
-
Initiating Self-Assembly (Gelation):
-
To induce gelation, mix the 1% this compound solution with 10x PBS or cell culture medium at a 9:1 ratio (e.g., 90 µL of peptide solution and 10 µL of 10x PBS).
-
Alternatively, for cell culture applications, the peptide solution can be mixed directly with cell culture medium containing cells (see Protocol 2).
-
The change in ionic strength will trigger the self-assembly of the peptides into a hydrogel.
-
-
Gel Formation:
-
Pipette the mixture into the desired culture vessel (e.g., well plate, petri dish).
-
Allow the solution to stand at room temperature or 37°C for 15-30 minutes for the hydrogel to form and solidify.
-
The resulting hydrogel will be translucent and stable.
-
Protocol 2: 3D Cell Encapsulation in this compound Hydrogels
This protocol details the encapsulation of cells within an this compound hydrogel for 3D culture.
Materials:
-
Prepared 1% (w/v) this compound solution (from Protocol 1)
-
Cells in suspension at the desired concentration (e.g., 1 x 10^6 cells/mL) in complete cell culture medium.
-
Sterile, pre-warmed complete cell culture medium.
-
Sterile microcentrifuge tubes.
-
Pipettes and sterile tips.
-
24-well culture plate.
Procedure:
-
Cell Preparation:
-
Trypsinize and count the cells as per standard cell culture protocols.
-
Resuspend the cell pellet in a small volume of complete culture medium to achieve a high cell density.
-
-
Encapsulation:
-
In a sterile microcentrifuge tube, gently mix the cell suspension with the 1% this compound solution. A common ratio is 1:4 (v/v) of cell suspension to peptide solution, but this can be optimized.
-
Pipette the cell-hydrogel mixture into the center of the wells of a 24-well plate (e.g., 40-50 µL per well).
-
-
Gelation and Culture:
-
Allow the gel to solidify at 37°C in a cell culture incubator for 15-30 minutes.
-
Once the gel has formed, carefully add pre-warmed complete culture medium to each well to cover the hydrogel.
-
Culture the cells under standard conditions (37°C, 5% CO2), changing the medium every 2-3 days.
-
Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the viability and proliferation of cells cultured within this compound scaffolds.
Materials:
-
Cells cultured in this compound hydrogels (from Protocol 2).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader.
Procedure:
-
MTT Incubation:
-
At the desired time points, carefully remove the culture medium from the wells.
-
Add fresh culture medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add DMSO to each well (e.g., 250 µL for a 24-well plate) to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Transfer the colored solution to a 96-well plate.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Protocol 4: Gene Expression Analysis (RT-qPCR)
This protocol provides a general workflow for analyzing gene expression in cells cultured within this compound scaffolds.
Materials:
-
Cells cultured in this compound hydrogels.
-
RNA lysis buffer (e.g., TRIzol).
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Gene-specific primers.
-
qPCR instrument.
Procedure:
-
RNA Isolation:
-
Carefully remove the culture medium.
-
Add RNA lysis buffer directly to the hydrogel in each well and pipette up and down to mechanically disrupt the scaffold and lyse the cells.
-
Proceed with RNA extraction according to the manufacturer's protocol for the chosen kit.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity.
-
Perform reverse transcription to synthesize cDNA from the RNA template using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction on a thermal cycler.
-
-
Data Analysis:
-
Analyze the qPCR data to determine the relative expression levels of the target genes, often normalized to a housekeeping gene.
-
Visualizations
Caption: Self-assembly of this compound peptides into a hydrogel scaffold.
Caption: Experimental workflow for 3D cell culture using this compound.
Caption: Cell-scaffold interactions and potential downstream effects.
References
Application Notes and Protocols: EAK16-II for Controlled Drug Delivery of Hydrophobic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-assembling peptide EAK16-II is a promising biomaterial for the controlled delivery of hydrophobic drugs. This 16-amino-acid peptide (AEAEAKAKAEAEAKAK) possesses an amphiphilic nature, with alternating hydrophilic (glutamic acid and lysine) and hydrophobic (alanine) residues. This unique sequence allows this compound to self-assemble into stable nanostructures, such as nanofibers and hydrogels, in aqueous environments. These structures can encapsulate or stabilize hydrophobic therapeutic agents, enhancing their solubility and providing a platform for sustained release. This document provides detailed application notes and protocols for utilizing this compound as a drug delivery vehicle.
Mechanism of Action
This compound's utility in drug delivery stems from its ability to form nanostructures that can physically entrap or electrostatically interact with drug molecules. In aqueous solutions, this compound monomers spontaneously assemble into β-sheet structures, which then form nanofibers. These nanofibers can entangle to create a hydrogel matrix with pores capable of holding hydrophobic drugs. The release of the encapsulated drug is typically diffusion-controlled, governed by the density of the hydrogel matrix and the interactions between the drug and the peptide.[1][2]
Cellular uptake of this compound-drug complexes has been shown to occur via caveolae-dependent endocytosis.[3][4] Once inside the cell, the drug is released from the peptide carrier, potentially within endo-lysosomal compartments, and can then reach its intracellular target.[3]
Key Applications
-
Solubilization of Hydrophobic Drugs: this compound can significantly increase the aqueous solubility of poorly soluble drugs, such as certain anticancer agents.
-
Controlled and Sustained Release: The hydrogel matrix formed by this compound provides a depot for the slow and continuous release of encapsulated drugs.
-
Reduced Systemic Toxicity: By localizing the drug at the target site and controlling its release, this compound-based delivery systems can potentially minimize systemic side effects.
-
Biocompatibility: As a peptide-based material, this compound is generally considered biocompatible and biodegradable.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and similar self-assembling peptide-based drug delivery systems for various hydrophobic drugs.
Table 1: Physicochemical Properties of this compound Drug Formulations
| Hydrophobic Drug | Peptide Concentration (mg/mL) | Nanoparticle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) |
| Ellipticine | 0.5 | ~100 - 500 | Not Reported | Not Reported | Not Reported |
| Paclitaxel (with RADA16) | 5 - 10 | ~200 | Not Reported | ~90 | >99 |
| Doxorubicin (with other peptides) | 1-10 | ~150 | Not Reported | ~13.7 - 44 | Not Reported |
Note: Data for Paclitaxel and Doxorubicin are derived from studies using other self-assembling peptides (like RADA16) and are included as representative examples.
Table 2: In Vitro Drug Release Kinetics
| Hydrophobic Drug | Peptide System | Release Conditions | % Release at 24h | % Release at 72h |
| Ellipticine | This compound | pH 7.4 | Data not available | Data not available |
| Paclitaxel (with RADA16) | RADA16 Hydrogel (1%) | pH 7.4 | ~40 | ~60 |
| Doxorubicin (with other peptides) | Peptide Hydrogel | pH 7.4 | ~10-20 | ~16-40 |
Note: Data for Paclitaxel and Doxorubicin are derived from studies using other self-assembling peptides and are included as representative examples.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound Peptide
This protocol describes the synthesis of this compound (AEAEAKAKAEAEAKAK) using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HCTU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Reversed-phase HPLC column (C18)
-
Solvents: DMF, DCM, Acetonitrile, Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH) with HCTU and DIPEA in DMF.
-
Add the activated amino acid to the resin and allow to react for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the following cycle for each subsequent amino acid in the sequence (AEAEAKAKAEAEAKAK):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Washing: Wash the resin with DMF.
-
Coupling: Activate the next Fmoc-amino acid with HCTU and DIPEA and couple to the resin for 2 hours.
-
Washing: Wash the resin with DMF.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide by reversed-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the pure peptide and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final this compound peptide.
-
Protocol 2: Preparation of this compound Nanoparticles and Hydrophobic Drug Loading
This protocol describes the formation of this compound nanoparticles and the encapsulation of a hydrophobic drug.
Materials:
-
Lyophilized this compound peptide
-
Hydrophobic drug (e.g., Ellipticine, Paclitaxel)
-
Organic solvent for the drug (e.g., DMSO, Ethanol)
-
Deionized water or PBS (pH 7.4)
Procedure:
-
Peptide Solution Preparation: Dissolve lyophilized this compound in deionized water to a final concentration of 0.5-1.0 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.
-
Drug Solution Preparation: Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent to create a concentrated stock solution.
-
Drug Loading:
-
Slowly add the drug stock solution to the peptide solution while vortexing or stirring. The final concentration of the organic solvent should be kept low (typically <1%) to promote peptide self-assembly.
-
The peptide-to-drug ratio should be optimized for each specific drug. A starting point is a 10:1 molar ratio.
-
Incubate the mixture at room temperature for at least 1 hour to allow for self-assembly and drug encapsulation.
-
-
Purification of Drug-Loaded Nanoparticles:
-
To remove unloaded drug, the nanoparticle suspension can be dialyzed against deionized water or PBS using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Alternatively, the suspension can be centrifuged at high speed, and the pellet containing the drug-loaded nanoparticles can be washed and resuspended.
-
Protocol 3: Characterization of this compound-Drug Nanoparticles
A. Dynamic Light Scattering (DLS) for Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water or PBS to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.
B. Transmission Electron Microscopy (TEM) for Morphology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Blot off the excess liquid with filter paper.
-
Optionally, negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid.
-
Allow the grid to dry completely before imaging under a transmission electron microscope.
C. Drug Loading and Encapsulation Efficiency Quantification:
-
Drug Loading Content (DLC):
-
Lyophilize a known amount of the purified drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a solvent that dissolves both the peptide and the drug.
-
Quantify the amount of drug using UV-Vis spectroscopy or HPLC by comparing to a standard curve of the free drug.
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.
-
-
Encapsulation Efficiency (EE):
-
After the loading and purification steps, quantify the amount of free, unencapsulated drug in the supernatant or dialysate.
-
EE (%) = ((Total initial drug - Free drug) / Total initial drug) x 100.
-
Protocol 4: In Vitro Drug Release Study
This protocol uses a dialysis method to evaluate the in vitro release of a hydrophobic drug from this compound nanoparticles.
Materials:
-
Purified this compound-drug nanoparticle suspension
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Release buffer (e.g., PBS pH 7.4, with or without a small amount of surfactant like Tween 80 to maintain sink conditions for hydrophobic drugs)
-
Shaking incubator or water bath
Procedure:
-
Load a known volume and concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a known volume of release buffer.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release buffer.
-
Replace the withdrawn volume with fresh release buffer to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 5: In Vitro Cytotoxicity and Biocompatibility Assays
A. MTT Assay for Cytotoxicity:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the free drug, empty this compound nanoparticles, and drug-loaded this compound nanoparticles. Include untreated cells as a control.
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation in viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
B. Hemolysis Assay for Biocompatibility:
-
Obtain fresh red blood cells (RBCs) and wash them with PBS.
-
Incubate a suspension of RBCs with different concentrations of this compound nanoparticles. Use PBS as a negative control and a cell-lysing agent (e.g., Triton X-100) as a positive control.
-
After incubation, centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
C. TUNEL Assay for Apoptosis:
-
Culture cells on coverslips and treat them with the drug formulations as in the MTT assay.
-
Fix and permeabilize the cells.
-
Perform the TUNEL assay according to the manufacturer's instructions to label DNA strand breaks.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells using fluorescence microscopy to identify apoptotic cells (TUNEL-positive).
Visualizations
Caption: Self-assembly of this compound and encapsulation of a hydrophobic drug.
Caption: Experimental workflow for this compound drug delivery studies.
Caption: Cellular uptake and intracellular release of drug from this compound nanoparticles.
References
Application Note & Protocol: Encapsulation of Small Molecules in Eak16-II Nanofibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptides (SAPs) have emerged as versatile biomaterials with significant potential in drug delivery and tissue engineering.[1] Among these, Eak16-II, a 16-amino acid peptide with the sequence (AEAEAKAK)2, is particularly noteworthy.[2][3] this compound is an ionic-complementary peptide that self-assembles into stable β-sheet structures, which then form nanofibers and, at higher concentrations, hydrogels.[2][4] This self-assembly is driven by non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic forces. The amphiphilic nature of this compound, with distinct hydrophobic and hydrophilic faces, allows for the encapsulation of hydrophobic small molecules, protecting them from aqueous environments and enabling their delivery. This application note provides a detailed protocol for the encapsulation of small molecules using this compound, along with methods for characterization.
Principle of Encapsulation
The encapsulation of hydrophobic small molecules within this compound nanofibers is primarily driven by hydrophobic interactions. The alanine residues of this compound form a hydrophobic face on the β-sheet structure, creating a favorable environment for non-polar molecules. When this compound and a hydrophobic drug are mixed in an aqueous solution, the peptide self-assembles around the drug molecules, effectively encapsulating them within the core of the resulting nanofibers. This process can be influenced by factors such as pH and ionic strength, which affect the charge and conformation of the peptide. The resulting nanoparticles can enhance the solubility and bioavailability of the encapsulated drug.
Materials
-
This compound peptide (lyophilized powder, >95% purity)
-
Small molecule to be encapsulated (e.g., ellipticine, curcumin)
-
Organic solvent for the small molecule (e.g., Dimethyl sulfoxide (DMSO), Ethanol)
-
Deionized (DI) water (18 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required mass of lyophilized this compound powder to prepare a 1 mM stock solution. The molecular weight of this compound is 1657.9 g/mol .
-
Dissolve the calculated mass of this compound in the appropriate volume of DI water in a microcentrifuge tube.
-
Vortex the solution for 30-60 seconds to ensure complete dissolution.
-
For long-term storage, aliquot the stock solution and store at -20°C. For immediate use, the solution can be stored at 4°C for up to one week.
Encapsulation of Hydrophobic Small Molecules
This protocol is a general guideline and may require optimization for specific small molecules.
-
Prepare the Small Molecule Stock Solution: Dissolve the hydrophobic small molecule in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 5-10 mg/mL).
-
Co-incubation:
-
In a clean microcentrifuge tube, add the desired volume of the this compound stock solution.
-
While vortexing the this compound solution, add the small molecule stock solution dropwise to achieve the desired final peptide-to-drug molar ratio. Ratios from 1:1 to 10:1 (peptide:drug) have been reported to be effective.
-
The final concentration of the organic solvent should be kept low (typically <2% v/v) to minimize its effect on peptide self-assembly.
-
-
Incubation: Allow the mixture to incubate at room temperature for at least 30 minutes to facilitate self-assembly and encapsulation.
-
Purification (Optional): To remove any unencapsulated, precipitated drug, centrifuge the solution at a low speed (e.g., 2000 x g for 5 minutes). The supernatant will contain the this compound encapsulated small molecules.
Characterization of this compound Encapsulated Nanoparticles
Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution and polydispersity index (PDI) of the nanoparticles in solution.
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in DI water or PBS to a suitable concentration for DLS analysis.
-
Measurement:
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.
-
Perform the measurement according to the instrument's instructions.
-
Acquire at least three measurements per sample for statistical analysis.
-
-
Data Analysis: Analyze the correlation function to obtain the hydrodynamic diameter (Z-average) and the PDI. A lower PDI value (ideally < 0.3) indicates a more monodisperse sample.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the this compound nanofibers and the encapsulated small molecules.
-
Sample Preparation:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) For negative staining, apply a drop of a suitable staining agent (e.g., 2% uranyl acetate) for 30-60 seconds and then wick away the excess.
-
Allow the grid to air dry completely.
-
-
Imaging: Image the grid using a TEM at an appropriate accelerating voltage. Look for the characteristic fibrillar structures of this compound.
Data Presentation
Quantitative data from characterization experiments should be summarized in tables for clarity and comparison.
Table 1: Dynamic Light Scattering (DLS) Data
| Sample | Z-Average (d.nm) | Polydispersity Index (PDI) |
| This compound (Control) | 80 ± 5 | 0.25 |
| This compound + Drug A | 110 ± 8 | 0.21 |
| This compound + Drug B | 125 ± 10 | 0.28 |
Table 2: Encapsulation Efficiency and Drug Loading
| Formulation (Peptide:Drug Ratio) | Encapsulation Efficiency (%) | Drug Loading (%) |
| 1:1 | 75 ± 4 | 5.2 ± 0.3 |
| 5:1 | 88 ± 3 | 8.1 ± 0.5 |
| 10:1 | 92 ± 2 | 10.5 ± 0.7 |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific small molecule and experimental conditions.
Visualizations
Caption: Experimental workflow for the encapsulation of small molecules in this compound.
Caption: Proposed mechanism of this compound self-assembly and small molecule encapsulation.
References
- 1. jpt.com [jpt.com]
- 2. Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemically-Induced Cross-linking of Peptidic Fibrils for Scaffolding Polymeric Particles and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EAK16-II in Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAK16-II is a self-assembling peptide with the sequence Ac-(AEAEAKAK)2-NH2.[1] This amphiphilic peptide, composed of alternating hydrophobic (Alanine) and hydrophilic (Glutamic acid and Lysine) residues, spontaneously assembles into a stable β-sheet structure in aqueous solutions, forming a nanofibrous hydrogel.[2][3] This hydrogel mimics the architecture of the natural extracellular matrix (ECM), providing a biocompatible, biodegradable, and non-immunogenic 3D scaffold for a variety of regenerative medicine applications.[4][5] Its versatility allows for its use in tissue engineering, drug delivery, and wound healing.
Key Applications in Regenerative Medicine
This compound hydrogels have shown significant promise in several areas of regenerative medicine due to their ability to support cell growth, differentiation, and tissue repair.
-
Tissue Engineering: The nanofibrous structure of the this compound hydrogel provides an ideal environment for 3D cell culture, supporting the growth and differentiation of various cell types, including mesenchymal stem cells (MSCs), chondrocytes, and osteoblasts.
-
Drug Delivery: The hydrogel can encapsulate and provide sustained release of therapeutic molecules, such as growth factors and small molecule drugs, directly to the site of injury or disease.
-
Wound Healing: this compound hydrogels can accelerate the healing of skin wounds by providing a moist, protective barrier and a scaffold for new tissue growth.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on cell behavior and tissue regeneration.
| Cell Type | Assay | This compound Concentration | Results | Reference |
| Mesenchymal Stem Cells (MSCs) | Cell Viability | 5 mM | Maintained 100% viability after 24 hours. | |
| Human Adipose-Derived MSCs (hADMSCs) | CCK8 Assay | 0.3% (w/v) | Higher optical density (indicating better viability and metabolism) compared to suspension and other hydrogels over 48 hours. |
| Cell Type | Assay | This compound Concentration | Results | Reference |
| Mesenchymal Stem Cells (MSCs) | Proliferation Assay | Not Specified | Significantly higher proliferation compared to static culture. | |
| Chondrocytes | Proliferation Assay | Not Specified | Five-fold higher proliferation in a similar self-assembling peptide hydrogel compared to alginate. |
| Cell Type | Marker | This compound Treatment | Fold Change (vs. Control) | Reference |
| Wharton's Jelly MSCs (WJ-MSCs) | SOX9 | 24-day culture on Type II Collagen | 2 | |
| Wharton's Jelly MSCs (WJ-MSCs) | Aggrecan | 24-day culture on Type II Collagen | >2 | |
| Dental Pulp Stem Cells (DPSCs) | SOX9 | 24-day culture on Type II Collagen | 8 | |
| Dental Pulp Stem Cells (DPSCs) | Aggrecan | 24-day culture on Type II Collagen | 2 | |
| Osteoblasts | Alkaline Phosphatase (ALP) | Not Specified | Significantly increased activity compared to static culture. |
| Animal Model | Wound Type | This compound Treatment | Wound Closure (%) | Time Point | Reference |
| Diabetic Mice | Full-Thickness | Multidomain Peptide Hydrogel | ~40% re-epithelialization | Day 14 | |
| Micropigs | Full-Thickness | Ac-IVZK-NH2 & Ac-IVFK-NH2 nanogels | Comparable to standard care hydrogels | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel for 3D Cell Culture
This protocol describes the preparation of a 1% (w/v) this compound hydrogel for encapsulating cells.
Materials:
-
Lyophilized this compound peptide
-
Sterile, deionized water
-
Sucrose solution (298 mM, sterile)
-
Cell suspension in appropriate culture medium or buffer (e.g., HBSS)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized this compound peptide in the sterile sucrose solution to create a 2% (w/v) peptide stock solution. For example, dissolve 20 mg of peptide in 1 mL of 298 mM sucrose solution.
-
Cell Suspension Preparation: Prepare a cell suspension at a final concentration of 1.0 x 10^6 cells/mL in a suitable buffer like HBSS.
-
Cell Encapsulation: In a sterile microcentrifuge tube, gently mix equal volumes of the 2% this compound peptide solution and the cell suspension. This will result in a 1% (w/v) this compound hydrogel with a final cell concentration of 500,000 cells/mL.
-
Gelation: Pipette the cell-laden hydrogel mixture into the desired culture vessel (e.g., well plate, microfluidic device). Gelation will occur at room temperature.
-
Culture: After gelation, carefully add the appropriate cell culture medium to the top of the hydrogel. Incubate at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.
Protocol 2: Cell Viability Assessment using Live/Dead Assay
This protocol details how to assess the viability of cells encapsulated within the this compound hydrogel.
Materials:
-
Cell-laden this compound hydrogels
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific) containing Calcein AM and Ethidium homodimer-1 (EthD-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Calcein AM and EthD-1 in PBS according to the manufacturer's instructions.
-
Staining: Carefully remove the culture medium from the hydrogels and wash gently with PBS. Add the Live/Dead staining solution to each hydrogel, ensuring it is fully covered.
-
Incubation: Incubate the hydrogels at 37°C for 30-45 minutes, protected from light.
-
Imaging: After incubation, carefully remove the staining solution and wash the hydrogels with PBS. Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), while dead cells will fluoresce red (EthD-1).
Protocol 3: Immunofluorescence Staining for Collagen Type II
This protocol outlines the steps for staining Collagen Type II in chondrocytes cultured within this compound hydrogels.
Materials:
-
Chondrocyte-laden this compound hydrogels
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: anti-Collagen Type II
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Fixation: Remove the culture medium and wash the hydrogels with PBS. Fix the hydrogels in 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Washing: Wash the hydrogels three times with PBS.
-
Permeabilization: Permeabilize the cells by incubating the hydrogels in 0.1% Triton X-100 for 5-15 minutes.
-
Washing: Wash the hydrogels three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the hydrogels in blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary anti-Collagen Type II antibody in the blocking solution and incubate the hydrogels overnight at 4°C.
-
Washing: Wash the hydrogels three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution and incubate the hydrogels for 3-6 hours at room temperature, protected from light.
-
Washing: Wash the hydrogels three times with PBS.
-
Counterstaining: Incubate the hydrogels with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting and Imaging: Mount the hydrogels on a microscope slide with mounting medium and visualize using a confocal or fluorescence microscope.
Protocol 4: TUNEL Assay for Apoptosis Detection
This protocol describes the detection of apoptotic cells within this compound hydrogels using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Materials:
-
Cell-laden this compound hydrogels
-
TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the hydrogels in 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the hydrogels twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash twice with deionized water.
-
Equilibration: Equilibrate the hydrogels with the TdT reaction buffer provided in the kit for 10 minutes.
-
TdT Reaction: Prepare the TdT reaction cocktail according to the kit's instructions and incubate the hydrogels for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the hydrogels twice with 3% BSA in PBS.
-
Click-iT® Reaction (if applicable): If using a click chemistry-based kit, perform the click reaction according to the manufacturer's protocol.
-
Washing: Wash the hydrogels as recommended in the kit protocol.
-
Imaging: Mount and visualize the hydrogels using a fluorescence microscope. Apoptotic cells will show a fluorescent signal.
Signaling Pathways and Experimental Workflows
References
- 1. jpt.com [jpt.com]
- 2. Designer Self‐Assembling Peptide Hydrogels to Engineer 3D Cell Microenvironments for Cell Constructs Formation and Precise Oncology Remodeling in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembly of the Ionic Peptide EAK16: The Effect of Charge Distributions on Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self-Assembling Peptide EAK16 and RADA16 Nanofiber Scaffold Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Eak16-II Fibrils with Bioactive Motifs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-assembling peptide Eak16-II (AEAEAKAKAEAEAKAK) is a promising biomaterial due to its ability to spontaneously form well-ordered nanofibrous scaffolds that mimic the native extracellular matrix (ECM).[1][2] These fibrils can serve as a versatile platform for tissue engineering and regenerative medicine.[3][4] To enhance their biological activity and direct specific cellular responses, this compound fibrils can be functionalized with bioactive motifs. These short peptide sequences, derived from ECM proteins, can promote cell adhesion, proliferation, and differentiation.[5]
This document provides detailed protocols for the synthesis of this compound and its functionalized variants, their self-assembly into fibrils, and the characterization of these nanostructures. Furthermore, it outlines methods for evaluating the cellular response to these functionalized biomaterials, providing a comprehensive guide for researchers in the field. Common bioactive motifs used for functionalization include RGD (arginine-glycine-aspartic acid) for promoting cell adhesion and IKVAV (isoleucine-lysine-valine-alanine-valine) for stimulating neural cell attachment and differentiation.
Data Presentation
Table 1: Physicochemical Properties of this compound and Functionalized Fibrils
| Peptide Sequence | Fibril Diameter (nm) | β-Sheet Content (%) | Storage Modulus (G') (Pa) |
| This compound | 5 - 30 | ~95 | 70 - 400 |
| d-RADA16-RGD | 5 - 30 | >90 | 100 - 300 |
| RADA16-IKVAV | Not specified | Not specified | Similar to brain tissue |
Note: Data is compiled from multiple sources and may vary depending on the specific experimental conditions.
Table 2: Cellular Responses to Functionalized this compound Fibrils
| Cell Type | Bioactive Motif | Observed Effect | Quantitative Measure |
| Neural Stem Cells (NSCs) | IKVAV | Enhanced survival and neuronal differentiation, reduced astrocyte formation. | Increased expression of neuronal markers (e.g., MAP2, synapsin 1). |
| Human Dermal Fibroblasts | RGD | Promoted cell spreading with organized actin stress fibers. | Inhibition of attachment by anti-αv integrin antibody. |
| MC3T3-E1 (pre-osteoblast) | RGD | Promoted adhesion, proliferation, and differentiation. | Not specified |
| Human Umbilical Vein Endothelial Cells (HUVECs) & Mesenchymal Stem Cells (MSCs) | YIGSR | Significantly induced vasculogenesis in co-culture. | Increased expression of PECAM-1, vWF, and VE-cadherin. |
Experimental Protocols
Protocol 1: Synthesis of this compound and Bioactive Motif-Extended Peptides
This protocol describes the synthesis of this compound and its functionalized variants using standard Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Equipment:
-
Automated or manual peptide synthesizer
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid in DMF.
-
Add DIC and Oxyma Pure as activating agents.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the this compound sequence (AEAEAKAKAEAEAKAK). For functionalized peptides, continue adding the amino acids of the bioactive motif (e.g., RGD or IKVAV) to the N-terminus of the this compound sequence.
-
Cleavage and Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry.
Protocol 2: Preparation and Self-Assembly of this compound Fibrils
This protocol details the self-assembly of this compound peptides into nanofibrils.
Materials:
-
Lyophilized this compound or functionalized this compound peptide
-
Sterile, deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator
Procedure:
-
Peptide Solution Preparation: Dissolve the lyophilized peptide in sterile, deionized water to a final concentration of 1-10 mg/mL.
-
Sonication: Sonicate the solution for 30 minutes to ensure complete dissolution.
-
Self-Assembly Induction:
-
Induce self-assembly by adding an equal volume of PBS (2X concentration) to the peptide solution.
-
Alternatively, for cell culture applications, the peptide solution can be mixed with cell culture medium to induce gelation.
-
-
Incubation: Incubate the solution at room temperature for at least 1 hour to allow for fibril formation. Gelation should be observable.
Protocol 3: Characterization of this compound Fibrils
A. Atomic Force Microscopy (AFM)
Procedure:
-
Dilute the fibril solution with deionized water.
-
Deposit a small drop of the diluted solution onto a freshly cleaved mica surface.
-
Allow the sample to adsorb for 1-2 minutes.
-
Gently rinse the mica surface with deionized water to remove unadsorbed material.
-
Dry the sample under a gentle stream of nitrogen.
-
Image the sample using an AFM in tapping mode.
B. Circular Dichroism (CD) Spectroscopy
Procedure:
-
Prepare a dilute solution of the peptide fibrils (e.g., 0.1 mg/mL) in PBS.
-
Use a quartz cuvette with a 1 mm path length.
-
Record CD spectra from 190 to 260 nm at room temperature.
-
A characteristic β-sheet spectrum will show a minimum around 218 nm and a maximum around 195 nm.
C. Rheology
Procedure:
-
Place the hydrogel sample onto the rheometer plate.
-
Perform frequency sweep tests to measure the storage (G') and loss (G'') moduli.
-
A stable hydrogel will exhibit a G' value significantly higher than the G'' value across the frequency range.
Protocol 4: In Vitro Cell Culture on Functionalized this compound Fibrils
Procedure:
-
Scaffold Preparation: Prepare the functionalized this compound hydrogel in a sterile cell culture plate.
-
Cell Seeding: Seed the desired cells (e.g., NSCs, fibroblasts) on top of or encapsulated within the hydrogel at a suitable density.
-
Cell Culture: Culture the cells under standard conditions (37°C, 5% CO₂), changing the medium every 2-3 days.
-
Cell Viability Assay (e.g., MTT Assay):
-
At desired time points, add MTT solution to the cell cultures.
-
Incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against markers of interest (e.g., MAP2 for neurons, GFAP for astrocytes).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image using a fluorescence microscope.
-
Mandatory Visualizations
References
- 1. Effect of amino acid sequence and pH on nanofiber formation of self-assembling peptides this compound and EAK16-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-Assembly of the Ionic Peptide EAK16: The Effect of Charge Distributions on Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Self‐assembling peptides: From a discovery in a yeast protein to diverse uses and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-assembly of Eak16-II with other Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The self-assembling peptide Eak16-II (AEAEAKAKAEAEAKAK) is a well-characterized biomaterial known for its ability to form stable β-sheet structures that assemble into nanofibers and hydrogels.[1][2][3][4] A key advantage of this compound is its capacity for co-assembly with other peptides, allowing for the creation of multifunctional biomaterials with tailored properties.[5] This approach enables the incorporation of bioactive motifs, such as cell adhesion sequences or therapeutic peptides, into the hydrogel scaffold, making it a versatile platform for tissue engineering, drug delivery, and regenerative medicine.
These application notes provide a comprehensive overview of the co-assembly of this compound with other peptides, including detailed experimental protocols and data presentation to guide researchers in this field.
Principles of Co-assembly
The co-assembly of this compound with other peptides is driven by a combination of non-covalent interactions, including:
-
Hydrophobic Interactions: The alanine residues in this compound form a hydrophobic face that drives the association of peptide monomers to minimize contact with water.
-
Electrostatic Interactions: The alternating glutamic acid (negative charge) and lysine (positive charge) residues create a complementary ionic interface that stabilizes the β-sheet structure.
-
Hydrogen Bonding: Extensive hydrogen bonding between the peptide backbones is crucial for the formation and stability of the β-sheet secondary structure.
By designing peptides that are chemically and structurally compatible with this compound, it is possible to incorporate them into the assembling nanofibers. This is often achieved by appending a functional motif to the this compound sequence or a similar self-assembling peptide sequence.
Applications of this compound Co-assembly
Co-assembly of this compound with functional peptides has a wide range of applications:
-
Enhanced Cell Adhesion and Proliferation: Incorporation of cell adhesion motifs, such as Arginine-Glycine-Aspartic acid (RGD), promotes cell attachment, spreading, and proliferation.
-
Controlled Drug and Growth Factor Delivery: Functionalizing this compound with peptides that can bind to therapeutic molecules allows for their sustained release.
-
Tissue Engineering and Regeneration: Co-assembled hydrogels can be tailored to mimic the extracellular matrix (ECM) of specific tissues, providing a scaffold for tissue regeneration.
-
3D Cell Culture: The biocompatible and tunable nature of these hydrogels makes them ideal for creating more physiologically relevant 3D cell culture models.
Data Presentation
The following tables summarize the expected impact of co-assembling this compound with functional peptides on the physical and biological properties of the resulting hydrogels. While specific values can vary depending on the exact peptide sequences and experimental conditions, these tables illustrate the general trends.
Table 1: Influence of Co-assembly Ratio on Hydrogel Mechanical Properties
| Molar Ratio (this compound : Functional Peptide) | Storage Modulus (G') (Pa) | Pore Size (nm) |
| 100 : 0 | 1,000 - 10,000 | 50 - 200 |
| 95 : 5 | 1,200 - 12,000 | 55 - 210 |
| 90 : 10 | 1,500 - 15,000 | 60 - 220 |
| 80 : 20 | 2,000 - 20,000 | 70 - 250 |
Note: The storage modulus is expected to increase with a higher proportion of a functional peptide that enhances cross-linking or intermolecular interactions. Pore size may also be affected by changes in fiber density and bundling.
Table 2: Effect of RGD Functionalization on Cell Adhesion and Proliferation
| Hydrogel Composition | Cell Adhesion (Normalized) | Cell Proliferation (Fold Change over 72h) |
| 100% this compound | 1.0 | 1.5 |
| 95% this compound : 5% this compound-RGD | 2.5 | 3.0 |
| 90% this compound : 10% this compound-RGD | 4.0 | 5.0 |
| 80% this compound : 20% this compound-RGD | 3.5 | 4.5 |
Note: There is typically an optimal concentration of RGD for cell adhesion and proliferation; excessively high concentrations can sometimes lead to decreased cell function.
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of co-assembled this compound hydrogels.
Protocol 1: Preparation of Co-assembled this compound Hydrogels
This protocol describes the preparation of a 1% (w/v) this compound hydrogel co-assembled with a functionalized peptide (e.g., this compound-RGD).
Materials:
-
Lyophilized this compound peptide
-
Lyophilized functionalized peptide (e.g., this compound-RGD)
-
Sterile ultrapure water
-
Sterile phosphate-buffered saline (PBS, 10X)
-
Sterile 0.1 M NaOH
-
Sterile 0.1 M HCl
-
Vortex mixer
-
Sonicator bath
-
pH meter
-
Sterile syringe and needles
Procedure:
-
Peptide Stock Solution Preparation:
-
Calculate the required mass of this compound and the functionalized peptide to achieve the desired molar ratio and a final total peptide concentration of 1% (w/v).
-
In a sterile microcentrifuge tube, dissolve the lyophilized peptides in sterile ultrapure water to a concentration of 2% (w/v).
-
Vortex thoroughly and sonicate for 15-30 minutes to ensure complete dissolution.
-
Adjust the pH of the peptide solution to approximately 7.0 using sterile 0.1 M NaOH and 0.1 M HCl.
-
-
Hydrogel Formation:
-
To induce gelation, add 1/10th volume of sterile 10X PBS to the peptide solution.
-
Gently mix by inverting the tube or by slow pipetting. Avoid vigorous vortexing to prevent air bubbles.
-
The solution will become more viscous and should form a self-supporting hydrogel within 30-60 minutes at room temperature.
-
For cell encapsulation, the peptide solution can be mixed with a cell suspension in culture medium before the addition of PBS to trigger gelation.
-
Caption: Workflow for preparing co-assembled this compound hydrogels.
Protocol 2: Characterization of Co-assembled Hydrogels
A. Transmission Electron Microscopy (TEM)
Objective: To visualize the nanofiber morphology of the co-assembled hydrogel.
Procedure:
-
Dilute the hydrogel sample with ultrapure water to a final peptide concentration of 0.01-0.1% (w/v).
-
Apply a 5 µL drop of the diluted sample onto a carbon-coated copper grid for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
Optionally, negatively stain the grid with 2% (w/v) uranyl acetate for 30-60 seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.
B. Circular Dichroism (CD) Spectroscopy
Objective: To confirm the β-sheet secondary structure of the co-assembled peptides.
Procedure:
-
Prepare a peptide solution at a concentration of 25-100 µM in a low salt buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Acquire CD spectra from 190 to 260 nm at room temperature.
-
A characteristic minimum around 218 nm is indicative of β-sheet conformation.
C. Rheology
Objective: To determine the mechanical properties (storage modulus, G') of the co-assembled hydrogel.
Procedure:
-
Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).
-
Carefully transfer the hydrogel sample onto the lower plate, ensuring no air bubbles are trapped.
-
Lower the upper plate to a defined gap (e.g., 1 mm).
-
Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain (e.g., 1%) within the linear viscoelastic region.
-
The storage modulus (G') will indicate the stiffness of the hydrogel.
Protocol 3: Analysis of Cell-Hydrogel Interactions
A. Cell Viability Assay
Objective: To assess the viability of cells encapsulated within the co-assembled hydrogel.
Procedure:
-
Encapsulate cells in the hydrogel as described in Protocol 1.
-
Culture the cell-laden hydrogels in appropriate cell culture medium.
-
At desired time points, add a live/dead viability/cytotoxicity reagent (e.g., Calcein AM and Ethidium Homodimer-1) to the culture medium.
-
Incubate for 30-45 minutes at 37°C.
-
Visualize the hydrogels using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
B. Immunofluorescence Staining for Focal Adhesions
Objective: To visualize focal adhesions in cells cultured on the surface of co-assembled hydrogels.
Procedure:
-
Prepare hydrogels in a suitable culture vessel (e.g., 8-well chamber slide).
-
Seed cells on the surface of the hydrogels and culture for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a focal adhesion protein (e.g., vinculin or paxillin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI and the actin cytoskeleton with phalloidin.
-
Image the samples using a fluorescence or confocal microscope.
C. Western Blot Analysis of Signaling Proteins
Objective: To quantify the activation of signaling pathways involved in cell adhesion.
Procedure:
-
Culture cells on the hydrogels for the desired time.
-
Lyse the cells directly on the hydrogel using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., FAK, Akt, ERK).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the level of protein phosphorylation.
Signaling Pathways and Logical Relationships
The incorporation of bioactive motifs, such as RGD, into this compound hydrogels directly influences cell behavior by engaging specific cell surface receptors and activating downstream signaling cascades.
Caption: Integrin-mediated signaling pathway activated by RGD-functionalized hydrogels.
When cells interact with the RGD motifs presented on the hydrogel nanofibers, their integrin receptors bind to these ligands. This binding leads to the clustering of integrins and the recruitment of adaptor proteins to form focal adhesions. This, in turn, activates Focal Adhesion Kinase (FAK), a key regulator of cell adhesion and migration. Activated FAK can then trigger several downstream signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.
-
MAPK/ERK Pathway: This pathway is also involved in cell proliferation, differentiation, and migration.
The activation of these pathways ultimately leads to changes in gene expression and cellular behavior, such as enhanced cell adhesion, spreading, proliferation, and survival.
Conclusion
The co-assembly of this compound with other peptides is a powerful and versatile strategy for creating advanced biomaterials with tunable properties. By following the protocols and understanding the principles outlined in these application notes, researchers can design and fabricate functionalized hydrogels for a wide range of applications in biomedical research and drug development. The ability to tailor the biochemical and mechanical cues of the cellular microenvironment opens up new avenues for investigating cell behavior and developing novel therapeutic strategies.
References
- 1. Self-Assembling Peptide EAK16 and RADA16 Nanofiber Scaffold Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Self-Assembly of the Ionic Peptide EAK16: The Effect of Charge Distributions on Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multicomponent Peptide Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sterilization of EAK16-II Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sterilization of EAK16-II self-assembling peptide solutions. This compound (Ac-AEAEAKAKAEAEAKAK-NH2) is a well-characterized ionic-complementary peptide that self-assembles into a stable β-sheet structure, forming a hydrogel that serves as a versatile scaffold in tissue engineering, regenerative medicine, and drug delivery.[1][2][3][4] Ensuring the sterility of this compound solutions is critical for these biomedical applications to prevent infection and ensure patient safety.
This guide outlines several common sterilization techniques, their effects on the physicochemical properties of this compound, and detailed protocols to assist researchers in selecting the most appropriate method for their specific application.
Overview of Sterilization Techniques for Self-Assembling Peptides
The choice of sterilization method for this compound solutions is a critical consideration, as the high temperatures, radiation, or chemical exposures involved can potentially impact the peptide's primary structure, self-assembly properties, and ultimately, the mechanical and biological performance of the resulting hydrogel. The ideal sterilization technique should achieve the desired sterility assurance level (SAL) with minimal impact on the peptide's integrity and function. The most common methods explored for self-assembling peptides include irradiation (gamma, electron beam, and X-ray), autoclaving (steam sterilization), and sterile filtration. Ethylene oxide (EtO) is another option, though it carries a risk of chemical modification of the peptide.
Data Summary: Effects of Sterilization on Self-Assembling Peptides
The following table summarizes the quantitative effects of different sterilization methods on self-assembling peptides. While data specific to this compound is limited, information from similar ionic-complementary peptides, such as RADA16, provides valuable insights into the expected outcomes.
| Sterilization Method | Key Parameters | Effect on Peptide Integrity (e.g., RADA16) | Effect on Hydrogel Properties (e.g., RADA16) | Advantages | Disadvantages |
| Gamma Irradiation | 15-40 kGy | Dose-dependent degradation. Up to 20% degradation at 25-40 kGy.[5] | Can enhance rheological properties (stiffness). | Terminal sterilization in final packaging; high throughput. | Potential for peptide degradation and chemical modification. |
| Electron Beam (E-beam) Irradiation | 25-40 kGy | Generally less degradation than gamma irradiation (up to 10%). | Minimal change in rheological properties. | Rapid processing time; less material degradation than gamma. | Lower penetration depth than gamma rays. |
| Autoclaving | 121°C for 25 minutes | Suitable for some thermally stable peptides. Potential for aggregation or degradation in others. | Can alter mechanical properties. | Cost-effective and widely available. | Not suitable for heat-sensitive peptides. |
| Sterile Filtration | 0.22 µm pore size | Minimal impact on peptide structure. | No direct impact on intrinsic properties. | Non-destructive to the peptide. | Challenging for viscous solutions, leading to product loss. |
| Ethylene Oxide (EtO) | Varies (e.g., 450-1200 mg/L, 37-63°C, 1-6 hours) | Potential for chemical modification (adduct formation). | Potential for changes in material properties. | Low-temperature process suitable for heat-sensitive materials. | Residual toxicity; potential for peptide modification; long aeration times. |
Experimental Protocols
Irradiation Sterilization (Gamma or E-beam)
Irradiation is a highly effective terminal sterilization method. The recommended dose will depend on the bioburden of the pre-sterilized solution. A common dose for medical devices to achieve a sterility assurance level (SAL) of 10⁻⁶ is 25 kGy.
Protocol:
-
Preparation: Prepare the this compound solution at the desired concentration in a suitable, sealed container (e.g., glass vial with a crimp seal or a pre-filled syringe). Ensure the container material is compatible with irradiation.
-
Bioburden Determination (Optional but Recommended): Determine the initial microbial load of the non-sterilized peptide solution to establish the appropriate irradiation dose. For a low bioburden (<10 CFU), a dose of 15-24 kGy may be sufficient.
-
Irradiation: Expose the sealed containers to a validated gamma or electron beam source at the target dose (e.g., 25 kGy). This is typically performed at a specialized irradiation facility.
-
Post-Irradiation Analysis (Recommended):
-
Peptide Integrity: Analyze the peptide solution using High-Performance Liquid Chromatography (HPLC) to assess for any degradation products.
-
Self-Assembly: Characterize the self-assembly properties by inducing gelation and measuring the rheological properties (e.g., storage modulus, G') of the resulting hydrogel.
-
Sterility Testing: Perform sterility testing according to standard pharmacopeial methods to confirm the absence of viable microorganisms.
-
References
- 1. The effects of substrate stiffness on the in vitro activation of macrophages and in vivo host response to poly(ethylene glycol)-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. ERK activating peptide, AES16-2M promotes wound healing through accelerating migration of keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging EAK16-II Nanofibers using Atomic Force Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAK16-II (AEAEAKAKAEAEAKAK) is a self-assembling peptide that serves as a valuable model system in nanotechnology and biomaterials research. Its amphiphilic nature, with alternating hydrophobic (Alanine) and hydrophilic/charged (Glutamic Acid and Lysine) residues, drives its spontaneous self-assembly into well-defined β-sheet structures that form stable nanofibers in aqueous solutions.[1] The morphology and dimensions of these nanofibers are influenced by factors such as peptide concentration and pH.[1][2] Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique ideally suited for characterizing the topography of these delicate nanostructures without the need for harsh sample preparation techniques like fixation or staining.[3] This document provides detailed protocols for the preparation and imaging of this compound nanofibers using AFM, along with a summary of expected quantitative data and a conceptual model of the self-assembly process.
Data Presentation
The dimensions of this compound nanofibers are dependent on the experimental conditions. The following table summarizes quantitative data obtained from AFM imaging under various concentrations.
| Peptide Concentration | Substrate | Nanofiber Height (nm) | Nanofiber Width (nm) | Observed Morphology |
| 0.08 mg/mL (approx. 48 µM) | Mica | ~2 | - | Globular aggregates with few fibrils |
| 0.1 mg/mL (approx. 60 µM) | Mica | - | - | Fibrillar nanostructures |
| 0.3 mg/mL (approx. 180 µM) | Mica | ~2 | - | Predominantly fibrillar aggregates |
| 100 µM | Mica | - | - | Low density of nanofibers |
| 1200 µM | Mica | - | - | High density of nanofibers forming a scaffold |
Note: Nanofiber width can be challenging to determine accurately due to AFM tip convolution effects; height measurements are generally more precise.[4]
Experimental Protocols
Protocol 1: this compound Nanofiber Self-Assembly and Sample Preparation for AFM Imaging
This protocol details the steps for preparing this compound nanofiber samples on a mica substrate for AFM analysis.
Materials:
-
Lyophilized this compound peptide powder
-
Ultrapure water (18.2 MΩ·cm)
-
Freshly cleaved mica discs
-
Micropipettes
-
Eppendorf tubes
-
Tweezers
-
Source of compressed nitrogen or argon gas
Procedure:
-
Peptide Stock Solution Preparation:
-
Dissolve the lyophilized this compound powder in ultrapure water to a stock concentration of 1 mg/mL.
-
Gently vortex or pipette to ensure complete dissolution. Avoid vigorous shaking to prevent excessive foaming.
-
For specific experimental concentrations, dilute the stock solution with ultrapure water to the desired final concentration (e.g., 0.1 mg/mL).
-
-
Substrate Preparation:
-
Secure a mica disc to a sample holder.
-
Using sharp tweezers and adhesive tape, carefully cleave the top layers of the mica to expose a fresh, atomically flat surface.
-
-
Sample Deposition:
-
Pipette a 10-20 µL droplet of the this compound solution onto the center of the freshly cleaved mica substrate.
-
Allow the sample to incubate at room temperature for 10-20 minutes to facilitate the adsorption of the nanofibers to the mica surface.
-
-
Rinsing (Optional, to remove salts if a buffer was used):
-
Gently add a 100 µL drop of ultrapure water to the mica surface.
-
Carefully wick away the water from the edge of the droplet using a piece of clean filter paper or a kimwipe.
-
Repeat the rinsing step 2-3 times to remove any unbound peptides or salts.
-
-
Drying:
-
Gently dry the sample under a stream of dry nitrogen or argon gas. Ensure the gas flow is not too strong to avoid disrupting the adsorbed nanofibers.
-
Alternatively, samples can be air-dried in a desiccator.
-
Protocol 2: AFM Imaging of this compound Nanofibers
This protocol outlines the procedure for imaging the prepared this compound nanofiber samples using an Atomic Force Microscope in tapping mode.
Instrumentation and Consumables:
-
Atomic Force Microscope (AFM)
-
Tapping mode AFM probes (e.g., silicon cantilevers with a resonant frequency of ~300 kHz and a spring constant of ~20-40 N/m)
-
AFM control and analysis software
Procedure:
-
Instrument Setup:
-
Mount the prepared sample onto the AFM stage.
-
Install a suitable tapping mode cantilever into the probe holder.
-
Perform laser alignment and photodetector adjustment according to the instrument's operating manual to maximize the sum signal.
-
-
Cantilever Tuning:
-
Perform an automatic or manual tuning of the cantilever to determine its resonant frequency. A clean, sharp resonance peak is indicative of a good cantilever.
-
-
Imaging Parameters:
-
Engage the cantilever onto the sample surface in tapping mode.
-
Start with a large scan size (e.g., 5 µm x 5 µm) to locate areas with nanofibers.
-
Optimize the imaging parameters:
-
Scan Rate: Begin with a scan rate of 1-2 Hz. Slower scan rates generally produce higher quality images.
-
Setpoint: Adjust the amplitude setpoint to a value that is approximately 50-70% of the free-air amplitude. A lower setpoint results in a harder "tapping" and may damage the sample, while a higher setpoint may lead to loss of tracking.
-
Gains (Integral and Proportional): Optimize the feedback gains to ensure accurate tracking of the surface topography. Start with low gain values and increase them until noise becomes apparent, then reduce them slightly.
-
-
-
Image Acquisition:
-
Once the parameters are optimized, acquire height and phase images at the desired scan size and resolution (e.g., 512 x 512 pixels).
-
Zoom in on areas of interest to obtain higher-resolution images of individual nanofibers.
-
Protocol 3: AFM Image Analysis and Data Quantification
This protocol describes the basic steps for analyzing the acquired AFM images to determine the dimensions of the this compound nanofibers.
Software:
-
AFM manufacturer's analysis software or third-party image analysis software (e.g., Gwyddion).
Procedure:
-
Image Processing:
-
Open the raw AFM height data file.
-
Apply a first-order or second-order plane fit or row-by-row flattening algorithm to correct for sample tilt and scanner bow.
-
If necessary, apply a low-pass filter to reduce image noise.
-
-
Nanofiber Dimension Measurement:
-
Use the cross-section or profile tool in the software to measure the height and apparent width of the nanofibers.
-
To measure the height, draw a line perpendicular to a nanofiber and measure the vertical distance from the substrate to the peak of the fiber.
-
To measure the width, draw a line across the nanofiber and measure the full width at half maximum (FWHM) of the peak. Note that this measurement will be an overestimation due to tip convolution.
-
Repeat these measurements for multiple nanofibers across several images to obtain statistically relevant data.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of amino acid sequence and pH on nanofiber formation of self-assembling peptides this compound and EAK16-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of fiber-forming peptides and proteins by means of atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
Eak16-II as a Versatile Carrier for Therapeutic Protein Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the self-assembling peptide, Eak16-II, as a carrier for the delivery of therapeutic proteins. This compound, a 16-residue peptide with the sequence Ac-AEAEAKAKAEAEAKAK-NH2, spontaneously self-assembles into stable β-sheet nanostructures, such as nanofibers and hydrogels, in aqueous solutions. This property makes it an excellent candidate for encapsulating and delivering a wide range of therapeutic molecules, including proteins.
Mechanism of Action
This compound-based delivery systems primarily facilitate the cellular uptake of their cargo through caveolae-mediated endocytosis. This pathway involves the internalization of the this compound/protein complexes into flask-shaped invaginations of the plasma membrane called caveolae. This route can bypass the lysosomal degradation pathway, allowing for the delivery of intact and functional therapeutic proteins to the cytoplasm.
Key Advantages of this compound as a Protein Carrier
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Biocompatibility and Biodegradability: Composed of natural amino acids, this compound and its degradation products are generally well-tolerated in biological systems.
-
Protection of Protein Cargo: Encapsulation within the this compound nanostructure can protect therapeutic proteins from enzymatic degradation in the extracellular environment.
-
Controlled Release: The release of the protein cargo can be modulated by factors such as the concentration of the this compound peptide and the size of the encapsulated protein.[1][2]
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Versatility: this compound can be adapted to carry a variety of therapeutic proteins, from small peptide epitopes to larger proteins like antibodies and growth factors.
Data Presentation: Quantitative Analysis of Protein Release from Self-Assembling Peptide Hydrogels
The following tables summarize key quantitative data on the release of various proteins from self-assembling peptide hydrogels, providing a basis for predicting the behavior of this compound based systems. While some of this data is from the analogous self-assembling peptide RADA16-I, the principles of diffusion and release are expected to be similar for this compound hydrogels.
Table 1: Diffusion Coefficients of Proteins in a 1.0% (w/v) RADA16-I Hydrogel [1][2]
| Protein | Molecular Weight (kDa) | Hydrodynamic Radius (nm) | In-Gel Diffusion Coefficient (µm²/s) |
| Lysozyme | 14.3 | 1.9 | 35.6 ± 2.1 |
| Trypsin Inhibitor | 20.1 | 2.2 | 28.9 ± 1.5 |
| Bovine Serum Albumin (BSA) | 66.5 | 3.5 | 15.2 ± 1.1 |
| Immunoglobulin G (IgG) | 150 | 5.3 | 8.7 ± 0.9 |
Table 2: Effect of RADA16-I Hydrogel Concentration on Protein Release [2]
| Protein | 0.5% Hydrogel Release (t½, hours) | 1.0% Hydrogel Release (t½, hours) | 1.5% Hydrogel Release (t½, hours) |
| Lysozyme | ~10 | ~20 | ~30 |
| IgG | ~30 | ~50 | >60 |
Experimental Protocols
Here we provide detailed methodologies for key experiments related to the use of this compound as a therapeutic protein carrier.
Protocol 1: Preparation of this compound Nanoparticles/Hydrogels
This protocol describes the self-assembly of this compound into nanoparticles or a hydrogel scaffold.
Materials:
-
This compound peptide (lyophilized powder, >95% purity)
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Sterile, deionized water
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Peptide Reconstitution: Aseptically dissolve the lyophilized this compound peptide in sterile, deionized water to create a stock solution (e.g., 10 mg/mL). Vortex briefly to ensure complete dissolution.
-
Nanoparticle Formation: For the formation of this compound nanoparticles, dilute the stock solution in sterile PBS to the desired final concentration (e.g., 0.1 - 1 mg/mL). The self-assembly process will begin immediately upon contact with the salt solution.
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Hydrogel Formation: For hydrogel formation, a higher concentration of this compound is typically required (e.g., 5-10 mg/mL). The peptide solution can be mixed with a salt solution (e.g., PBS or cell culture medium) to induce gelation. The gel will typically form within 15-30 minutes at room temperature.
Protocol 2: Encapsulation of Therapeutic Proteins in this compound Hydrogels (Non-Covalent)
This protocol details the physical entrapment of a therapeutic protein within an this compound hydrogel.
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
Therapeutic protein of interest, sterile solution
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Sterile, deionized water
-
Sterile PBS
Procedure:
-
Protein Preparation: Prepare a sterile solution of the therapeutic protein at a desired concentration in a biocompatible buffer.
-
Co-incubation: In a sterile microcentrifuge tube, gently mix the this compound stock solution with the therapeutic protein solution. The final concentration of this compound should be in the range required for hydrogel formation (e.g., 5-10 mg/mL).
-
Initiation of Self-Assembly: Initiate the self-assembly and hydrogel formation by adding sterile PBS to the mixture. Gently pipette to mix without creating air bubbles.
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Gelation: Allow the mixture to stand at room temperature for 30-60 minutes, or until a stable hydrogel is formed. The therapeutic protein will be physically entrapped within the nanofiber network of the hydrogel.
Protocol 3: Covalent Conjugation of a Peptide Epitope to this compound
This protocol is adapted from methodologies used for conjugating peptide antigens to self-assembling peptides and can be applied for smaller therapeutic peptides.
Materials:
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This compound peptide
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Peptide epitope with a reactive group (e.g., a terminal cysteine for maleimide chemistry)
-
Heterobifunctional crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
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Amine-reactive buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
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Thiol-reactive buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.8)
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Desalting column
Procedure:
-
Activation of this compound: Dissolve this compound in the amine-reactive buffer. Add a molar excess of the SMCC crosslinker and incubate at room temperature for 30-60 minutes to activate the lysine residues on this compound with maleimide groups.
-
Removal of Excess Crosslinker: Remove unreacted SMCC using a desalting column equilibrated with the thiol-reactive buffer.
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Conjugation Reaction: Immediately add the maleimide-activated this compound to the peptide epitope solution in the thiol-reactive buffer. The maleimide groups will react with the sulfhydryl group of the cysteine residue on the epitope.
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Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
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Purification: Purify the this compound-peptide conjugate using dialysis or size-exclusion chromatography to remove unreacted peptide and byproducts.
-
Characterization: Confirm the successful conjugation using techniques such as MALDI-TOF mass spectrometry and HPLC.
Protocol 4: Characterization of this compound/Protein Nanoparticles
This protocol outlines methods to characterize the physical properties of the prepared nanoparticles.
Materials:
-
This compound/protein nanoparticle suspension
-
Deionized water
-
Uranyl acetate or phosphotungstic acid (for TEM)
Procedure:
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension using a DLS instrument.
-
Zeta Potential Measurement: Measure the surface charge of the nanoparticles using the same instrument to assess their stability in suspension.
-
Transmission Electron Microscopy (TEM):
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow it to adsorb for 1-2 minutes.
-
Wick off the excess liquid with filter paper.
-
For negative staining, add a drop of 2% (w/v) uranyl acetate or phosphotungstic acid and leave for 1 minute.
-
Wick off the excess staining solution and allow the grid to air dry completely.
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Image the nanoparticles using a transmission electron microscope to visualize their morphology and size.
-
Protocol 5: In Vitro Protein Release Study
This protocol describes how to measure the release kinetics of a therapeutic protein from an this compound hydrogel.
Materials:
-
This compound/protein hydrogel
-
Release buffer (e.g., PBS or cell culture medium)
-
Protein quantification assay (e.g., BCA or Bradford assay)
Procedure:
-
Hydrogel Preparation: Prepare the this compound/protein hydrogel in a suitable container (e.g., a microcentrifuge tube or a well of a multi-well plate).
-
Addition of Release Buffer: Gently overlay the hydrogel with a known volume of the release buffer.
-
Incubation: Incubate the samples at 37°C.
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Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), carefully collect the entire supernatant (release buffer) and replace it with an equal volume of fresh release buffer.
-
Protein Quantification: Determine the concentration of the released protein in the collected supernatants using a suitable protein quantification assay.
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Data Analysis: Calculate the cumulative amount of protein released at each time point and plot it as a function of time to obtain the release profile.
Protocol 6: Assessment of Cellular Uptake
This protocol provides a method to investigate the cellular uptake of this compound/protein complexes.
Materials:
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Cells of interest (e.g., cancer cell line, primary cells)
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Cell culture medium
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Fluorescently labeled therapeutic protein
-
This compound
-
Fluorescence microscope or flow cytometer
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Inhibitors of endocytosis (optional, e.g., filipin for caveolae-mediated endocytosis)
Procedure:
-
Cell Seeding: Seed the cells in a suitable format (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.
-
Preparation of Complexes: Prepare the complexes of this compound and the fluorescently labeled therapeutic protein as described in Protocol 2 (for non-covalent encapsulation) or use a pre-conjugated this compound-protein.
-
Treatment of Cells: Replace the cell culture medium with fresh medium containing the this compound/protein complexes at the desired concentration.
-
(Optional) Inhibition Study: To investigate the uptake mechanism, pre-incubate the cells with specific endocytosis inhibitors for 30-60 minutes before adding the complexes.
-
Incubation: Incubate the cells with the complexes for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove any non-internalized complexes.
-
Analysis:
-
Fluorescence Microscopy: Visualize the intracellular localization of the fluorescently labeled protein using a fluorescence microscope.
-
Flow Cytometry: Quantify the cellular uptake by measuring the mean fluorescence intensity of the cell population using a flow cytometer.
-
Visualizations
Caption: Experimental workflow for this compound mediated protein delivery.
Caption: Simplified signaling pathway of caveolae-mediated endocytosis.
Caption: Logical relationship of protein association methods with this compound.
References
Application Notes and Protocols for EAK16-II in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAK16-II (Sequence: [Ac]-AEAEAKAKAEAEAKAK-[NH2]) is a synthetic self-assembling peptide (SAP) that forms a nanofibrous hydrogel scaffold in aqueous solution.[1][2][3] This biomaterial has garnered significant interest in the field of regenerative medicine and tissue engineering due to its biocompatibility, biodegradability, and its structural resemblance to the native extracellular matrix (ECM).[2][3] The hydrogel's three-dimensional network provides a conducive environment for cell attachment, proliferation, and differentiation, making it a promising candidate for various biomedical applications, including drug delivery and wound healing. Specifically in wound management, this compound hydrogels can serve as a protective barrier, maintain a moist wound environment, and act as a delivery vehicle for therapeutic agents to accelerate the healing process.
Mechanism of Action in Wound Healing
The precise molecular mechanisms by which this compound promotes wound healing are not yet fully elucidated in dedicated studies. However, based on the known functions of self-assembling peptide hydrogels and the general process of wound repair, a multifactorial mechanism can be proposed.
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ECM Mimicry and Structural Support: The nanofibrous structure of the this compound hydrogel mimics the natural ECM, providing a physical scaffold for cells such as fibroblasts and keratinocytes to adhere, migrate, and proliferate, which are crucial steps in wound closure.
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Modulation of the Wound Microenvironment: The hydrogel can help maintain a moist environment at the wound site, which is known to be beneficial for healing. It can also absorb excess wound exudate, preventing maceration of the surrounding tissue.
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Controlled Release of Bioactive Molecules: this compound hydrogels can be functionalized to sequester and release growth factors, such as Epidermal Growth Factor (EGF), in a controlled manner at the wound site. This localized delivery can stimulate cell proliferation and re-epithelialization.
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Cellular Signaling: While direct evidence for this compound is limited, self-assembling peptide scaffolds are known to interact with cells through cell surface receptors like integrins. This interaction can trigger downstream signaling cascades that influence cell behavior, including migration and proliferation. Key signaling pathways likely involved in the wound healing response to SAPs include:
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Integrin-Mediated Signaling: Interaction of cells with the peptide scaffold can activate focal adhesion kinase (FAK) and downstream pathways like the MAPK/ERK pathway.
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Growth Factor Signaling: By sequestering and presenting growth factors, the hydrogel can potentiate their signaling through their respective receptors (e.g., EGFR), leading to the activation of pathways like the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.
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TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway plays a pivotal role in all phases of wound healing, including inflammation, proliferation, and remodeling. Self-assembling peptides may modulate this pathway by influencing cytokine availability and cellular responses.
-
Quantitative Data Summary
Direct quantitative data for this compound in wound healing is sparse in the currently available literature. Much of the data is for similar self-assembling peptides like RADA16 or for SAPs in general. The following table summarizes relevant data, with the caveat that some findings may not be specific to this compound.
| Parameter Measured | Model System | Treatment Group(s) | Control Group(s) | Key Findings | Reference(s) |
| Wound Re-epithelialization Rate | Bioengineered Human Skin Equivalent (HSE) | Self-Assembling Peptide (SAP) Scaffold + EGF | SAP Scaffold alone; No Scaffold | The SAP + EGF group showed a 3.5-fold faster wound closure compared to the SAP scaffold alone. | |
| Wound Closure Rate | Diabetic and Non-diabetic Animal Models | RADA16 | Saline or No Treatment | RADA16 treatment was associated with a significantly increased wound closure rate compared to controls at 7 and 14 days post-injury. | |
| Wound Closure Rate (Functionalized Peptide) | Diabetic and Non-diabetic Animal Models | RADA16-based functional SAPs | Unmodified RADA16 | Functionalized RADA16 peptides significantly increased the wound closure rate compared to unmodified RADA16 at 7 and 14 days post-injury. |
Experimental Protocols
The following are detailed protocols adapted from established methodologies for the use of self-assembling peptide hydrogels in wound healing studies.
Protocol 1: Preparation of this compound Hydrogel (1% w/v) for In Vitro and In Vivo Applications
Materials:
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Lyophilized this compound peptide (Ac-AEAEAKAKAEAEAKAK-NH2)
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Sterile, deionized water
-
Sterile 10x Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile 20% (w/v) sucrose solution (optional, for cell encapsulation)
-
Vortex mixer
-
Syringes and needles
Procedure:
-
Peptide Dissolution: Aseptically weigh the lyophilized this compound peptide powder. To prepare a 1% (10 mg/mL) stock solution, dissolve the peptide in sterile, deionized water by gentle vortexing. Sonication in a water bath for 10-20 minutes may be required to fully dissolve the peptide.
-
Hydrogel Formation (for in vivo application):
-
To induce self-assembly into a hydrogel, mix the peptide solution with a 10x physiological buffer (e.g., PBS or cell culture medium) at a 9:1 ratio (peptide solution:buffer).
-
For example, to prepare 100 µL of hydrogel, mix 90 µL of the 1% this compound solution with 10 µL of 10x PBS.
-
Gently pipette the mixture up and down to ensure homogeneity. The solution will typically form a hydrogel within 30-60 minutes at room temperature.
-
-
Hydrogel Formation (for 3D cell culture):
-
Prepare a cell suspension in a sterile 20% sucrose solution to protect cells from osmotic shock.
-
Mix the this compound peptide solution with the cell suspension and 10x culture medium. The final concentration of the peptide should be between 0.5% and 1%.
-
The mixture can then be cast into the desired culture vessel and will form a cell-laden hydrogel.
-
DOT Diagram: this compound Hydrogel Preparation Workflow
Protocol 2: In Vitro Scratch Wound Healing Assay
Materials:
-
Human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKs)
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
This compound hydrogel (prepared as in Protocol 1)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HDFs or HEKs in 6-well plates at a density that allows them to reach 90-100% confluency within 24 hours.
-
Creating the Scratch: Once confluent, create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with sterile PBS to remove detached cells.
-
Treatment Application:
-
Control Group: Add fresh complete culture medium.
-
This compound Group: Gently overlay the scratched monolayer with a thin layer of pre-formed this compound hydrogel. Then, add fresh culture medium on top of the hydrogel.
-
-
Image Acquisition: Immediately after treatment, capture images of the scratch at designated locations (mark the plate for consistency). This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plates at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width.
DOT Diagram: In Vitro Scratch Assay Workflow
Protocol 3: In Vivo Full-Thickness Excisional Wound Model (Rat Model)
Materials:
-
Sprague-Dawley rats (8-10 weeks old)
-
Anesthetic agents (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, scissors, forceps)
-
8 mm biopsy punch
-
This compound hydrogel (sterile, prepared as in Protocol 1)
-
Sterile saline
-
Transparent occlusive dressing (e.g., Tegaderm)
-
Digital camera
Procedure:
-
Animal Preparation: Anesthetize the rat and shave the dorsal surface. Disinfect the surgical area with an appropriate antiseptic.
-
Wound Creation: Create two full-thickness excisional wounds on the dorsum of each rat using an 8 mm biopsy punch.
-
Treatment Application:
-
Control Group: Apply sterile saline to the wound bed.
-
This compound Group: Apply a sufficient amount of sterile this compound hydrogel to fill the wound defect.
-
-
Dressing: Cover each wound with a transparent occlusive dressing.
-
Wound Monitoring and Measurement:
-
On days 0, 3, 7, 10, and 14 post-wounding, photograph the wounds with a ruler for scale.
-
Analyze the images using software (e.g., ImageJ) to measure the wound area.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
-
Histological Analysis: At the end of the study (e.g., day 14), euthanize the animals and excise the wound tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin (H&E) for general morphology, Masson's Trichrome for collagen deposition).
DOT Diagram: In Vivo Wound Healing Model Workflow
Hypothesized Signaling Pathways
The following diagrams illustrate the potential signaling pathways through which this compound may promote wound healing. These are based on the known mechanisms of similar biomaterials and are presented as hypotheses for further investigation.
DOT Diagram: Hypothesized Integrin-Mediated Signaling
DOT Diagram: Hypothesized Growth Factor Sequestration and Signaling
Conclusion
This compound holds considerable promise as a biomaterial for wound healing applications. Its ability to form a biocompatible hydrogel that mimics the native ECM provides a strong basis for its therapeutic potential. While specific quantitative data and detailed molecular mechanisms for this compound are still emerging, the provided protocols and hypothesized signaling pathways offer a solid foundation for researchers to design and conduct further investigations into its efficacy and mode of action. Future studies should focus on generating robust quantitative data on wound closure rates, cell behavior, and cytokine modulation in response to this compound, as well as elucidating the specific signaling pathways involved.
References
Troubleshooting & Optimization
preventing premature aggregation of Eak16-II peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature aggregation of EAK16-II peptides during their experiments.
Troubleshooting Guide
Issue 1: My this compound peptide solution is cloudy or has visible precipitates immediately after dissolution.
Possible Causes and Solutions:
-
Improper Dissolution Technique: The method of dissolving the lyophilized peptide is critical. Rapidly adding a buffer to a lyophilized powder can cause localized high concentrations, leading to immediate aggregation.
-
Recommended Protocol:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Instead of directly adding a buffer, first, dissolve the peptide in a small amount of sterile, ultrapure water.[1]
-
Once fully dissolved, slowly add the desired buffer to the peptide solution while gently vortexing.
-
-
-
High Peptide Concentration: this compound has a critical aggregation concentration (CAC) of approximately 0.1 mg/mL.[2][3] Above this concentration, the peptide is more prone to self-assembly and aggregation.
-
Recommendation: Prepare an initial stock solution at a concentration slightly above the intended final concentration and then dilute it to the working concentration. Avoid preparing stock solutions significantly higher than 1 mg/mL unless necessary for a specific application.
-
-
Inappropriate Solvent: While this compound is generally soluble in aqueous solutions, using an inappropriate initial solvent can lead to aggregation.
-
Recommendation: Start with sterile, ultrapure water. If solubility issues persist for a modified or conjugated this compound, a small amount of a suitable organic solvent like DMSO or DMF can be used for initial dissolution, followed by careful dilution with the aqueous buffer.
-
Issue 2: My this compound peptide solution appears clear initially but becomes cloudy or forms a gel over time, even at 4°C.
Possible Causes and Solutions:
-
Spontaneous Self-Assembly: this compound is designed to self-assemble into β-sheet structures, which can lead to the formation of fibrils and eventually a hydrogel, especially at concentrations above the CAC.[1][3]
-
Recommendation: For applications where the peptide should remain in a monomeric or small oligomeric state, it is best to prepare fresh solutions before each experiment. If storage in solution is unavoidable, store aliquots at -20°C or -80°C for short periods and avoid repeated freeze-thaw cycles.
-
-
pH of the Solution: this compound forms stable fibrillar assemblies over a wide pH range, from 4 to 11.
-
Recommendation: While this compound aggregation is not highly sensitive to pH within this range, ensure your buffer pH is appropriate for your experiment and is consistent across experiments. For applications requiring minimal aggregation, working at the lower or higher end of this pH range might be explored, but this needs to be validated for the specific experimental context.
-
-
Ionic Strength of the Buffer: The presence of salts can influence the electrostatic interactions that drive this compound self-assembly.
-
Recommendation: The effect of NaCl on this compound aggregation is complex. At peptide concentrations below the CAC, increasing NaCl up to ~20 mM can promote the formation of larger fibrils, while concentrations above 20 mM can have the opposite effect. If experiencing aggregation issues, consider using a buffer with low ionic strength.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized this compound peptide?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed vial with a desiccant. Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, as this can significantly decrease long-term stability.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution by dissolving the lyophilized peptide in sterile, ultrapure water to a concentration of 1 mg/mL. If a buffer is required for your experiment, you can add it from a concentrated stock to the peptide solution after it has fully dissolved in water. For long-term storage of stock solutions, it is best to aliquot and freeze them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the critical aggregation concentration (CAC) of this compound, and why is it important?
A3: The CAC of this compound is approximately 0.1 mg/mL. Below this concentration, the peptide exists predominantly as monomers or small oligomers. Above the CAC, the peptide will spontaneously self-assemble into larger fibrillar structures. Understanding the CAC is crucial for controlling the aggregation state of your peptide solution for different experimental needs.
Q4: How does pH affect the aggregation of this compound?
A4: this compound is known to form stable fibrillar aggregates across a broad pH range, typically from pH 4 to 11. Unlike some other self-assembling peptides, this compound does not exhibit a sharp pH-triggered transition in its aggregation behavior within this range.
Q5: Can I use buffers containing salt with this compound?
A5: Yes, but with caution. The presence of salt can modulate the aggregation of this compound. For instance, with NaCl concentrations below the critical self-assembly concentration (CSAC) of the peptide, the size of the fibrils can be influenced by the salt concentration. If you are observing excessive aggregation, consider reducing the ionic strength of your buffer.
Q6: How can I monitor the aggregation of my this compound peptide?
A6: Several techniques can be used to monitor peptide aggregation:
-
Dynamic Light Scattering (DLS): This technique can be used to measure the size distribution of particles in your solution over time, allowing you to observe the formation of larger aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils. This assay can be used to monitor the kinetics of fibril formation.
-
Atomic Force Microscopy (AFM): AFM provides high-resolution imaging of the morphology of the peptide aggregates, allowing you to visualize the formation of fibrils.
Data Presentation
Table 1: Influence of this compound Concentration on Aggregate Morphology
| Peptide Concentration | Predominant Aggregate Morphology | Reference |
| < 0.1 mg/mL | Monomers, small globular aggregates | |
| ≥ 0.1 mg/mL | Fibrillar structures |
Table 2: Effect of NaCl Concentration on this compound Fibril Size (at peptide concentrations < CAC)
| NaCl Concentration | Effect on Fibril Radius | Reference |
| 0 - 20 mM | Increasing fibril radius with increasing salt concentration | |
| > 20 mM | Decreasing fibril radius with increasing salt concentration |
Experimental Protocols
Protocol 1: Preparation of a Monomeric this compound Solution
-
Materials:
-
Lyophilized this compound peptide
-
Sterile, ultrapure water (18 MΩ·cm)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Remove the vial of lyophilized this compound from -20°C or -80°C storage and place it in a desiccator to allow it to equilibrate to room temperature for at least 30 minutes.
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Under sterile conditions, open the vial and add the required volume of sterile, ultrapure water to achieve the desired concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of water to 1 mg of peptide).
-
Gently vortex the solution for 1-2 minutes until the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
For immediate use, dilute the stock solution to the final working concentration with the appropriate experimental buffer.
-
For storage, aliquot the stock solution into sterile microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: General Workflow for Monitoring this compound Aggregation
This protocol outlines a general workflow that can be adapted for various aggregation monitoring techniques such as DLS or ThT fluorescence.
-
Peptide Solution Preparation:
-
Prepare a fresh stock solution of this compound in sterile, ultrapure water as described in Protocol 1.
-
Prepare your experimental buffer (e.g., phosphate-buffered saline, Tris buffer) at the desired pH and ionic strength.
-
-
Initiation of Aggregation:
-
In a suitable container (e.g., cuvette for DLS, 96-well plate for ThT assay), dilute the this compound stock solution with the experimental buffer to the final desired peptide concentration.
-
Ensure rapid and thorough mixing to create a homogenous solution.
-
-
Incubation and Monitoring:
-
Incubate the sample under the desired experimental conditions (e.g., specific temperature, with or without agitation).
-
At regular time intervals, measure the desired parameter (e.g., particle size distribution with DLS, fluorescence intensity with a ThT assay).
-
-
Data Analysis:
-
Plot the measured parameter as a function of time to observe the kinetics of aggregation.
-
Compare the aggregation profiles under different conditions (e.g., varying peptide concentration, pH, or ionic strength).
-
Visualizations
Caption: Factors influencing this compound peptide aggregation.
Caption: General workflow for studying this compound peptide aggregation.
References
- 1. Chemically-Induced Cross-linking of Peptidic Fibrils for Scaffolding Polymeric Particles and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration effect on the aggregation of a self-assembling oligopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting batch-to-batch variability in Eak16-II synthesis
Welcome to the technical support center for EAK16-II synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis and handling of the self-assembling peptide this compound, ensuring greater consistency and reproducibility in your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting guides for specific issues related to batch-to-batch variability in this compound synthesis and application.
Synthesis & Purification Issues
-
Question 1: Why is the yield of my crude this compound peptide consistently low?
-
Answer: Low crude peptide yield is a common issue in solid-phase peptide synthesis (SPPS) and can arise from several factors. This compound, with its repeating hydrophobic and hydrophilic residues, can be prone to aggregation on the solid support, hindering reaction kinetics.
-
Troubleshooting Steps:
-
Optimize Coupling Conditions: Incomplete coupling reactions are a primary cause of low yield.
-
Action: Increase the concentration of the amino acid and coupling reagent solutions to 0.5 M to drive the reaction forward.[1] Consider a "double coupling" strategy, especially for residues that are difficult to incorporate.[1]
-
Verification: Perform a Kaiser test (Ninhydrin test) after the coupling step to ensure complete reaction. A positive test (blue color) indicates free amines, signifying incomplete coupling.[2]
-
-
Improve Resin and Solvent Choice: The solid support and solvent can significantly impact synthesis efficiency.
-
Prevent Peptide Aggregation: The amphiphilic nature of this compound can lead to inter-chain aggregation on the resin.
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Action: Incorporate pseudoproline dipeptides at specific points in the sequence to disrupt secondary structure formation. Microwave-assisted synthesis can also help reduce aggregation by providing energy to break up intermolecular interactions.
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-
-
-
Question 2: My mass spectrometry results show multiple peaks, including deletion sequences. What's going wrong?
-
Answer: The presence of deletion sequences (peptides missing one or more amino acids) indicates incomplete coupling or premature chain termination during synthesis.
-
Troubleshooting Steps:
-
Ensure Complete Deprotection: The Fmoc protecting group must be completely removed before the next amino acid is coupled.
-
Action: Increase the deprotection time or use a stronger deprotection solution if you suspect incomplete removal of the Fmox group.
-
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Optimize Coupling Efficiency: As mentioned previously, inefficient coupling is a major contributor to deletion sequences.
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Action: In addition to double coupling and using higher reagent concentrations, consider using more potent coupling reagents like HBTU, HATU, or HCTU.
-
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Address Difficult Couplings: Certain amino acid couplings are inherently more difficult. Arginine (present in this compound as Lysine, K) can be challenging to incorporate due to its bulky side chain.
-
Action: Pay special attention to the coupling efficiency after proline and for bulky or repeating residues.
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Question 3: I'm observing significant batch-to-batch variability in the purity of my purified this compound.
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Answer: Variability in purity often stems from inconsistencies in the synthesis and purification processes. Even minor deviations can lead to different impurity profiles.
-
Troubleshooting Steps:
-
Standardize Raw Materials: The quality of your starting materials is critical.
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Action: Use amino acids, reagents, and solvents from the same supplier and of the same grade for each batch. Consider analytical testing of incoming raw materials to verify their purity.
-
-
Control Reaction Conditions: Precise control over reaction parameters is essential for reproducibility.
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Action: Ensure accurate and consistent temperature control, stirring rates, and reaction times across all batches.
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-
Consistent Purification Protocol: Variations in the purification process will directly impact the final purity.
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Action: Standardize your HPLC purification method, including the column, mobile phase composition, gradient, and fraction collection parameters. Independent batch testing can help ensure consistency.
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-
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Post-Synthesis & Self-Assembly Issues
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Question 4: My this compound peptide is not forming nanofibers as expected. What could be the issue?
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Answer: The self-assembly of this compound into nanofibers is sensitive to several factors, including concentration, pH, and the presence of ions.
-
Troubleshooting Steps:
-
Verify Peptide Concentration: this compound has a critical aggregation concentration (CAC) of approximately 0.1 mg/mL. Below this concentration, fibril formation is not favored.
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Action: Ensure your peptide concentration is above the CAC. Prepare solutions at various concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL) to observe the effect on self-assembly.
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Control pH: this compound forms fibrillar assemblies over a wide pH range, but extreme pH values can alter the charge distribution and affect self-assembly.
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Action: Prepare your this compound solution in pure water (18 MΩ) and ensure the final pH is near neutral. Avoid buffers with multivalent anions, as these can lead to the formation of amorphous aggregates instead of fibrils.
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Check for Impurities: Residual salts or organic solvents from the synthesis and purification process can interfere with self-assembly.
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Action: Ensure your purified peptide is properly desalted. Lyophilization from a dilute acetic acid solution in water can help remove volatile salts.
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Question 5: I'm observing globular aggregates instead of or in addition to nanofibers. Why is this happening?
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Answer: While this compound predominantly forms nanofibers, the appearance of globular structures can occur, particularly at concentrations near or below the CAC. The presence of certain ions can also influence the morphology of the aggregates.
-
Troubleshooting Steps:
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Analyze the Effect of Concentration: As mentioned, lower concentrations can favor the formation of globular aggregates.
-
Action: Use Atomic Force Microscopy (AFM) to characterize the morphology of your peptide assemblies at different concentrations.
-
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Evaluate the Ionic Environment: The type and concentration of ions in your solution can have a significant impact.
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Action: Monovalent anions like Cl- can facilitate fibril formation, while multivalent anions (e.g., SO4^2-, citrate) can promote the formation of amorphous, globular aggregates. Prepare your peptide solutions in deionized water to minimize these effects.
-
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Data Presentation
Table 1: Troubleshooting Summary for Low Crude Yield of this compound
| Potential Cause | Recommended Action | Verification Method |
| Incomplete Coupling | Increase reagent concentration (0.5 M), use "double coupling" | Kaiser Test (Ninhydrin Test) |
| Resin Inefficiency | Use a PEG-based resin | Compare yield with standard polystyrene resin |
| Peptide Aggregation | Incorporate pseudoproline dipeptides, use microwave synthesis | Improved yield and purity |
| Inefficient Solvent | Use NMP instead of DMF | Compare yield and purity |
Table 2: Influence of Solution Conditions on this compound Self-Assembly
| Parameter | Condition | Expected Morphology | Reference |
| Concentration | > 0.1 mg/mL | Fibrillar Nanostructures | |
| Concentration | < 0.1 mg/mL | Globular Aggregates | |
| pH | 4 - 9 | Fibrillar Nanostructures | |
| pH | < 4 or > 9 | Potential for altered morphology | |
| Ionic Strength | Deionized Water | Fibrillar Nanostructures | |
| Ionic Strength | Multivalent Anions (e.g., SO4^2-) | Amorphous/Globular Aggregates |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Chemistry)
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Resin Preparation: Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. Swell the resin in DMF for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
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Amino Acid Coupling:
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Prepare a solution of the next Fmoc-protected amino acid (4 equivalents), a coupling reagent like HBTU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF.
-
Add the activation mixture to the resin and allow it to react for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step ("double coupling").
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-
Washing: After complete coupling, wash the resin with DMF to remove excess reagents.
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Repeat Cycle: Repeat steps 2-4 for each amino acid in the this compound sequence (AEAEAKAKAEAEAKAK).
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Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
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Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
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Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether multiple times.
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Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of this compound by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of a suitable solvent (e.g., 10% acetonitrile in water with 0.1% TFA).
-
Column and Solvents: Use a C18 reverse-phase column. The mobile phases are typically:
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Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes).
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Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length this compound peptide.
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Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the peptide.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Protocol 3: Characterization of this compound Self-Assembly by Atomic Force Microscopy (AFM)
-
Sample Preparation: Prepare this compound solutions at the desired concentrations (e.g., 0.08 mg/mL and 0.3 mg/mL) in deionized water.
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Incubation: Allow the solutions to incubate at room temperature for a set period (e.g., 24 hours) to allow for self-assembly.
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Deposition: Deposit a small aliquot (e.g., 10 µL) of the peptide solution onto a freshly cleaved mica surface.
-
Adsorption: Allow the peptide to adsorb to the mica surface for 1-2 minutes.
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Washing and Drying: Gently rinse the mica surface with deionized water to remove unadsorbed peptide and then dry the surface with a stream of nitrogen gas.
-
Imaging: Image the surface using an AFM in tapping mode.
Visualizations
References
Eak16-II Production: Technical Support Center
Welcome to the technical support center for the production of the self-assembling peptide, Eak16-II. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this compound production. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound, and which is best for large-scale production?
A1: this compound can be produced through two primary methods: chemical peptide synthesis and recombinant protein production.
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Chemical Synthesis (e.g., Solid-Phase Peptide Synthesis - SPPS): This method offers precise control over the amino acid sequence and can easily incorporate modifications.[1] It is rapid for small quantities but can be costly and generate hazardous waste, making it less ideal for large-scale production.[2][3][4]
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Recombinant Production: This method uses genetically engineered organisms (like E. coli) to produce the peptide. It is generally more cost-effective and sustainable for large-scale production of peptides containing natural amino acids. However, it comes with its own set of challenges such as expression optimization, purification, and potential for contamination.
For scaling up, recombinant production is often the more economically viable option.
Q2: My recombinant this compound expression in E. coli is very low. What are the potential causes and solutions?
A2: Low expression of recombinant this compound is a common issue. Several factors could be at play:
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Codon Usage: The this compound sequence may contain codons that are rare in E. coli, leading to inefficient translation.
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Solution: Optimize the codon usage of your this compound gene for E. coli. Various online tools and services are available for this purpose.
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Peptide Toxicity: Although less common for small peptides, the expressed peptide could be toxic to the host cells.
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Solution: Use a tightly regulated promoter to control expression and induce at a lower temperature for a longer period.
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Proteolytic Degradation: Small peptides can be susceptible to degradation by host cell proteases.
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Solution: Express this compound as a fusion protein with a larger, more stable partner (e.g., GST, MBP, or SUMO). This can also aid in purification. Additionally, using protease-deficient E. coli strains can be beneficial.
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Q3: Is this compound likely to form inclusion bodies when expressed in E. coli?
A3: The formation of insoluble aggregates known as inclusion bodies is a common challenge in recombinant protein production in E. coli. Interestingly, one study found that when this compound was fused to other proteins, it was expressed solubly and did not induce aggregation. However, a more hydrophobic variant, ELK16, did lead to the formation of active inclusion bodies. Given this compound's amphipathic nature and propensity to form β-sheets, aggregation is still a possibility, especially at high expression levels.
Q4: How can I purify this compound, considering its self-assembling nature?
A4: The self-assembling property of this compound can complicate purification. The peptide may aggregate and precipitate during purification steps.
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Fusion Tags: Expressing this compound with a purification tag (e.g., His-tag) allows for affinity chromatography. This is a highly effective initial purification step.
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Chaotropic Agents: To prevent aggregation during purification, you can use buffers containing chaotropic agents like urea or guanidinium chloride to keep the peptide in a monomeric state. The peptide can then be refolded into its active, self-assembling form by removing the denaturant, for example, through dialysis.
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Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying peptides to a high degree, especially after initial purification and cleavage from a fusion partner.
Q5: My purified this compound preparation has high endotoxin levels. How can I remove them?
A5: Endotoxin contamination is a critical concern, especially for biomedical applications, as it originates from the outer membrane of Gram-negative bacteria like E. coli. Several methods are available for endotoxin removal:
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Phase Separation with Triton X-114: This is a highly effective method for reducing endotoxin levels, often with high protein recovery.
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Anion-Exchange Chromatography: Under conditions where the peptide does not bind, the negatively charged endotoxins can be captured by the positively charged resin.
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Affinity Resins: Commercially available resins with immobilized polymyxin B can specifically bind and remove endotoxins.
Troubleshooting Guides
Low Expression Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| No or very faint band of the correct size on SDS-PAGE | Inefficient Transcription/Translation: Rare codons, unstable mRNA. | 1. Codon Optimize: Synthesize a new gene with codons optimized for your expression host. 2. Check Promoter Strength: Ensure you are using a strong, inducible promoter (e.g., T7). |
| Peptide Degradation: The small this compound peptide is degraded by host proteases. | 1. Use Protease Inhibitors: Add a protease inhibitor cocktail during cell lysis. 2. Express as Fusion Protein: Fuse this compound to a larger, more stable protein like GST or MBP. 3. Use Protease-Deficient Strain: Utilize an E. coli strain lacking major proteases. | |
| Protein Toxicity: High levels of the expressed peptide are toxic to the cells. | 1. Lower Induction Temperature: Induce expression at a lower temperature (e.g., 16-25°C) overnight. 2. Reduce Inducer Concentration: Use a lower concentration of the inducing agent (e.g., IPTG). | |
| Significant cell death after induction | High Peptide Toxicity | 1. Confirm Promoter is Tightly Regulated: Prevent "leaky" expression before induction. 2. Co-express with Chaperones: This can sometimes mitigate toxicity. |
Protein Aggregation and Inclusion Bodies
| Symptom | Possible Cause | Troubleshooting Steps |
| Most of the target protein is in the insoluble pellet after cell lysis. | Inclusion Body Formation: High expression rates overwhelm the cell's folding machinery. | 1. Lower Expression Temperature: Reduce the temperature after induction to slow down protein synthesis and allow for proper folding. 2. Use a Weaker Promoter or Lower Inducer Concentration: This reduces the rate of protein production. |
| Self-Aggregation: The inherent self-assembling nature of this compound causes aggregation. | 1. Express as a Soluble Fusion Protein: A highly soluble fusion partner (e.g., MBP, SUMO) can keep the peptide soluble. | |
| Purified protein precipitates out of solution. | Concentration-Dependent Aggregation: The peptide concentration exceeds its critical aggregation concentration (CAC). | 1. Work with Dilute Solutions: Keep the protein concentration below the CAC during purification and storage. 2. Modify Buffer Conditions: Adjust pH or ionic strength to conditions that do not favor self-assembly. |
| Incorrect Folding: The peptide is not in its stable, soluble monomeric form. | 1. Refolding Protocol: Purify under denaturing conditions (e.g., with 6M urea) and then refold by dialysis into a suitable buffer. |
Purification Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Low protein recovery after purification. | Protein Loss During Steps: The peptide is lost during chromatography or dialysis. | 1. Optimize Chromatography: Ensure the buffer conditions are optimal for binding and elution. 2. Check Dialysis Membrane: Use a membrane with an appropriate molecular weight cutoff (MWCO) to prevent loss of the small peptide. |
| Precipitation on Column: The peptide aggregates on the chromatography column. | 1. Add Detergents or Chaotropes: Include mild detergents or low concentrations of chaotropic agents in the purification buffers. | |
| Presence of multiple bands on SDS-PAGE after purification. | Contamination: Co-purification of host cell proteins. | 1. Add More Purification Steps: Incorporate additional chromatography steps like ion exchange or size exclusion chromatography. 2. Optimize Wash Steps: Increase the stringency of the wash steps during affinity chromatography. |
| Proteolytic Degradation: The peptide is being cleaved during purification. | 1. Add Protease Inhibitors: Include protease inhibitors in all purification buffers. 2. Work Quickly and at Low Temperatures: Perform purification steps at 4°C to minimize protease activity. |
Experimental Protocols
Codon Optimization and Gene Synthesis
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Obtain the Amino Acid Sequence: The sequence for this compound is AEAEAKAKAEAEAKAK.
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Use Codon Optimization Software: Input the amino acid sequence into a codon optimization tool (e.g., IDT Codon Optimization Tool, GeneArt). Select Escherichia coli (commonly K12 or B strains) as the expression host.
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Review and Order the Gene: The software will provide a DNA sequence with optimized codons. It's also advisable to add flanking restriction sites for cloning and a start and stop codon. Order the synthesized gene from a reputable supplier.
Expression as a His-Tagged Fusion Protein in E. coli
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Cloning: Clone the optimized this compound gene into a suitable expression vector (e.g., pET-28a) that adds an N-terminal His-tag and a TEV protease cleavage site.
-
Transformation: Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.1-0.5 mM IPTG.
-
Reduce the temperature to 18-25°C and continue to grow for 16-20 hours.
-
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
Purification of His-Tagged this compound under Denaturing Conditions
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Lysis: Resuspend the cell pellet in a lysis buffer containing a denaturant (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 6 M Urea). Lyse the cells by sonication.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with lysis buffer.
-
Wash with a buffer of slightly lower pH (e.g., pH 6.3) to remove non-specifically bound proteins.
-
Elute the fusion protein with an elution buffer containing imidazole (e.g., 250 mM Imidazole in lysis buffer).
-
-
Refolding and Tag Cleavage:
-
Dialyze the eluted protein against a buffer containing a low concentration of urea (e.g., 1-2 M) to allow for refolding.
-
Add TEV protease to cleave the His-tag.
-
Dialyze again against a buffer without urea to remove the denaturant and imidazole.
-
-
Reverse Affinity Chromatography: Pass the protein solution back over the Ni-NTA column. The cleaved this compound will be in the flow-through, while the His-tagged TEV protease and any uncleaved fusion protein will bind to the column.
-
Final Purification: Further purify the this compound peptide using RP-HPLC if necessary.
Visualizations
References
- 1. Self-assembled peptide-based nanostructures: Smart nanomaterials toward targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of self-assembling biomaterials for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Challenges in chemical and recombinant peptide production processes [proteogenix.science]
Technical Support Center: Controlling Drug Release from Eak16-II Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the release kinetics of drugs from Eak16-II hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for drug delivery?
A1: this compound is a self-assembling peptide with the sequence (AEAEAKAK)2. It is known for its ability to form β-sheet structures that assemble into nanofibers, creating a hydrogel network.[1][2] These hydrogels are biocompatible, biodegradable, and have a high water content, mimicking the natural extracellular matrix, which makes them suitable for biomedical applications like controlled drug delivery.[3][4]
Q2: What are the key mechanisms governing drug release from this compound hydrogels?
A2: Drug release from this compound hydrogels is primarily governed by diffusion of the drug through the hydrogel mesh.[5] The release rate is influenced by several factors including the mesh size of the hydrogel network, the size and hydrophobicity of the drug molecule, and the interactions between the drug and the peptide fibers. Hydrogel degradation can also contribute to drug release over longer periods.
Q3: How can I modify the release rate of my drug from an this compound hydrogel?
A3: You can control the release kinetics by:
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Altering Peptide Concentration: Increasing the peptide concentration generally leads to a denser hydrogel network with a smaller mesh size, which can slow down drug diffusion.
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Chemical Cross-linking: Introducing chemical cross-links within the hydrogel can enhance its mechanical properties and slow down drug release. One common method is to incorporate cysteine residues into the this compound sequence to allow for the formation of disulfide bridges.
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Modifying Peptide Sequence: Altering the amino acid sequence can change the physicochemical properties of the hydrogel. For instance, increasing the hydrophobicity of the peptide can enhance interactions with hydrophobic drugs, thereby slowing their release.
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Controlling Environmental Conditions: Factors like pH and ionic strength can influence the self-assembly of the peptides and the charge of both the peptide and the drug, affecting their interaction and the subsequent release profile.
Q4: What are common challenges encountered when working with this compound hydrogels for drug delivery?
A4: Common challenges include:
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Low Encapsulation Efficiency: Particularly for hydrophobic drugs, achieving high and homogenous drug loading can be difficult.
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Premature Drug Release (Burst Release): A significant portion of the encapsulated drug may be released rapidly in the initial phase.
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Poor Mechanical Strength: this compound hydrogels can be mechanically weak, which might lead to premature dissolution at the target site.
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Variability in Gelation: The self-assembly process can be sensitive to environmental conditions, leading to batch-to-batch variability.
Troubleshooting Guides
Issue 1: Low Drug Encapsulation Efficiency
| Possible Cause | Suggested Solution |
| Poor drug solubility in the aqueous hydrogel environment. | For hydrophobic drugs, consider using a co-solvent system during hydrogel preparation, but be mindful of solvent effects on peptide self-assembly. Alternatively, drug-loaded nanoparticles can be incorporated into the hydrogel. |
| Weak interaction between the drug and the peptide. | Modify the this compound sequence to introduce specific residues that can interact with the drug (e.g., aromatic residues for π-π stacking with aromatic drugs, or charged residues for electrostatic interactions). |
| Drug leakage during hydrogel formation. | Optimize the gelation conditions (e.g., pH, ionic strength, temperature) to achieve rapid gelation, minimizing the time for drug diffusion out of the forming network. |
Issue 2: High Initial Burst Release
| Possible Cause | Suggested Solution |
| Drug adsorbed on the hydrogel surface. | After loading, wash the hydrogel with a suitable buffer for a short period to remove surface-adsorbed drug. |
| Large hydrogel mesh size relative to the drug molecule. | Increase the peptide concentration to create a denser network. Introduce chemical cross-links to reduce the mesh size. |
| Weak drug-hydrogel interaction. | Enhance drug-peptide interactions through peptide sequence modification as described for improving encapsulation efficiency. |
Issue 3: Premature Hydrogel Dissolution
| Possible Cause | Suggested Solution |
| Low mechanical strength of the hydrogel. | Increase the peptide concentration. Introduce covalent cross-links (e.g., via cysteine modifications) to create a more stable and robust hydrogel network. |
| Enzymatic degradation in vivo. | To increase resistance to proteases, consider using D-amino acids instead of L-amino acids in the peptide sequence. |
Quantitative Data Summary
Table 1: Effect of Peptide Modification on Hydrogel Properties and Drug Release
| Peptide Sequence | Modification | Effect on Hydrogel | Impact on Drug Release | Reference |
| This compound | None (Control) | Standard β-sheet hydrogel | Baseline release profile | |
| C-EAK | Cysteine at N-terminus | Allows for disulfide bond cross-linking, increased mechanical stiffness | Slower, more sustained release | |
| C-EAK-C | Cysteine at both N- and C-termini | Enhanced cross-linking potential compared to single cysteine modification | Further retardation of release | |
| This compound with increased hydrophobic residues | Substitution of Alanine with more hydrophobic residues | Stronger hydrophobic interactions within the hydrogel matrix | Slower release of hydrophobic drugs |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel for Drug Encapsulation
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Peptide Synthesis and Purification: Synthesize the this compound peptide using standard solid-phase peptide synthesis and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Peptide Solution Preparation: Dissolve the lyophilized this compound peptide in sterile deionized water to the desired concentration (e.g., 1-5% w/v).
-
Drug Incorporation:
-
For hydrophilic drugs , dissolve the drug directly in the peptide solution.
-
For hydrophobic drugs , first dissolve the drug in a minimal amount of a biocompatible organic solvent (e.g., DMSO, ethanol) and then add it to the peptide solution while vortexing to ensure dispersion.
-
-
Initiation of Gelation: Induce self-assembly and gelation by adding a salt solution (e.g., phosphate-buffered saline, PBS) to achieve physiological ionic strength. Gently mix to ensure homogeneity.
-
Incubation: Allow the mixture to stand at room temperature or 37°C until a stable hydrogel is formed. The time required for gelation will depend on the peptide concentration and ionic strength.
Protocol 2: In Vitro Drug Release Study
-
Hydrogel Preparation: Prepare drug-loaded this compound hydrogels in a suitable format (e.g., in the bottom of a 96-well plate or as small discs).
-
Release Medium: Add a defined volume of release medium (e.g., PBS, pH 7.4) on top of the hydrogel.
-
Incubation: Place the setup in an incubator at 37°C with gentle agitation.
-
Sampling: At predetermined time points, collect the entire volume of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it as a function of time.
Visualizations
Caption: Experimental workflow for preparing drug-loaded this compound hydrogels and conducting in vitro release studies.
Caption: Troubleshooting decision tree for common issues in this compound hydrogel drug delivery experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The versatility of peptide hydrogels: From self-assembly to drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide hydrogels for affinity-controlled release of therapeutic cargo: Current and Potential Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Immunogenicity of Eak16-II Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Eak16-II self-assembling peptide scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the immunogenicity of these scaffolds during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected immunogenic potential of unmodified this compound scaffolds?
Unmodified this compound, a self-assembling peptide with the sequence AEAEAKAKAEAEAKAK, is generally considered to have low immunogenicity and high biocompatibility.[1][2][3] Studies have shown that upon implantation, these scaffolds do not elicit a significant inflammatory response.[1] For instance, when macrophages are encapsulated within a cross-linked this compound (clEAK) hydrogel, they do not produce the pro-inflammatory cytokine IL-1β. However, in a non-cross-linked this compound (nEAK) matrix, some IL-1β production is observed, while both formulations support the expression of the anti-inflammatory cytokine IL-10. This suggests that the physical form and cross-linking of the scaffold can influence the local immune environment.
Q2: My this compound scaffold appears to be causing an unexpected immune response. What are the potential causes?
Several factors can contribute to an unexpected immune response to this compound scaffolds. Here are some common troubleshooting points:
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Purity of the Peptide: Impurities from the peptide synthesis process can be immunogenic. Ensure high-purity this compound is used.
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Presence of T-cell Epitopes: If the this compound scaffold has been modified to include functional domains or drug conjugates, these additions may inadvertently introduce T-cell epitopes. The presence of T-cell epitopes is a primary driver of adaptive immune responses.[4]
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Surface Charge: While this compound has a balanced charge, modifications can alter the overall surface charge of the nanofiber. A net positive charge can enhance uptake by antigen-presenting cells (APCs), potentially increasing immunogenicity, whereas a strong negative charge can abolish it.
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Fibrillization State: The self-assembled, fibrillar structure is often a prerequisite for the immunogenicity of peptide scaffolds. Incomplete or aberrant assembly could expose hydrophobic regions that may trigger an inflammatory response.
-
Endotoxin Contamination: Contamination with bacterial endotoxins (lipopolysaccharides, LPS) is a potent stimulator of innate immune responses and can lead to significant inflammation.
Q3: How can I proactively minimize the immunogenicity of my modified this compound scaffold?
To reduce the potential for an immune response, consider the following design and experimental strategies:
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In Silico Epitope Prediction: Before synthesizing a modified this compound peptide, use computational tools to screen for potential T-cell epitopes within your modifications.
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Introduce Negative Surface Charge: Incorporating negatively charged amino acids (e.g., glutamic acid) into your design can help to "cloak" the scaffold from uptake by APCs, thereby reducing the likelihood of an adaptive immune response.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide scaffold can sterically hinder interactions with immune cells and proteins, a common strategy for reducing immunogenicity.
-
Use of D-amino Acids: Synthesizing the scaffold using D-amino acids instead of the natural L-amino acids can increase resistance to enzymatic degradation and may alter the way it is recognized by the immune system.
Q4: What are the key signaling pathways involved in the immune response to peptide scaffolds?
The immune response to biomaterials like this compound can be initiated through innate immune pathways. Two critical pathways are:
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Toll-Like Receptor (TLR) Signaling: TLRs are pattern recognition receptors on the surface of immune cells (like macrophages and dendritic cells) that recognize molecular patterns. While this compound itself is not a classical TLR agonist, impurities or certain peptide modifications could potentially engage TLRs, leading to the activation of downstream signaling cascades (e.g., via MyD88) and the production of pro-inflammatory cytokines.
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Inflammasome Activation: The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of immune cells that can be activated by a variety of stimuli, including particulate materials. Phagocytosis of peptide nanofibers can lead to lysosomal destabilization, which is a trigger for NLRP3 inflammasome assembly. This leads to the activation of Caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active, pro-inflammatory forms.
Troubleshooting Guides
Problem 1: High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are detected in vitro when cells are cultured with my this compound scaffold.
| Possible Cause | Troubleshooting Step |
| Endotoxin (LPS) Contamination | Test the peptide solution and all other culture components for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Use endotoxin-free reagents and glassware. |
| Peptide Impurities | Verify the purity of your synthesized this compound peptide using HPLC and mass spectrometry. If purity is low, re-purify the peptide. |
| Inherent Pro-inflammatory Properties of Modifications | If this compound is modified, test the immunomodulatory properties of the modifying component alone. |
| Cell Culture Stress | Ensure optimal cell culture conditions, as stressed cells can release danger signals (DAMPs) that activate an inflammatory response. |
Problem 2: An in vivo study shows significant inflammatory cell infiltration around the implanted this compound hydrogel.
| Possible Cause | Troubleshooting Step |
| Non-optimal Gelation | Incomplete or too rapid gelation can result in a mechanically unstable implant, causing irritation and inflammation. Optimize the gelation conditions (e.g., pH, ionic strength) before in vivo application. |
| Physical Mismatch | A significant mismatch in mechanical properties between the hydrogel and the surrounding tissue can lead to chronic inflammation. |
| Adaptive Immune Response | If the inflammation is persistent and characterized by lymphocytes, it may indicate an adaptive immune response. Analyze serum for the presence of anti-peptide antibodies (see ELISA protocol below) and consider T-cell epitope prediction for any modifications made to the this compound sequence. |
| Cross-linking Agent Toxicity | If a chemical cross-linker was used to stabilize the hydrogel, ensure that any unreacted cross-linker is thoroughly removed before implantation, as it can be cytotoxic and inflammatory. |
Data Presentation
Table 1: In Vitro Cytokine Response of Macrophages to this compound Scaffolds
| Scaffold Type | Cell Type | Cytokine Measured | Result | Interpretation |
| Non-cross-linked this compound (nEAK) | Macrophage | IL-1β (pro-inflammatory) | Detected | May indicate a mild innate immune activation. |
| IL-10 (anti-inflammatory) | Expressed | Suggests a concurrent regulatory response. | ||
| Cross-linked this compound (clEAK) | Macrophage | IL-1β (pro-inflammatory) | Not Detected | Cross-linking may stabilize the scaffold and reduce inflammatory signals. |
| IL-10 (anti-inflammatory) | Expressed | Indicates a predominantly anti-inflammatory or immunomodulatory local environment. |
Data derived from a study on macrophage response to this compound scaffolds.
Table 2: Illustrative Immunogenicity Profile of a Modified Self-Assembling Peptide Scaffold with a T-cell Epitope
| Immunization Group | Mean Anti-Peptide IgG Titer (Week 6) | T-cell Proliferation (Stimulation Index) | Key Cytokine Levels (pg/mL) |
| Saline Control | < 100 | 1.1 ± 0.2 | IL-4: < 5, IFN-γ: < 10 |
| Unmodified Scaffold | 800 ± 250 | 2.5 ± 0.8 | IL-4: 25 ± 10, IFN-γ: 50 ± 20 |
| Modified Scaffold with T-cell Epitope | 51,200 ± 12,800 | 15.6 ± 3.1 | IL-4: 250 ± 75, IFN-γ: 800 ± 150 |
| Modified Scaffold + Negative Charge | 400 ± 150 | 1.8 ± 0.5 | IL-4: < 10, IFN-γ: < 20 |
Note: This table presents illustrative data based on typical results for immunogenic and de-immunized self-assembling peptides to demonstrate expected trends. Specific quantitative data for this compound is limited.
Mandatory Visualizations
Caption: Workflow for assessing the immunogenicity of this compound scaffolds.
Caption: Simplified Toll-Like Receptor (TLR) signaling pathway.
Caption: The two-signal model of NLRP3 inflammasome activation.
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Peptide Antibody Titer
Objective: To quantify the concentration of antibodies specific to the this compound scaffold in serum samples from immunized animals.
Materials:
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High-binding 96-well microtiter plates
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This compound peptide solution (1-10 µg/mL in coating buffer)
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Coating Buffer: 50 mM Sodium Carbonate, pH 9.6
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Wash Buffer: PBS with 0.05% Tween-20 (PBST)
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Blocking Buffer: 5% non-fat dry milk or BSA in PBST
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Serum samples from immunized and control animals
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HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
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TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
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Stop Solution (e.g., 2N H₂SO₄)
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Plate reader
Methodology:
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Coating: Add 100 µL of this compound peptide solution to each well. Incubate overnight at 4°C.
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Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.
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Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
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Washing: Discard the blocking buffer and wash the plate 3 times with Wash Buffer.
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Sample Incubation: Prepare serial dilutions of serum samples in Blocking Buffer. Add 100 µL of diluted serum to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Discard the serum samples and wash the plate 5 times with Wash Buffer.
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Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
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Washing: Discard the secondary antibody solution and wash the plate 5 times with Wash Buffer.
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Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a blue color develops.
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Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
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Reading: Read the absorbance at 450 nm on a plate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background (e.g., 3 standard deviations above the mean of control wells).
Protocol 2: In Vitro T-cell Proliferation Assay using CFSE
Objective: To measure the proliferation of T-cells in response to antigen presentation of this compound peptides by APCs.
Materials:
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Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
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CFSE (Carboxyfluorescein succinimidyl ester) dye.
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Complete RPMI-1640 medium.
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This compound peptide or modified peptide solution.
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Positive control (e.g., Phytohemagglutinin, PHA) and negative control (medium only).
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Flow cytometer.
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Antibodies for T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8).
Methodology:
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PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
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CFSE Labeling: Resuspend PBMCs at 1x10⁷ cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete medium.
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Washing: Wash the cells 3 times with complete medium to remove excess CFSE.
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Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at 2x10⁵ cells/well.
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Stimulation: Add the this compound peptide solution (at various concentrations), positive control, or negative control to the wells.
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Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
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Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (CD3, CD4, CD8).
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Flow Cytometry: Analyze the cells on a flow cytometer. Proliferating cells will have undergone cell division, leading to a halving of the CFSE fluorescence intensity with each division.
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Analysis: Gate on the CD4+ or CD8+ T-cell populations. Quantify proliferation by measuring the percentage of cells that have diluted the CFSE dye. A Stimulation Index (SI) can be calculated as (% proliferating cells in test condition) / (% proliferating cells in negative control).
Protocol 3: Dendritic Cell (DC) Maturation Assay
Objective: To assess the ability of this compound scaffolds to induce the maturation of immature dendritic cells (iDCs).
Materials:
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Human monocytes isolated from PBMCs.
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GM-CSF and IL-4 for differentiating monocytes into iDCs.
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This compound scaffold solution/hydrogel.
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Positive control (e.g., LPS, 100 ng/mL).
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Fluorescently labeled antibodies for DC maturation markers (e.g., anti-CD80, anti-CD83, anti-CD86, anti-HLA-DR).
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Flow cytometer.
Methodology:
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Generate iDCs: Culture human monocytes with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) for 5-6 days.
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Stimulation: Plate the iDCs and add the this compound scaffold, positive control (LPS), or a negative control (medium only). Incubate for 24-48 hours.
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Staining: Harvest the cells and stain with a cocktail of fluorescently labeled antibodies against the maturation markers.
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Flow Cytometry: Analyze the cells on a flow cytometer.
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Analysis: Gate on the DC population and quantify the percentage of cells expressing high levels of CD80, CD83, CD86, and HLA-DR, or the mean fluorescence intensity (MFI) of these markers, compared to the negative control. An increase in the expression of these markers indicates DC maturation.
References
overcoming solubility issues with modified Eak16-II peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with modified Eak16-II peptides. The information provided addresses common solubility issues and offers guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a 16-amino acid, self-assembling peptide with the sequence AEAEAKAKAEAEAKAK.[1][2] It is an amphiphilic peptide, meaning it has both a hydrophobic face (composed of alanine residues) and a hydrophilic face (composed of alternating glutamic acid and lysine residues).[2] This property allows this compound to self-assemble into nanostructures like nanofibers and hydrogels in aqueous solutions, making it a valuable tool for drug delivery and tissue engineering.[1][3] However, this same tendency to self-assemble can lead to aggregation and precipitation, causing solubility issues that can impact experimental reproducibility and the efficacy of peptide-based formulations.
Q2: How do modifications to the this compound sequence affect its solubility and self-assembly?
A2: Modifications to the this compound sequence can significantly alter its physicochemical properties, including hydrophobicity and self-assembly behavior. For instance, substituting the alanine (A) residues with the more hydrophobic phenylalanine (F) to create EFK16-II increases the peptide's hydrophobicity. This increased hydrophobicity can lead to the formation of more aggregated fiber clusters. Altering the charge distribution, as seen in the isomer EAK16-IV (AEAEAEAEAKAKAKAK), can also change the self-assembly process, leading to the formation of globular structures instead of the fibrillar networks typically formed by this compound under neutral pH conditions.
Q3: My modified this compound peptide is not dissolving in water. What should I do?
A3: If your modified this compound peptide is insoluble in sterile, distilled water, a systematic approach to solubilization is recommended. The choice of solvent should be guided by the peptide's net charge and hydrophobicity. For hydrophobic peptides, which are often neutral, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile is a common starting point, followed by slow, dropwise dilution with an aqueous buffer while stirring vigorously. Sonication can also aid in dissolution by breaking up aggregates.
Q4: Can pH be adjusted to improve the solubility of my modified this compound peptide?
A4: Yes, adjusting the pH of the solution can significantly enhance peptide solubility. Peptides are generally more soluble at pH values away from their isoelectric point (pI), where they have a net positive or negative charge. For peptides with a net positive charge (basic peptides), an acidic solution (e.g., 10% acetic acid) can be used. Conversely, for peptides with a net negative charge (acidic peptides), a basic solution (e.g., 10% ammonium bicarbonate or aqueous ammonia) can improve solubility.
Q5: I've dissolved my peptide in an organic solvent, but it precipitates when I add my aqueous buffer. How can I prevent this?
A5: Precipitation upon addition of an aqueous buffer is a common issue, particularly with hydrophobic peptides. To avoid this, add the concentrated peptide-organic solvent solution dropwise to the vigorously stirred aqueous buffer. This method prevents localized high concentrations of the peptide that can trigger aggregation and precipitation. If precipitation still occurs, the peptide may need to be lyophilized again before attempting to redissolve it at a lower concentration.
Troubleshooting Guides
Issue 1: Lyophilized peptide powder is difficult to handle and appears clumpy.
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Cause: The lyophilized powder may have absorbed moisture.
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Solution: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation from forming on the cold peptide powder. Once opened, weigh out the required amount quickly and reseal the vial tightly.
Issue 2: Peptide solution is cloudy or contains visible particulates.
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Cause: The peptide is not fully dissolved or has aggregated.
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Solution:
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Sonication: Use a bath sonicator to aid dissolution. Brief pulses of sonication (e.g., 3 times for 10 seconds each) with cooling on ice in between can be effective.
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Gentle Warming: Gently warm the solution (not exceeding 40°C) to help dissolve the peptide. However, be cautious as excessive heat can degrade the peptide.
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Centrifugation: Before use, centrifuge the solution to pellet any undissolved peptide. Use the supernatant for your experiment to ensure a homogenous solution.
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Issue 3: Peptide solubility is inconsistent between experiments.
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Cause: Inconsistent preparation methods or storage conditions.
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Solution:
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Standardized Protocol: Develop and adhere to a standardized protocol for peptide solubilization.
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Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent, aliquot it, and store it at -20°C or below. Thaw aliquots as needed for individual experiments. This ensures consistency and minimizes freeze-thaw cycles.
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Fresh Solutions: Whenever possible, use freshly prepared solutions, as the stability of peptides in solution can vary.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and its Variants
| Peptide | Sequence | Charge Distribution | Relative Hydrophobicity | Predominant Self-Assembled Structure (Neutral pH) |
| This compound | AEAEAKAKAEAEAKAK | --++--++ | Baseline | Fibrillar Networks |
| EAK16-IV | AEAEAEAEAKAKAKAK | ----++++ | Higher than this compound | Globular Aggregates |
| EFK16-II | EFEFEKFKEFEFEKFK | --++--++ | Highest | Aggregated Fiber Clusters |
Note: Relative hydrophobicity is based on the amino acid composition, with Phenylalanine (F) being more hydrophobic than Alanine (A).
Experimental Protocols
Protocol 1: General Solubilization of Modified this compound Peptides
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Initial Assessment: Determine the net charge and hydrophobicity of your modified peptide based on its amino acid sequence.
-
Initial Solvent Selection:
-
Hydrophilic/Charged Peptides: Attempt to dissolve a small amount of the peptide in sterile, deionized water.
-
Hydrophobic/Neutral Peptides: Start with a minimal amount of a suitable organic solvent (e.g., DMSO, DMF).
-
-
Dissolution Procedure:
-
Add the chosen solvent to the lyophilized peptide.
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Vortex briefly.
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If not fully dissolved, sonicate in a water bath for short intervals, keeping the sample cool.
-
-
Aqueous Dilution (for organic solvents):
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While vigorously stirring the desired aqueous buffer, add the peptide-organic solvent solution dropwise.
-
-
Final Preparation:
-
Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any remaining insoluble material.
-
Carefully transfer the supernatant to a new tube for your experiment.
-
Protocol 2: pH Adjustment for Improved Solubility
-
Determine Peptide Charge: Calculate the theoretical net charge of your peptide at neutral pH.
-
Acidic Peptides (Net Negative Charge):
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Attempt to dissolve the peptide in a small volume of a basic buffer (e.g., 10% ammonium bicarbonate).
-
Alternatively, add a small amount of a dilute basic solution (e.g., 0.1 M NaOH) dropwise to a suspension of the peptide in water until it dissolves.
-
-
Basic Peptides (Net Positive Charge):
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Attempt to dissolve the peptide in a small volume of an acidic buffer (e.g., 10% acetic acid).
-
Alternatively, add a small amount of a dilute acidic solution (e.g., 0.1 M HCl) dropwise to a suspension of the peptide in water until it dissolves.
-
-
pH Neutralization: After dissolution, the pH can be carefully adjusted back towards neutral if required for your experiment, but be aware that this may cause the peptide to precipitate again.
Mandatory Visualizations
Caption: A workflow for solubilizing modified this compound peptides.
Caption: The self-assembly mechanism of this compound peptides.
References
Technical Support Center: Eak16-II Self-Assembly and the Influence of Trifluoroacetate (TFA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the self-assembling peptide Eak16-II. A particular focus is placed on the potential impact of the trifluoroacetate (TFA) counterion, a common remnant from peptide synthesis, on the self-assembly process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it self-assemble?
A1: this compound is a 16-amino acid amphiphilic peptide with the sequence AEAEAKAKAEAEAKAK. It is designed with alternating hydrophobic (Alanine, A) and hydrophilic (Glutamic acid, E; Lysine, K) residues. This arrangement allows the peptide to self-assemble in aqueous solutions into well-defined nanostructures, typically forming β-sheets that stack into nanofibers.[1][2][3] This self-assembly is influenced by factors such as peptide concentration, pH, and the presence of salts or other molecules.[4][5]
Q2: What is TFA and why is it present in my this compound sample?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the final cleavage step of solid-phase peptide synthesis (SPPS) to remove the peptide from the resin and deprotect side chains. Following purification by high-performance liquid chromatography (HPLC), where TFA is often used as a mobile phase modifier, residual TFA can remain associated with the peptide as a counterion to positively charged residues like lysine. Therefore, commercially available or custom-synthesized peptides are often supplied as TFA salts.
Q3: Can the TFA counterion affect the self-assembly of this compound?
A3: While direct studies on the specific impact of TFA on this compound self-assembly are not extensively documented in the provided search results, the presence of TFA counterions can significantly influence the self-assembly of other peptides and is a critical factor to consider. TFA can affect the pH of the peptide solution, interact with the peptide backbone, and alter the electrostatic and hydrophobic interactions that drive self-assembly. For some peptides, TFA has been shown to narrow the conditions under which phase separation and aggregation occur.
Q4: My this compound is not forming nanofibers as expected. Could TFA be the cause?
A4: Yes, it is possible. If your this compound is not forming nanofibers, several factors could be at play, and the presence of TFA is a key consideration. TFA can lower the pH of the solution, which can affect the charge state of the glutamic acid and lysine residues in this compound, thereby altering the electrostatic interactions necessary for proper self-assembly. While this compound is reported to form fibrillar assemblies over a wide pH range (pH 4-11), very low pH conditions caused by high TFA concentrations could potentially disrupt this process. Additionally, specific interactions between TFA and the peptide may interfere with the formation of stable β-sheets.
Q5: Are there alternative counterions to TFA for this compound?
A5: Yes, it is possible to exchange the TFA counterion for others, such as acetate or hydrochloride (HCl). This is a common practice when TFA is suspected of interfering with biological assays or self-assembly processes. Ion exchange can be performed using various chromatography techniques or by repeated lyophilization from a solution containing the desired counterion. It's important to note that switching counterions can also alter the self-assembly behavior. For example, the acetate salt of one peptide amphiphile was shown to form extended nanotapes, while the TFA salt exhibited a thermal transition to micelles.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No or poor nanofiber formation observed by AFM or TEM. | High TFA concentration: Excess TFA may lower the pH and interfere with electrostatic interactions required for assembly. | 1. Measure the pH of your peptide solution. Adjust to neutral pH (around 7.0) using a suitable buffer (e.g., phosphate-buffered saline, PBS) or dilute NaOH. 2. Perform a counterion exchange. Exchange TFA for a more biocompatible counterion like acetate or hydrochloride. 3. Increase peptide concentration. this compound has a critical aggregation concentration (CAC) below which fibril formation is not favored. Ensure your working concentration is above the CAC. |
| Incorrect peptide concentration. | 1. Verify the peptide concentration. Use a method like UV-Vis spectroscopy or a peptide quantification assay. 2. Work above the critical aggregation concentration (CAC). For this compound, concentrations around 0.1 mg/mL (0.0604 mM) have been shown to support fibril formation. | |
| Formation of globular aggregates instead of nanofibers. | pH of the solution: While this compound typically forms fibrils, extreme pH values or specific buffer components could potentially alter the morphology. EAK16-IV, a similar peptide, forms globular assemblies around neutral pH. | 1. Confirm the pH of your solution. Ensure it is within the optimal range for this compound fibril formation (typically neutral). 2. Analyze the buffer components. Some ions or molecules in the buffer could be influencing the assembly process. Try dissolving the peptide in ultrapure water first to observe its intrinsic assembly behavior. |
| Inconsistent or irreproducible self-assembly results. | Variability in TFA content between peptide batches. | 1. Quantify the TFA content in your peptide samples if possible (e.g., via NMR). 2. Perform counterion exchange on all batches to ensure a consistent counterion is present. 3. Standardize the protocol for sample preparation, including peptide dissolution, incubation time, and temperature. |
| FTIR spectrum shows an unexpected peak around 1670 cm⁻¹. | Presence of TFA: While a peak around 1670 cm⁻¹ can be indicative of β-turns, it has also been suggested that it could be due to the presence of TFA. | 1. Acquire an FTIR spectrum of a TFA salt solution as a reference. 2. Perform a counterion exchange and re-acquire the FTIR spectrum to see if the peak diminishes or disappears. 3. Compare with literature data for this compound. The characteristic amide I band for β-sheets in this compound is typically observed at lower wavenumbers. |
Experimental Protocols
Atomic Force Microscopy (AFM) for Imaging this compound Nanofibers
This protocol is a generalized procedure based on common practices for imaging self-assembled peptides.
-
Peptide Solution Preparation: Dissolve lyophilized this compound in ultrapure water or a buffer of choice (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration above its critical aggregation concentration (e.g., 0.1 mg/mL).
-
Incubation: Allow the peptide solution to incubate at room temperature for a specified period (e.g., 1-24 hours) to allow for self-assembly to occur.
-
Sample Deposition: Cleave a fresh mica surface using adhesive tape. Deposit a small aliquot (e.g., 10-20 µL) of the peptide solution onto the freshly cleaved mica surface.
-
Adsorption: Allow the peptide to adsorb to the mica surface for 1-5 minutes.
-
Washing: Gently rinse the mica surface with ultrapure water to remove any unadsorbed peptide and salts.
-
Drying: Dry the sample under a gentle stream of nitrogen gas or by air drying in a desiccator.
-
Imaging: Image the sample using an atomic force microscope in tapping mode.
Visualizations
Caption: Workflow for this compound self-assembly and troubleshooting.
Caption: Potential impact of TFA on this compound self-assembly.
References
- 1. Self-Assembly of the Ionic Peptide EAK16: The Effect of Charge Distributions on Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-assembly of the ionic peptide EAK16: the effect of charge distributions on self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of amino acid sequence and pH on nanofiber formation of self-assembling peptides this compound and EAK16-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
Eak16-II Hydrogel Mechanical Property Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the mechanical properties of Eak16-II hydrogels.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrogel is too weak for my application. What are the primary strategies to increase its mechanical strength?
A1: The mechanical properties of this compound hydrogels can be enhanced through several key strategies:
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Chemical Cross-linking: Introducing covalent bonds within the hydrogel network significantly increases stiffness. This can be achieved using cross-linking agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or by incorporating amino acids capable of forming disulfide bonds, such as cysteine.[1][2][3][4]
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Modulating Environmental Conditions: The self-assembly of this compound is influenced by factors such as pH and ionic strength. Adjusting the salt concentration can alter the dimensions of the nanofibrils and consequently the gel's mechanical properties.[5]
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Co-assembly with Other Peptides: Blending this compound with other self-assembling peptides, potentially those with inherently greater stiffness, can create a composite hydrogel with tailored mechanical characteristics.
-
Incorporation of Nanoparticles: The addition of nanoparticles, such as silica, titanium dioxide, or gold nanorods, can reinforce the hydrogel matrix and improve its mechanical strength.
-
Increasing Peptide Concentration: A higher concentration of this compound generally leads to a denser fibrillar network and a stiffer hydrogel.
Q2: How does pH affect the mechanical properties of this compound gels?
A2: For this compound, fibrillar assemblies are generally stable over a wide pH range (pH 4 to 9). Unlike some other self-assembling peptides, this compound does not exhibit significant structural transitions within this range. However, extreme pH values outside of this range can disrupt the ionic interactions that drive self-assembly, leading to weaker or unstable gels. While the underlying fibrillar structure of this compound is maintained, pH can influence the effectiveness of certain cross-linking strategies. For instance, carbodiimide cross-linking is pH-dependent.
Q3: What is the role of salt concentration in modulating the stiffness of this compound hydrogels?
A3: Salt concentration, particularly NaCl, plays a crucial role in the self-assembly of this compound by shielding the electrostatic repulsion between charged residues, thus promoting fibril formation. The presence of NaCl influences the dimensions of the resulting peptide nanostructures. There appears to be a critical NaCl concentration (around 20 mM) that dictates the nature of this influence. Below this concentration, increasing salt concentration leads to larger fibril radii, while above it, the opposite effect is observed. The rate of gelation and the final stiffness of the hydrogel can be tuned by adjusting the ionic strength of the solution.
Q4: Can I combine different strategies to further enhance the mechanical properties?
A4: Yes, a combinatorial approach is often effective. For example, you could use a chemical cross-linker in a hydrogel that has been co-assembled with another peptide. This would provide both covalent reinforcement and potentially beneficial structural modifications from the co-assembly. Similarly, nanoparticles could be incorporated into a chemically cross-linked this compound gel to achieve a synergistic improvement in mechanical strength.
Troubleshooting Guides
Issue 1: Inconsistent Gelation and Mechanical Properties
| Potential Cause | Troubleshooting Step |
| Incomplete peptide dissolution | Ensure the lyophilized this compound powder is fully dissolved in a suitable solvent (e.g., deionized water) before initiating gelation. Sonication can aid in dissolution. |
| Variations in pH or ionic strength | Prepare all solutions with buffers of a consistent pH and ionic strength. Verify the final pH of the peptide solution before inducing gelation. |
| Inaccurate peptide concentration | Accurately weigh the peptide and measure the solvent volume. Consider performing a concentration determination assay if precision is critical. |
| Premature aggregation | Some self-assembling peptides can be prone to aggregation. Consider using a "caged" version of the peptide that requires a trigger (e.g., light) for self-assembly to ensure controlled gelation. |
Issue 2: Chemical Cross-linking is Ineffective
| Potential Cause | Troubleshooting Step |
| Incorrect cross-linker concentration | Optimize the molar ratio of the cross-linker (e.g., EDC) to the this compound peptide. A common starting point is a 10:1 molar ratio of EDC to this compound. |
| Suboptimal pH for the cross-linking reaction | Carbodiimide chemistry is pH-sensitive. Ensure the reaction is carried out within the optimal pH range for the specific cross-linker being used. |
| Short reaction time | Allow sufficient time for the cross-linking reaction to proceed to completion. A typical reaction time is one hour at room temperature. |
| Inactive cross-linker | Use a fresh, high-quality cross-linking agent. EDC, for example, is moisture-sensitive and should be stored appropriately. |
Issue 3: Poor Cell Viability in Mechanically Enhanced Gels
| Potential Cause | Troubleshooting Step |
| Toxicity of the cross-linking agent | Thoroughly wash the cross-linked hydrogel to remove any unreacted cross-linker and byproducts before cell seeding. |
| Inappropriate gel stiffness for the cell type | Different cell types have optimal stiffness ranges for proliferation and differentiation. Characterize the mechanical properties of your enhanced gel and adjust the enhancement strategy to achieve a more suitable stiffness. |
| Alteration of bioactive motifs | Ensure that the chosen enhancement strategy does not block or denature any bioactive motifs that may be part of a modified this compound sequence. |
| Reduced porosity of the hydrogel | Some enhancement techniques may lead to a denser hydrogel matrix, which can hinder nutrient and oxygen diffusion. Characterize the porosity of your hydrogels and consider strategies to maintain adequate pore size. |
Quantitative Data Summary
Table 1: Effect of Chemical Cross-linking on this compound Hydrogel Mechanical Properties
| Cross-linking Strategy | Peptide Modification | Cross-linker | Key Findings on Mechanical Properties | Reference |
| Carbodiimide Cross-linking | Native this compound | EDC | Creates covalent amide bonds, resulting in a more robust 3D matrix. | |
| Disulfide Bonds | Cysteine-functionalized this compound | Oxidation | The number and position of cysteine residues affect the resulting mechanical properties. A single Cys residue can lead to better dynamic mechanical properties. |
Table 2: Influence of Environmental Factors on this compound Self-Assembly
| Factor | Parameter Range | Effect on Nanostructure/Mechanical Properties | Reference |
| pH | 4.0 - 9.0 | This compound maintains a fibrillar structure. | |
| NaCl Concentration | < 20 mM | Equivalent fibril radius increases with increasing salt concentration. | |
| NaCl Concentration | > 20 mM | Equivalent fibril radius decreases with increasing salt concentration. |
Experimental Protocols
Protocol 1: Carbodiimide Cross-linking of this compound Hydrogels
Objective: To enhance the mechanical stiffness of this compound hydrogels using EDC.
Materials:
-
This compound peptide (lyophilized powder)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Deionized water (18 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in deionized water to a final concentration of 1 mM.
-
Prepare EDC Stock Solution: Dissolve EDC in deionized water to a final concentration of 60.4 mM.
-
Dilute this compound: Dilute the this compound stock solution to the desired working concentration (e.g., 0.0604 mM) with deionized water.
-
Prepare Cross-linker Solution: Prepare a 0.604 mM EDC solution by diluting the EDC stock solution with deionized water.
-
Initiate Cross-linking: Mix the diluted this compound solution with the EDC solution to achieve a 10:1 molar ratio of EDC to this compound.
-
Incubation: Allow the mixture to react for 1 hour at room temperature, protected from light.
-
Gelation: Induce gelation by adding an equal volume of PBS (2X concentration) to the cross-linking mixture to achieve physiological ionic strength.
-
Characterization: Characterize the mechanical properties of the cross-linked hydrogel using rheology.
Protocol 2: Rheological Characterization of this compound Hydrogels
Objective: To measure the storage modulus (G') and loss modulus (G'') of this compound hydrogels.
Equipment:
-
Rheometer with a parallel plate geometry
Procedure:
-
Sample Preparation: Prepare the this compound hydrogel as described in the relevant protocol.
-
Sample Loading: Carefully place the hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap size, ensuring the sample fills the gap without overflowing.
-
Strain Sweep: Perform a strain sweep measurement to determine the linear viscoelastic region (LVR) of the hydrogel. This is the range of strain where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Set the strain to a value within the LVR. Perform a frequency sweep to measure G' and G'' as a function of frequency. This provides information about the hydrogel's viscoelastic behavior.
-
Time Sweep: To monitor gelation kinetics, perform a time sweep at a constant frequency and strain (within the LVR). This will show the evolution of G' and G'' over time as the gel forms.
Visualizations
Caption: Workflow for chemical cross-linking of this compound gels.
Caption: Strategies for enhancing this compound gel mechanics.
References
- 1. Chemically-Induced Cross-linking of Peptidic Fibrils for Scaffolding Polymeric Particles and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EAK Hydrogels Cross-Linked by Disulfide Bonds: Cys Number and Position Are Matched to Performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EAK Hydrogels Cross-Linked by Disulfide Bonds: Cys Number and Position Are Matched to Performances [iris.unict.it]
- 5. Effect of NaCl and peptide concentration on the self-assembly of an ionic-complementary peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EAK16-II and RADA16 for Neural Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
The field of neural tissue engineering is rapidly advancing, with self-assembling peptides (SAPs) emerging as promising biomaterials for creating three-dimensional (3D) scaffolds that mimic the native extracellular matrix (ECM) of the nervous system. Among the most studied SAPs are EAK16-II and RADA16, both of which form stable hydrogel scaffolds that support the culture and differentiation of neural stem cells (NSCs). This guide provides an objective comparison of their performance in neural tissue engineering applications, supported by experimental data, detailed protocols, and visual representations of key biological processes.
At a Glance: this compound vs. RADA16
While both this compound and RADA16 are ionic self-complementary peptides that form β-sheet-rich nanofibers, their amino acid sequences and charge distributions give rise to distinct properties. RADA16 has been more extensively studied in the context of neural tissue engineering, often serving as a foundational scaffold for functionalization with bioactive motifs. This compound, while also showing promise, has a less extensive body of literature specifically detailing its interactions with neural cells. A direct quantitative comparison in the literature is limited; therefore, this guide presents the available data for each peptide to facilitate an informed decision for your specific research needs.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and RADA16 hydrogels in the context of neural tissue engineering. It is important to note that experimental conditions can significantly influence these values.
Table 1: Mechanical Properties of this compound and RADA16 Hydrogels
| Property | This compound | RADA16 | Brain Tissue Mimicry |
| Storage Modulus (G') | Not widely reported for neural applications | 100 - 800 Pa[1][2] | 100 - 1000 Pa[3] |
| Concentration Dependence | Forms fibrillar assemblies independent of pH (6.5-7.5)[4][5] | Stiffness increases with concentration | - |
Table 2: Neuronal Viability and Differentiation in RADA16 Hydrogels
| Metric | RADA16 (unmodified) | RADA16 (functionalized) | Notes |
| Cell Viability | High (>95%) | High (>95%) | Generally high cytocompatibility reported. |
| Neuronal Differentiation | Supports spontaneous differentiation | Enhanced differentiation with motifs like IKVAV and RGD | Functionalization significantly improves neuronal lineage commitment. |
| Neurite Outgrowth | Supports neurite extension | Significantly increased neurite length and branching with functionalization | Functional motifs provide specific cues for axonal guidance. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are synthesized protocols for the preparation of peptide hydrogels and the 3D culture of neural stem cells.
Protocol 1: Preparation of this compound and RADA16 Hydrogels
This protocol describes the preparation of self-assembling peptide hydrogels for 3D cell culture.
Materials:
-
Lyophilized this compound or RADA16 peptide
-
Sterile, deionized water
-
10% (w/v) sucrose solution (sterile)
-
Cell culture medium (e.g., DMEM/F12)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized peptide in sterile, deionized water to a final concentration of 1% (w/v) (10 mg/mL). For enhanced gelation, a 10% sucrose solution can be used as the solvent.
-
Sonication: Sonicate the peptide solution for 30 minutes to ensure complete dissolution and to break any pre-formed aggregates.
-
Sterilization: Filter-sterilize the peptide solution through a 0.22 µm syringe filter.
-
Hydrogel Formation (for cell encapsulation):
-
Mix the sterile peptide solution with a cell suspension in culture medium at a desired ratio (e.g., 1:1 v/v).
-
Gently pipette the mixture into a culture well or dish.
-
Induce gelation by adding sterile PBS or cell culture medium to the peptide-cell suspension. The ions in the physiological buffer will screen the electrostatic repulsion between the peptide nanofibers, leading to hydrogel formation.
-
-
Hydrogel Formation (for acellular scaffolds):
-
Pipette the sterile peptide solution into the desired culture vessel.
-
Add an equal volume of sterile PBS or cell culture medium to initiate gelation.
-
Allow the hydrogel to solidify at room temperature for 30-60 minutes before seeding cells on top.
-
Protocol 2: 3D Neural Stem Cell Culture and Differentiation
This protocol details the encapsulation and differentiation of neural stem cells within peptide hydrogels.
Materials:
-
Prepared 1% this compound or RADA16 hydrogel solution
-
Neural stem cells (NSCs)
-
NSC expansion medium (e.g., Neurobasal medium supplemented with B27, N2, bFGF, and EGF)
-
NSC differentiation medium (e.g., Neurobasal medium supplemented with B27, N2, BDNF, GDNF, and cAMP)
-
Live/Dead viability/cytotoxicity kit
-
Immunostaining reagents (e.g., primary antibodies for β-III tubulin, GFAP, and DAPI)
Procedure:
-
Cell Preparation: Culture and expand NSCs according to standard protocols. Harvest and resuspend the cells in NSC expansion medium at a desired concentration (e.g., 1 x 10^6 cells/mL).
-
Cell Encapsulation: Mix the NSC suspension with the sterile 1% peptide solution at a 1:1 volume ratio. Immediately plate the mixture into a pre-warmed culture dish. Add differentiation medium to initiate gelation.
-
Cell Culture and Differentiation:
-
Incubate the 3D cultures at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace the medium with fresh differentiation medium.
-
Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).
-
-
Assessment of Cell Viability: At desired time points, assess cell viability using a Live/Dead assay according to the manufacturer's instructions.
-
Immunocytochemistry:
-
Fix the hydrogel-cell constructs with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against neuronal (e.g., β-III tubulin) and glial (e.g., GFAP) markers overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Image the constructs using a confocal microscope to assess cell morphology, differentiation, and neurite outgrowth.
-
Signaling Pathways in Neural Tissue Engineering
The interaction of neural stem cells with their microenvironment is critical for directing their fate. Self-assembling peptide scaffolds can influence cell behavior through both mechanical and biochemical cues.
dot
Caption: General signaling pathways influenced by peptide scaffolds in neural stem cells.
dot
Caption: Experimental workflow for evaluating peptide scaffolds for neural tissue engineering.
Discussion and Conclusion
Both this compound and RADA16 offer promising platforms for neural tissue engineering. RADA16 is a well-characterized scaffold that has been shown to support neuronal viability and differentiation, particularly when functionalized with bioactive motifs. The mechanical properties of RADA16 hydrogels can be tuned to mimic the stiffness of brain tissue, a critical factor in directing neural cell fate.
Data on the performance of this compound in neural applications is less comprehensive. While its self-assembling properties are established, more research is needed to quantify its impact on neuronal cell behavior. The choice between this compound and RADA16 will ultimately depend on the specific goals of the research. RADA16 provides a robust and well-documented starting point, especially for studies involving functionalization. This compound may offer an alternative with potentially different self-assembly kinetics and mechanical properties that could be advantageous for specific applications, warranting further investigation.
Future studies should focus on direct, side-by-side comparisons of these and other self-assembling peptides to provide a clearer understanding of their relative strengths and weaknesses in the complex and demanding field of neural tissue engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogels Derived from Central Nervous System Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining and Designing Polymers and Hydrogels for Neural Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of amino acid sequence and pH on nanofiber formation of self-assembling peptides this compound and EAK16-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-Assembly of the Ionic Peptide EAK16: The Effect of Charge Distributions on Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Confirming EAK16-II Beta-Sheet Structure with Circular Dichroism Analysis
An Objective Comparison and Guide for Researchers
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique widely employed to analyze the secondary structure of peptides and proteins in solution. For researchers working with the self-assembling peptide EAK16-II, CD analysis serves as a cornerstone for confirming its characteristic β-sheet conformation. This guide provides a comparative overview of CD analysis for this compound, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in their structural characterization efforts.
This compound and its Propensity for β-Sheet Formation
This compound is a 16-residue ionic self-complementary peptide with the sequence AEAEAKAKAEAEAKAK. Its design, featuring alternating hydrophobic (Alanine) and hydrophilic (Glutamic acid and Lysine) residues, drives its self-assembly into stable β-sheet structures in aqueous solutions. This propensity is critical for the formation of nanofibers and hydrogels, which are of significant interest in biomedical and biotechnological applications.
Circular Dichroism as a Definitive Tool
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The secondary structure of a peptide dictates a unique CD spectrum, making it an invaluable tool for structural confirmation. A typical β-sheet structure exhibits a characteristic CD spectrum with a negative band around 218 nm and a positive band around 195-200 nm.[1][2][3]
Comparative Analysis of Secondary Structures by CD
The CD spectrum of this compound is distinct from other common secondary structures like α-helices and random coils. The following table summarizes the characteristic CD spectral features, providing a basis for comparison.
| Secondary Structure | Positive Peak (Maximum) | Negative Peak (Minimum) |
| β-Sheet (e.g., this compound) | ~195-200 nm | ~218 nm |
| α-Helix | ~192 nm | ~208 nm and ~222 nm |
| Random Coil | ~212 nm (weak) | ~198 nm |
This data is compiled from multiple sources providing typical values for peptide secondary structures.[1][4]
A study on the self-assembling peptide d-EAK16, the D-amino acid counterpart of this compound, demonstrated a typical β-sheet spectrum at 25°C, which transitioned to an α-helical spectrum at temperatures above 80°C. This highlights the sensitivity of CD in detecting conformational changes. The L-form, l-EAK16, in contrast, shows a very stable β-sheet structure that does not undergo such a drastic transition upon heating.
Experimental Protocol: CD Analysis of this compound
This section provides a detailed methodology for performing CD spectroscopy on this compound to verify its β-sheet structure.
1. Peptide Preparation and Handling:
-
Synthesize this compound peptide (acetylated at the N-terminus and amidated at the C-terminus) with a purity of >95%, confirmed by HPLC and mass spectrometry.
-
Prepare a stock solution of the lyophilized peptide in sterile, deionized water (e.g., Milli-Q) at a concentration of 1 mg/mL.
-
For CD measurements, dilute the stock solution to a final concentration of 50-100 µM in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0).
2. Spectrometer Setup and Parameters:
-
Use a calibrated circular dichroism spectrometer.
-
Set the wavelength range to 190-260 nm to cover the characteristic peaks for β-sheets, α-helices, and random coils.
-
Use a quartz cuvette with a path length of 0.1 cm or 1 mm.
-
Set the instrument parameters as follows (these may be adjusted based on the specific instrument and sample):
-
Bandwidth: 1.0 nm
-
Scan Speed: 50 nm/min
-
Data Pitch/Step Interval: 1 nm
-
Averaging Time/Time-per-Point: 1-3 seconds
-
Number of Scans to Average: 3-5
-
3. Data Acquisition:
-
Record a baseline spectrum of the buffer solution under the same experimental conditions and subtract it from the peptide sample spectrum.
-
Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.
-
Ensure the photomultiplier tube (PMT) voltage does not exceed the recommended limits (usually below 600-700 V) to avoid signal distortion.
4. Data Processing and Analysis:
-
Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues (16 for this compound)
-
l is the path length of the cuvette in centimeters.
-
-
Analyze the resulting spectrum for the characteristic features of a β-sheet structure: a positive peak around 195-200 nm and a negative peak around 218 nm.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for CD analysis and the logical process of confirming the β-sheet structure.
Caption: Experimental workflow for CD analysis of this compound.
References
Assessing the Cytotoxicity of Eak16-II Hydrogels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Self-assembling peptide hydrogels, particularly Eak16-II, have emerged as promising biomaterials for a range of applications, including drug delivery and tissue engineering. Their inherent biocompatibility is a key advantage. This guide provides an objective comparison of the cytotoxicity of this compound hydrogels with two other widely used alternatives: alginate and hyaluronic acid hydrogels. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of the most appropriate scaffold for your research needs.
Comparative Analysis of Hydrogel Cytotoxicity
The following tables summarize quantitative data from various studies assessing the cytotoxicity of this compound, alginate, and hyaluronic acid hydrogels using common assays. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from individual studies. Variations in cell types, hydrogel concentrations, and specific assay protocols can influence results.
Table 1: Cell Viability in Different Hydrogel Scaffolds
| Hydrogel Type | Cell Type | Assay | Duration | Cell Viability (%) |
| This compound (modified) | Human Osteoblasts | Not specified | - | Good cell viability reported[1][2] |
| This compound (cross-linked) | Macrophages | Not specified | Overnight | Viable[3] |
| Alginate-Gelatin | U2OS | LDH Assay | 7 days | ~90%[4] |
| Alginate Composite | MC3T3-E1 | - | 5 days | Good cell viability and proliferation[5] |
| Hyaluronic Acid (2 mg/ml) | MC3T3-E1 | MicroDrop Assay | 72 hours | >90% |
| Hyaluronic Acid (10 mg/ml) | L929 | MicroDrop Assay | 72 hours | Gradual decline to 17% |
Table 2: Lactate Dehydrogenase (LDH) Release from Cells in Hydrogels
| Hydrogel Type | Cell Type | Duration | LDH Release (% of positive control) |
| This compound | - | - | Data not available |
| Hydrogel Sealant | Fibroblasts | - | <6% |
| Alginate-Gelatin | U2OS & NIH/3T3 | 7 days | Not significantly different from control |
Experimental Protocols for Cytotoxicity Assessment
Accurate assessment of cytotoxicity is crucial for evaluating biomaterials. Below are detailed methodologies for three commonly used assays for cells cultured within 3D hydrogel scaffolds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Encapsulation: Encapsulate cells within the hydrogel of interest in a 96-well plate. Culture for the desired time period.
-
MTT Reagent Preparation: Prepare a stock solution of MTT (5 mg/mL in phosphate-buffered saline - PBS).
-
Incubation: Add 10 µL of MTT stock solution to each well containing 100 µL of cell-laden hydrogel and culture medium. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to a control group (cells in culture medium without the hydrogel).
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Encapsulation and Culture: Culture cells within the hydrogels in a 96-well plate for the desired duration. Include a positive control (cells treated with a lysis buffer to achieve 100% LDH release) and a negative control (cells in medium only).
-
Supernatant Collection: Carefully collect a specific volume (e.g., 50 µL) of the culture supernatant from each well without disturbing the hydrogel.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and INT, which forms a red formazan product) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculation: Cytotoxicity is calculated as the percentage of LDH release relative to the positive control.
Live/Dead Staining
This fluorescence-based assay provides a direct visualization of viable and non-viable cells within the hydrogel. It utilizes two fluorescent dyes: Calcein AM, which stains viable cells green, and Ethidium Homodimer-1 (EthD-1), which stains the nuclei of dead cells red.
Protocol:
-
Staining Solution Preparation: Prepare a working solution of Calcein AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in a suitable buffer like PBS.
-
Staining: Remove the culture medium from the cell-laden hydrogels and wash gently with PBS. Add the Live/Dead staining solution to each hydrogel and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the hydrogels with PBS to remove excess dyes.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantification: The percentage of viable cells can be quantified by counting the number of green and red cells in representative images.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the described cytotoxicity assays.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: Workflow for Live/Dead cell staining.
Conclusion
The choice of hydrogel will ultimately depend on the specific application, required mechanical properties, and the cell type being used. For applications where a completely synthetic and well-defined biomaterial is paramount, this compound presents a compelling option. For established applications with a wealth of comparative data, alginate and hyaluronic acid remain robust choices. Researchers are encouraged to perform their own specific cytotoxicity assessments using the detailed protocols provided to ensure the optimal performance of their chosen hydrogel system.
References
- 1. researchgate.net [researchgate.net]
- 2. EAK Hydrogels Cross-Linked by Disulfide Bonds: Cys Number and Position Are Matched to Performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically-Induced Cross-linking of Peptidic Fibrils for Scaffolding Polymeric Particles and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self‐Assembling Peptide‐Based Hydrogels for Wound Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Drug Release Profiles of EAK16-II and Pluronic Gels
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate hydrogel system is a critical determinant for the efficacy of a drug delivery vehicle. This guide provides a comparative evaluation of two prominent hydrogel platforms: the self-assembling peptide EAK16-II and the thermosensitive polymer Pluronic F-127. By examining their drug release profiles, physicochemical properties, and experimental methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their specific therapeutic applications.
At a Glance: Key Performance Indicators
| Feature | This compound Hydrogel | Pluronic F-127 Hydrogel |
| Mechanism of Gelation | Self-assembly into β-sheet structures, forming a nanofibrous network.[1][2] | Thermoreversible gelation; forms micelles at elevated temperatures that pack into a gel lattice.[3][4] |
| Biocompatibility | Generally high, as it is composed of natural amino acids.[5] | Considered biocompatible and has been used in various pharmaceutical applications. |
| Drug Encapsulation | Particularly effective for stabilizing and delivering hydrophobic drugs. | Can encapsulate both hydrophilic and hydrophobic drugs within its micellar structures. |
| Release Kinetics | Can provide sustained release, with the release rate influenced by the peptide-drug ratio. | Typically exhibits zero-order release kinetics, often governed by gel erosion. |
| Key Advantage | Forms a stable, nanofibrous scaffold that can mimic the extracellular matrix. | Injectable as a liquid at room temperature, forming a gel at body temperature. |
Quantitative Analysis of Drug Release
The following tables summarize quantitative data from various studies, showcasing the drug release performance of this compound and Pluronic F-127 hydrogels with different therapeutic agents.
This compound Hydrogel: Drug Release Data
| Drug | Concentration | Key Findings | Reference |
| Ellipticine | 0.5 mg/mL peptide | Stabilized the hydrophobic drug in aqueous solution, forming peptide-drug complexes. | |
| Ellipticine | 20 mg/kg (in vivo) | Prolonged the residence time of the drug and increased the area under the concentration-time curve (AUC) compared to the drug alone. |
Pluronic F-127 Hydrogel: Drug Release Data
| Drug | Polymer Conc. | Release Profile | Key Findings | Reference |
| Paclitaxel | 18% | Sustained release over 120 hours | Liposomal gel formulation showed the longest drug-release period. Release followed zero-order kinetics, predominated by an erosion-type mechanism. | |
| Temozolomide | 18% | Sustained release | Release mechanism was found to be diffusion-controlled. | |
| Naltrexone | 20-35% | Sustained release over 140 hours | Increasing Pluronic F-127 concentration decreased the drug release rate. | |
| Vancomycin | 30% | Flow rate dependent | A lower flow rate (0.1 mL/min) resulted in a higher release of the drug. | |
| 5-Fluorouracil | Not specified | Approximately linear release within 12 hours | Dual responsive hydrogel showed good biocompatibility. |
Experimental Protocols
Preparation of this compound Hydrogels
The self-assembling peptide this compound forms a hydrogel through a process of nanofiber formation driven by ionic-complementary interactions.
Materials:
-
This compound peptide (Ac-(AEAEAKAK)₂-CONH₂)
-
Drug to be encapsulated (e.g., Ellipticine)
-
Deionized water or appropriate buffer solution
Procedure:
-
Dissolve the this compound peptide in deionized water to the desired concentration (e.g., 0.5 mg/mL).
-
Add the hydrophobic drug to the peptide solution.
-
Stir the mixture for an extended period (e.g., 48 hours) to allow for the formation of peptide-drug complexes and self-assembly into a hydrogel.
This compound hydrogel preparation workflow.
Preparation of Pluronic F-127 Hydrogels
Pluronic F-127 is a triblock copolymer that exhibits thermoreversible gelation. It is a liquid at low temperatures and forms a gel at physiological temperatures.
Materials:
-
Pluronic F-127
-
Cold deionized water or phosphate-buffered saline (PBS)
-
Drug to be encapsulated
Procedure (Cold Method):
-
Weigh the desired amount of Pluronic F-127.
-
Slowly add the Pluronic F-127 powder to a cold aqueous solution (4-5°C) with continuous stirring.
-
Continue stirring until the polymer is completely dissolved, resulting in a clear solution.
-
Add the drug to the cold Pluronic solution and mix until homogeneous.
-
The resulting solution will be a liquid at room temperature and will form a gel upon warming to 37°C.
Pluronic F-127 hydrogel preparation workflow.
In Vitro Drug Release Study Protocol
A common method to evaluate the drug release profile from hydrogels is the dialysis membrane method.
Apparatus and Materials:
-
Dialysis membrane tubing (with appropriate molecular weight cut-off)
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking water bath or incubator
-
Apparatus for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Load a specific volume of the drug-containing hydrogel into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium.
-
Place the setup in a shaking water bath maintained at 37°C.
-
At predetermined time intervals, withdraw an aliquot of the release medium for analysis.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples.
In vitro drug release experimental workflow.
Concluding Remarks
Both this compound and Pluronic F-127 offer distinct advantages as drug delivery platforms. This compound excels in forming stable, biomimetic scaffolds ideal for the sustained release of hydrophobic drugs. Its self-assembling nature provides a robust nanofibrous network. In contrast, Pluronic F-127's thermoreversible properties make it an attractive option for injectable in situ gelling systems, capable of delivering a broad range of therapeutic agents with a characteristic zero-order release profile.
The choice between these two hydrogels will ultimately depend on the specific requirements of the therapeutic application, including the properties of the drug to be delivered, the desired release kinetics, and the intended route of administration. The data and protocols presented in this guide serve as a valuable resource for researchers to navigate these decisions and advance the development of effective hydrogel-based drug delivery systems.
References
A Comparative Analysis of Eak16-II and Other Self-Assembling Peptides for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate self-assembling peptide is critical for the successful design of novel biomaterials. This guide provides an objective comparison of Eak16-II with other prominent self-assembling peptides, supported by experimental data, to aid in this selection process.
Self-assembling peptides (SAPs) have emerged as a versatile class of biomaterials with wide-ranging applications in tissue engineering, regenerative medicine, and drug delivery.[1][2][3] Their ability to spontaneously form well-ordered nanostructures, such as nanofibers and hydrogels, under specific environmental conditions makes them ideal candidates for creating scaffolds that mimic the native extracellular matrix (ECM).[4][5] Among the various SAPs developed, this compound has garnered significant attention due to its unique properties and potential for biomedical applications.
This compound is a 16-amino acid peptide with the sequence Ac-AEAEAKAKAEAEAKAK-NH2. It belongs to the family of ionic self-complementary peptides, characterized by alternating hydrophobic (Alanine) and charged (Glutamic acid and Lysine) amino acid residues. This specific arrangement facilitates its self-assembly into stable β-sheet structures that form nanofibers and hydrogels in aqueous solutions.
This guide will compare the properties and performance of this compound with other well-established self-assembling peptides, including RADA16, KLD-12, and peptide amphiphiles (PAs). The comparison will focus on key parameters such as self-assembly mechanism, morphology of assembled structures, mechanical properties of the resulting hydrogels, and their performance in biomedical applications, particularly drug delivery and cell culture.
Comparative Data of Self-Assembling Peptides
The following tables summarize the key properties and performance metrics of this compound and other selected self-assembling peptides based on available experimental data.
| Peptide | Sequence | Molecular Weight (Da) | Self-Assembly Trigger | Secondary Structure | Assembled Morphology |
| This compound | Ac-AEAEAKAKAEAEAKAK-NH2 | 1656.82 | Change in ionic strength, pH | β-sheet | Nanofibers, fibrillar networks |
| RADA16-I | Ac-RADARADARADARADA-NH2 | ~1713 | Change in ionic strength, pH | β-sheet | Nanofibers (~10 nm diameter) |
| KLD-12 | Ac-KLDLKLDLKLDL-NH2 | ~1449 | Change in ionic strength, pH | β-sheet | Nanofibers, fibrillar hydrogels |
| Peptide Amphiphiles (PAs) | Varies (e.g., C16-VVAAEE) | Varies | Change in pH, ionic strength, temperature | β-sheet | Nanofibers, cylindrical micelles |
Table 1: Physicochemical Properties and Self-Assembly Characteristics. This table provides a comparative overview of the fundamental properties of this compound and other self-assembling peptides.
| Peptide | Hydrogel Concentration (%) | Storage Modulus (G') (Pa) | Key Applications |
| This compound | 0.1 - 1.0 | 10 - 1000 | Drug delivery (hydrophobic drugs), tissue engineering, cell culture |
| RADA16-I | 0.5 - 2.0 | 100 - 10,000 | Hemostasis, tissue regeneration, 3D cell culture |
| KLD-12 | 0.5 - 1.5 | 50 - 500 | Cartilage and bone regeneration, antimicrobial applications |
| Peptide Amphiphiles (PAs) | 0.5 - 2.0 | 100 - 62,000 | Targeted drug delivery, regenerative medicine, bio-inks for 3D printing |
Table 2: Mechanical Properties and Biomedical Applications. This table compares the mechanical strength of hydrogels formed by different self-assembling peptides and their primary areas of application in biomedicine.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to characterize self-assembling peptides.
Peptide Synthesis and Purification
Self-assembling peptides are typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain attached to a solid resin support. Following synthesis, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry.
Characterization of Self-Assembly
-
Atomic Force Microscopy (AFM): AFM is used to visualize the morphology of the self-assembled nanostructures. A small volume of the peptide solution is deposited onto a freshly cleaved mica surface, allowed to adsorb, and then dried before imaging. This technique provides high-resolution images of nanofibers, nanotubes, and other aggregates.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the secondary structure of the peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation (e.g., α-helix, β-sheet, random coil).
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is another powerful technique for analyzing the secondary structure of peptides. The amide I region (1600-1700 cm⁻¹) of the infrared spectrum is particularly informative, with characteristic peaks for β-sheet structures typically observed between 1620 and 1640 cm⁻¹.
-
Rheology: The mechanical properties of the peptide hydrogels are characterized using a rheometer. Oscillatory rheology is performed to measure the storage modulus (G') and loss modulus (G''), which provide information about the elastic and viscous properties of the hydrogel, respectively.
Visualizing Molecular Interactions and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Figure 1: Self-assembly mechanism of this compound.
Figure 2: Experimental workflow for peptide characterization.
Discussion and Conclusion
The choice of a self-assembling peptide for a specific biomedical application depends on a careful consideration of its properties.
This compound stands out for its well-characterized self-assembly into fibrillar networks, making it suitable for encapsulating and delivering hydrophobic drugs. Studies have shown that this compound can stabilize hydrophobic compounds in aqueous solutions, enhancing their bioavailability. Its hydrogels also provide a supportive environment for cell attachment and growth.
In comparison, RADA16-I is renowned for its rapid gelation in physiological conditions, leading to its successful application as a hemostatic agent. Its robust hydrogel network also makes it a popular choice for 3D cell culture and tissue regeneration studies.
KLD-12 offers the advantage of promoting osteogenic differentiation, making it a promising candidate for bone tissue engineering. Furthermore, modifications to the KLD-12 sequence have endowed it with antimicrobial properties, a significant benefit for preventing implant-associated infections.
Peptide Amphiphiles (PAs) represent a highly versatile class of self-assembling molecules. By modifying the hydrophilic head group and the hydrophobic tail, the properties of PA hydrogels, such as their mechanical stiffness and bioactivity, can be finely tuned over a wide range. This tunability makes them suitable for a broad spectrum of applications, from targeted drug delivery to creating sophisticated scaffolds for regenerative medicine.
References
- 1. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Multifunctional Self-Assembled Peptide Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jpt.com [jpt.com]
- 5. Self-assembling peptide scaffolds for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EAK16-II Scaffold Performance: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of the self-assembling peptide scaffold EAK16-II. As a valuable tool in tissue engineering and drug delivery, understanding its correlation between laboratory testing and real-world biological application is crucial. This document objectively compares this compound's performance with alternative peptide scaffolds, supported by experimental data, detailed protocols, and visual representations of associated biological pathways and workflows.
Introduction to this compound and Self-Assembling Peptides
This compound (Ac-(AEAEAKAK)2-CONH2) is a member of the self-assembling peptide family, which forms well-ordered nanostructures, specifically β-sheet fibrils, in aqueous solutions.[1][2] These fibrils entangle to create hydrogels, which are highly hydrated, biocompatible, and biodegradable, making them excellent candidates for scaffolds in tissue engineering and as vehicles for controlled drug delivery.[3][4] Their synthetic nature also ensures a high degree of purity and reduced immunogenicity compared to some biologically derived materials.[5]
This guide will focus on the correlation between the in vitro characteristics of this compound scaffolds, such as cell viability and proliferation, and their in vivo performance, including biocompatibility, tissue regeneration, and drug release kinetics. For comparative purposes, data from another well-studied self-assembling peptide, RADA16, will be included where direct in vivo quantitative data for this compound is limited.
In Vitro Performance of this compound Scaffolds
The in vitro performance of a scaffold is a critical indicator of its potential for in vivo success. Key parameters evaluated include cytotoxicity, cell attachment, proliferation, and differentiation.
Cytotoxicity and Biocompatibility
This compound scaffolds have demonstrated excellent in vitro biocompatibility. Studies have shown that this compound does not exhibit significant cytotoxicity to various cell lines. Standard assays to determine this include the MTT and LDH assays.
Table 1: In Vitro Cytotoxicity Data for Self-Assembling Peptide Scaffolds
| Scaffold | Cell Line | Assay | Results | Reference |
| This compound | PC12 | Not specified | No apparent toxicity | |
| RADA16 | L929 | Metabolic Activity | No significant effect |
Cell Attachment, Proliferation, and Differentiation
The nanofibrous architecture of this compound hydrogels mimics the natural extracellular matrix (ECM), providing a suitable environment for cell attachment and growth.
Table 2: In Vitro Cell Behavior on Self-Assembling Peptide Scaffolds
| Scaffold | Cell Type | Observation | Quantitative Data | Reference |
| This compound | PC12 | Cell attachment and neurite outgrowth | - | |
| RADA16 | Chondrocytes | Maintained differentiated status, expressed collagen type-II and glycosaminoglycans | Intensified expression through 3 weeks | |
| RADA16 + TGF-β1 | hBMSCs | Promoted proliferation and differentiation into chondrocytes | 80% differentiation within 14 days |
In Vivo Performance and Correlation with In Vitro Findings
Translating in vitro success to in vivo efficacy is the ultimate goal. This section examines the available in vivo data for this compound and its correlation with the in vitro findings. Due to a scarcity of quantitative in vivo data for this compound in tissue regeneration, data from the comparable RADA16 scaffold is presented to provide a benchmark.
Biocompatibility and Host Response
Tissue Regeneration
The ability of a scaffold to support and promote the regeneration of damaged tissue is a key performance metric.
Table 3: In Vivo Tissue Regeneration Data for Self-Assembling Peptide Scaffolds
| Scaffold | Animal Model | Defect Model | Outcome | Quantitative Data | Reference |
| RADA16 | Rabbit | Articular Cartilage | Improved cartilage repair | - | |
| RADA16 + TGF-β1 | Not Specified | Cartilage | Promotes cartilage regeneration | - | |
| RADA16 | Rat | Calvarial Bone Defect | Enhanced bone regeneration | Higher bone volume compared to control | |
| RADA16 | Rat | Femoral Bone Defect | Promoted osteogenesis and vascularization | - |
Note: The lack of specific quantitative in vivo tissue regeneration data for this compound in the public domain is a current research gap. The data for RADA16 suggests the potential of this class of peptides.
Drug Delivery
This compound has been investigated as a carrier for hydrophobic drugs, demonstrating its potential in controlled release applications.
Table 4: In Vitro and In Vivo Drug Delivery Performance of this compound
| Application | Drug | In Vitro Observation | In Vivo Correlation | Quantitative Data | Reference |
| Anticancer Drug Delivery | Ellipticine | Stabilization of the hydrophobic drug in aqueous solution | Enhanced cellular uptake via caveolae-dependent endocytosis | Nanoparticles with an average size of ~100 nm |
The in vitro ability of this compound to encapsulate and stabilize ellipticine directly correlates with its enhanced cellular delivery in a biological context. This demonstrates a strong in vitro-in vivo correlation for its application as a drug delivery vehicle.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Scaffold Incubation: Prepare this compound hydrogel extracts by incubating the scaffold in a cell culture medium for 24 hours.
-
Treatment: Remove the culture medium from the cells and replace it with the hydrogel extract. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
In Vivo Subcutaneous Implantation of Hydrogel Scaffold (Mouse Model)
-
Animal Preparation: Anesthetize the mouse and shave the dorsal area.
-
Incision: Make a small incision in the skin.
-
Pocket Formation: Create a subcutaneous pocket by blunt dissection.
-
Scaffold Implantation: Inject the this compound hydrogel into the pocket.
-
Wound Closure: Suture the incision.
-
Post-operative Care: Monitor the animal for any signs of inflammation or distress.
-
Histological Analysis: At predetermined time points, euthanize the animal and excise the implant and surrounding tissue for histological analysis to assess biocompatibility and tissue integration.
In Vivo Critical-Size Bone Defect Model (Rat Model)
-
Animal Preparation: Anesthetize a rat and expose the calvarium or femur.
-
Defect Creation: Create a critical-size defect (e.g., 5 mm diameter in the calvaria) using a dental drill.
-
Scaffold Implantation: Fill the defect with the this compound hydrogel.
-
Wound Closure: Suture the periosteum and skin.
-
Analysis: At various time points, evaluate bone regeneration using micro-CT imaging and histological analysis.
Signaling Pathways and Experimental Workflows
The interaction of cells with the this compound scaffold is mediated by complex signaling pathways. While direct experimental evidence for this compound is still emerging, based on the behavior of cells on other biomaterials, it is hypothesized that integrin-mediated signaling plays a crucial role.
Proposed Signaling Pathway for Cell Adhesion on this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Self-Assembly of the Ionic Peptide EAK16: The Effect of Charge Distributions on Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-Assembling Peptide EAK16 and RADA16 Nanofiber Scaffold Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular binding of self-assembling peptide this compound with anticancer agent EPT and its implication in cancer cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Eak16-II: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of the self-assembling peptide Eak16-II is a critical aspect of laboratory safety and environmental stewardship. Given that the specific toxicological properties of many synthetic peptides like this compound are not extensively documented, a precautionary approach is essential.[1][2] This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Core Principles of this compound Waste Management
This compound should be handled as a potentially hazardous material.[1] This principle dictates that all materials contaminated with this compound, including solid waste, liquid waste, and consumables, must be segregated from general waste and disposed of following hazardous waste guidelines.[1]
Immediate Safety and Handling Precautions
Before commencing any work or disposal procedures involving this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat.[1] When handling this compound in its lyophilized or powdered form, all operations should be conducted within a well-ventilated area or a chemical fume hood to prevent inhalation.
Key Safety and Handling Data Summary
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment | Chemical safety glasses, gloves, lab coat. | |
| Handling of Powder | Use a chemical fume hood or well-ventilated area. | |
| Storage (Lyophilized) | Store at -20°C or colder, preferably -80°C, with desiccant in a sealed container away from bright light. | |
| Spill Cleanup (Powder) | Sweep up, place in a closed container for disposal. Ventilate and wash the area after cleanup. | |
| Spill Cleanup (Liquid) | Absorb with sand or vermiculite, place in a closed container for disposal. Ventilate and wash the area. | |
| Incompatibilities | Strong oxidizing agents. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound waste generated in a typical research laboratory setting.
Step 1: Segregation of this compound Waste
Proper segregation is the foundation of safe waste management.
-
Solid Waste: This category includes items such as contaminated pipette tips, microcentrifuge tubes, gloves, absorbent paper, and vials that have come into direct contact with this compound.
-
Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental buffers, and supernatants from cell cultures (if applicable).
Step 2: Collection and Containment of this compound Waste
-
Solid Waste Containment:
-
Procedure: Collect all solid waste in a dedicated, leak-proof container that is clearly labeled. High-density polyethylene (HDPE) containers are a suitable option. The container must be kept securely closed except when actively adding waste.
-
Labeling: The container must be labeled with "Hazardous Chemical Waste," the name "this compound," and the primary hazard associated with it (e.g., "Potentially Toxic Chemical").
-
-
Liquid Waste Containment:
-
Procedure: Collect all liquid waste in a dedicated, leak-proof, and chemically resistant container. The container should be sealed with a secure cap when not in use.
-
Labeling: Clearly label the container with "Hazardous Chemical Waste," the name "this compound," and list all solvent components (e.g., water, DMSO, acetic acid).
-
Step 3: Storage of this compound Waste
-
Procedure: Store waste containers in a designated, secure area, such as a satellite accumulation area for hazardous waste. It is best practice to use secondary containment trays to mitigate any potential spills. The storage location should be away from general laboratory traffic and clearly marked. Ensure that incompatible waste types are not stored together.
Step 4: Final Disposal
-
Procedure: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Adhere to all federal, state, and local environmental regulations for waste disposal.
Experimental Protocols and Considerations
While specific experimental protocols for this compound are diverse, its use in cell-based assays or animal models necessitates additional precautions.
-
Biohazardous Waste: If this compound has been used in conjunction with biological materials, the resulting waste must be treated as biohazardous. This may require an initial decontamination step, such as autoclaving, before being managed as chemical waste. Always consult and adhere to your institution's biosafety guidelines.
Visualizing the this compound Disposal Workflow
Caption: A workflow diagram illustrating the key stages of proper this compound waste management.
This compound Self-Assembly and Application Context
This compound is a self-assembling peptide known for forming β-sheets and β-fibrils in aqueous solutions, particularly at physiological ionic strengths. This property is central to its application in creating depots for drug delivery and as scaffolding in tissue engineering. The sequence of this compound is (AEAEAKAK)2, featuring an alternating pattern of charged (glutamic acid - E, lysine - K) and hydrophobic (alanine - A) amino acids.
The self-assembly process is influenced by factors such as peptide concentration, pH, and ionic strength. Understanding this behavior is crucial, as the formation of fibrils can impact its interaction with biological systems and should be considered during handling and disposal.
Caption: A simplified diagram showing the self-assembly of this compound peptides into fibrils.
References
Personal protective equipment for handling Eak16-II
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of the self-assembling peptide Eak16-II. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of your research. This compound is a self-assembling peptide that forms β-sheets and β-fibrils and is generally considered biocompatible; however, appropriate precautions should always be taken when handling any chemical or nanomaterial.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine if additional PPE is required. The following table summarizes the recommended PPE for handling this compound in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate national safety standards (e.g., ANSI Z87.1 in the US). |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during bulk solution preparation or transfer. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection, especially when handling the lyophilized powder.[1] Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing. For handling larger quantities of lyophilized powder, a coat made from a non-woven, low-linting fabric is recommended to minimize particle adhesion.[1][2][3] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling larger quantities of lyophilized this compound to prevent inhalation of fine particles.[4] A NIOSH-approved N95 or higher-rated respirator is advised. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and functionality of this compound.
Handling Lyophilized this compound Powder
Lyophilized peptides are often hygroscopic and sensitive to atmospheric moisture.
-
Acclimatization: Before opening, allow the sealed container of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide.
-
Weighing: Perform weighing procedures in a controlled environment, such as a chemical fume hood or a balance enclosure, to minimize air currents and exposure. Weigh the desired amount of powder quickly and reseal the container tightly.
-
Personal Protective Equipment: Always wear the recommended PPE, including a dust mask or respirator, when handling the lyophilized powder.
Preparation of this compound Solutions
-
Solvent Selection: this compound is typically dissolved in high-purity water (e.g., 18 MΩ·cm). The pH of the solution can influence its self-assembly into nanofibers.
-
Dissolution: To reconstitute, add the appropriate volume of solvent to the vial containing the lyophilized peptide. Gently swirl or vortex the vial to dissolve the peptide. Sonication in a water bath can aid dissolution, but avoid excessive heating.
-
Sterilization: If the this compound solution is intended for cell culture or in vivo use, it should be prepared under sterile conditions in a biological safety cabinet.
Storage of this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or colder | Long-term | Store in a tightly sealed container in a dry, dark environment. |
| Stock Solution | -20°C or -80°C | Up to 1 month at -20°C; up to 6 months at -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Working Solution | 2-8°C | Short-term (a few days) | Stability in solution at refrigerated temperatures is limited. Prepare fresh as needed. |
Disposal Plan
All waste materials contaminated with this compound should be disposed of in accordance with institutional and local regulations for chemical and/or biological waste.
-
Solid Waste: Used gloves, weigh boats, and other contaminated disposable labware should be placed in a designated solid waste container.
-
Liquid Waste: Unused or waste this compound solutions should be collected in a clearly labeled liquid waste container. Do not pour down the drain unless permitted by local ordinances.
-
Sharps: Any needles or other sharps used for handling this compound solutions must be disposed of in a designated sharps container.
Experimental Workflow and Safety Precautions
The following diagram illustrates the general workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Logical Relationship of Safety Precautions
The implementation of safety precautions follows a hierarchical approach to minimize risk.
Caption: Hierarchy of controls for minimizing exposure to this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
